Cyclocreatine
Description
structure given in first source
Properties
IUPAC Name |
2-(2-amino-4,5-dihydroimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-3H2,(H2,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHZIUVRYRVYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188889 | |
| Record name | Cyclocreatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35404-50-3 | |
| Record name | Cyclocreatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cyclocreatine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=707961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclocreatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Imino-1-imidazolidineacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOCREATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6732XGX1RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclocreatine as a Creatine Kinase Substrate Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocreatine (cCr), a synthetic analog of creatine (B1669601), serves as a substrate for creatine kinase (CK), an enzyme pivotal to cellular energy homeostasis. Upon entering the cell, cyclocreatine is phosphorylated by creatine kinase to form phosphocyclocreatine (B1195991) (pcCr). However, phosphocyclocreatine is a significantly poorer phosphate (B84403) donor in the reverse reaction compared to phosphocreatine (B42189) (pCr). This disruption of the creatine kinase/phosphocreatine shuttle has profound implications for cellular bioenergetics, leading to altered ATP dynamics. This technical guide provides a comprehensive overview of cyclocreatine as a creatine kinase substrate analog, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its impact on cellular signaling pathways. This document is intended to be a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of cyclocreatine in oncology and in the treatment of creatine transporter deficiencies.
Introduction
The creatine kinase (CK) system is a vital component of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, brain, and heart.[1][2] Creatine kinase catalyzes the reversible transfer of a phosphoryl group from phosphocreatine (pCr) to ADP, rapidly regenerating ATP.[2] This "temporal and spatial energy buffer" ensures a constant supply of ATP at sites of high consumption.[1]
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a cyclic analog of creatine that acts as a substrate for creatine kinase.[3] It is transported into cells and subsequently phosphorylated to phosphocyclocreatine (pcCr).[4] The critical distinction lies in the kinetic properties of pcCr, which is a less efficient phosphate donor than pCr for ATP regeneration.[3] This leads to a functional blockade of the phosphagen system, impacting cellular processes that are highly dependent on rapid ATP turnover, such as cell motility and proliferation.[5][6] These characteristics have positioned cyclocreatine as a compound of interest for anticancer therapies and as a potential treatment for creatine transporter deficiency (CTD), a condition where the uptake of creatine into the brain is impaired.[4][5]
Mechanism of Action
Cyclocreatine exerts its effects by acting as a competitive substrate for creatine kinase, thereby interfering with the normal function of the creatine/phosphocreatine energy shuttle.
-
Cellular Uptake: Cyclocreatine enters cells through various mechanisms. In many cell types, it is a substrate for the creatine transporter (SLC6A8).[5] However, evidence also suggests that it can enter cells, including brain cells, independently of this transporter, which is of significant therapeutic interest for creatine transporter deficiency.[4][7]
-
Phosphorylation by Creatine Kinase: Once inside the cell, cyclocreatine is phosphorylated by creatine kinase using ATP, forming phosphocyclocreatine (pcCr) and ADP.[4]
-
Inefficient Phosphate Transfer: The crux of cyclocreatine's mechanism lies in the relative inefficiency of pcCr as a substrate for the reverse reaction catalyzed by creatine kinase. Compared to phosphocreatine, phosphocyclocreatine is a poor phosphate donor for the regeneration of ATP from ADP.[3]
-
Disruption of Cellular Bioenergetics: This "trapping" of high-energy phosphate in the form of pcCr disrupts the cellular energy buffering and transport system. While total ATP levels may not always be drastically depleted, the cell's ability to rapidly regenerate ATP at sites of high demand is compromised.[5][6] This can lead to a state of energetic stress, impacting various cellular functions.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the interaction of cyclocreatine with the creatine kinase system and a general workflow for its investigation.
Caption: Cyclocreatine signaling and experimental workflow.
Quantitative Data
The following tables summarize key quantitative parameters related to cyclocreatine's interaction with creatine kinase and its effects on cellular bioenergetics.
Table 1: Kinetic Parameters of Creatine Kinase with Creatine and Cyclocreatine
| Substrate | Enzyme Source | Km (mM) | Vmax (relative) | Equilibrium Constant (Keq) | Reference |
| Creatine | Rabbit Muscle | - | - | 1.72 x 109 M-1 | [8] |
| Cyclocreatine | Rabbit Muscle | - | - | 5.62 x 107 M-1 | [8] |
| Creatine | Mouse (M-CK) | 3-9 fold higher than B-CK | - | - | [9] |
| Creatine | Mouse (B-CK) | - | - | - | [9] |
Note: Direct comparative Vmax and Km values for cyclocreatine were not consistently available in the reviewed literature.
Table 2: Effects of Cyclocreatine on Cellular Metabolite Levels
| Cell Line | Treatment | [cCr] (intracellular) | [pcCr] (intracellular) | [ATP] Change | [pCr] Change | Reference |
| Human Fibroblasts (WT) | 20 mM cCr (72h) | - | - | Significant depletion | - | [4] |
| Human Fibroblasts (CTD) | 20 mM cCr (72h) | - | - | Significant depletion | - | [4] |
| Human Fibroblasts (WT) | 500 µM cCr | - | - | No significant change | - | [4] |
| PC3 Prostate Cancer | 0.125% - 1% cCr | Dose-dependent increase | - | Unaltered | Reduced | [5] |
| Pancreatic Adenocarcinoma (KPC) | cCr | - | Diminished | Slight decrease | Diminished | [6] |
| Neuroblastoma | cCr diet | - | Increased | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of cyclocreatine.
Creatine Kinase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring CK activity in cell lysates.[11][12][13][14]
Principle: Creatine kinase catalyzes the phosphorylation of creatine to phosphocreatine, consuming ATP. The resulting ADP is used in a series of coupled enzymatic reactions that lead to the formation of a colored product, which can be measured spectrophotometrically at 450 nm. The rate of color development is proportional to the CK activity.
Materials:
-
CK Assay Buffer
-
CK Substrate (containing creatine)
-
ATP solution
-
CK Enzyme Mix (containing enzymes for the coupled reactions)
-
CK Developer (containing the chromogenic probe)
-
NADH Standard (for standard curve)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cell lysate samples
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in 4 volumes of CK Assay Buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of NADH standards by diluting the stock solution in CK Assay Buffer to generate a standard curve.
-
-
Reaction Mix Preparation:
-
For each well, prepare a reaction mix containing CK Assay Buffer, CK Enzyme Mix, CK Developer, ATP, and CK Substrate according to the kit manufacturer's instructions.
-
-
Assay:
-
Add 50 µL of the reaction mix to each well of the 96-well plate containing the standards, positive control, and samples.
-
Mix well.
-
-
Measurement:
-
Incubate the plate for 20-40 minutes at 37°C.
-
Measure the absorbance at 450 nm in a kinetic mode, taking readings every 1-2 minutes.
-
-
Calculation:
-
Determine the change in absorbance over time (ΔOD/min).
-
Use the NADH standard curve to convert the ΔOD/min to the amount of NADH generated per minute.
-
Calculate the CK activity in the samples, typically expressed as mU/mL or U/L. One unit of CK is defined as the amount of enzyme that generates 1.0 µmol of NADH per minute at a specific pH and temperature.
-
Quantification of Cyclocreatine and Phosphocyclocreatine by HILIC-UPLC-MS/MS
This protocol is based on established methods for the analysis of polar metabolites in biological samples.[4][15][16][17]
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is used to separate polar compounds like cyclocreatine and phosphocyclocreatine. The separated analytes are then detected and quantified by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios.
Materials:
-
HILIC column (e.g., BEH amide or cyano column)
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized water
-
Cell extracts
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of cell lysate, add 150 µL of cold methanol to precipitate proteins.
-
Vortex mix and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation (UPLC):
-
Column: HILIC BEH amide column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in 95% water / 5% acetonitrile.
-
Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile / 5% water.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the polar analytes.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Cyclocreatine: m/z 144 → 98 and m/z 144 → 56
-
Phosphocyclocreatine: Monitor for the appropriate parent and daughter ions.
-
Internal Standard (e.g., D4-cyclocreatine): m/z 148 → 102
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of cyclocreatine and phosphocyclocreatine.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve.
-
Measurement of ATP and Phosphocreatine/Phosphocyclocreatine by 31P NMR Spectroscopy
This protocol provides a general framework for the analysis of high-energy phosphates in intact cells or tissues.[18][19][20][21]
Principle: Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a non-invasive technique that can distinguish and quantify different phosphorus-containing metabolites, such as ATP, phosphocreatine, and phosphocyclocreatine, based on their distinct chemical shifts.
Materials:
-
High-field NMR spectrometer equipped with a phosphorus probe.
-
Perfusion system for maintaining cell or tissue viability during the experiment.
-
Krebs-Henseleit buffer or other appropriate physiological buffer.
Procedure:
-
Sample Preparation:
-
For cell studies, cells can be perfused in the NMR tube.
-
For tissue studies, the tissue is placed in a temperature-controlled chamber within the NMR spectrometer and perfused with oxygenated buffer.
-
-
NMR Data Acquisition:
-
Acquire 31P NMR spectra using a pulse-acquire sequence.
-
Typical parameters include a 45-60° pulse angle and a repetition time that allows for adequate signal averaging without saturation.
-
-
Spectral Processing:
-
Apply a line-broadening factor to the free induction decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
-
Quantification:
-
Identify the peaks corresponding to the γ, α, and β phosphates of ATP, phosphocreatine, and phosphocyclocreatine based on their known chemical shifts.
-
Integrate the area under each peak. The peak area is proportional to the concentration of the metabolite.
-
Relative concentrations can be determined by comparing the integral of a metabolite peak to a reference peak (e.g., β-ATP).
-
Absolute quantification can be achieved by using an external or internal standard of known concentration.
-
Conclusion
Cyclocreatine serves as a valuable tool for probing the intricacies of the creatine kinase system and holds promise as a therapeutic agent. Its ability to be phosphorylated by creatine kinase into the less-functional phosphocyclocreatine effectively disrupts cellular bioenergetics, a vulnerability that can be exploited in cancer therapy and potentially harnessed to bypass defects in creatine transport. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Further investigation into the precise kinetic parameters of cyclocreatine with different creatine kinase isoforms and a deeper understanding of its long-term effects on cellular metabolism will be crucial for the continued development and application of this intriguing creatine analog.
References
- 1. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Phosphocyclocreatine is the dominant form of cyclocreatine in control and creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The creatine phosphagen system is mechanoresponsive in pancreatic adenocarcinoma and fuels invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eclinpath.com [eclinpath.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparison of kinetic constants of creatine kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. paulogentil.com [paulogentil.com]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. assaygenie.com [assaygenie.com]
- 13. abcam.com [abcam.com]
- 14. abcam.com [abcam.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Facile High-Performance Liquid Chromatography Mass Spectrometry Method for Analysis of Cyclocreatine and Phosphocyclocreatine in Complex Mixtures of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of cyclocreatine in mouse and rat plasma using hydrophilic-interaction ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. 31P NMR and enzymatic analysis of cytosolic phosphocreatine, ATP, Pi and intracellular pH in the isolated working perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Bioenergetic Role of Cyclocreatine in Neuronal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The brain is an organ with exceptionally high and dynamic energy demands. The creatine (B1669601) kinase (CK)/phosphocreatine (B42189) (PCr) system plays a pivotal role in maintaining cellular ATP homeostasis, acting as a temporal and spatial energy buffer. Cyclocreatine, a synthetic analog of creatine, has emerged as a valuable research tool and a potential therapeutic agent for neurological disorders associated with impaired energy metabolism. This technical guide provides an in-depth analysis of the bioenergetic effects of cyclocreatine in neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. Cyclocreatine is readily taken up by neurons and phosphorylated by creatine kinase to form phosphocyclocreatine (B1195991) (PCCr), a high-energy phosphate (B84403) compound that can rapidly regenerate ATP from ADP. This action helps to preserve the cellular energy state, particularly under conditions of metabolic stress, and confers significant neuroprotective effects in various experimental models of neurodegenerative diseases.
Introduction: The Creatine Kinase System and Neuronal Bioenergetics
Neurons exhibit high and fluctuating energy requirements to maintain ion gradients, neurotransmitter synthesis and release, and other essential cellular processes[1][2]. The creatine kinase (CK) system is a crucial component of the intricate cellular energy buffering and transport network, connecting ATP production sites (mitochondria and glycolysis) to ATP consumption sites[2][3]. The system relies on the reversible phosphorylation of creatine to phosphocreatine (PCr), catalyzed by CK[3]. PCr serves as a readily available reservoir of high-energy phosphate bonds, capable of rapidly regenerating ATP, thus buffering the intracellular ATP/ADP ratio, which is critical for neuronal function and survival[1][4][5].
Cyclocreatine is a kinetically active analog of creatine that effectively participates in the CK reaction, leading to the formation of phosphocyclocreatine (PCCr)[3]. This property allows cyclocreatine to functionally substitute for creatine, offering a tool to modulate and study neuronal bioenergetics and a potential therapeutic strategy to bolster energy metabolism in compromised neurons[3][6][7].
Mechanism of Action of Cyclocreatine
The primary bioenergetic effect of cyclocreatine stems from its interaction with the creatine kinase system. Upon entering the neuron, cyclocreatine is phosphorylated by mitochondrial and cytosolic CK isoforms to form PCCr[3]. PCCr then serves as a high-energy phosphate donor to regenerate ATP from ADP, a reaction that is particularly critical during periods of high energy demand or metabolic stress[6][7][8].
The key steps in the mechanism of action are:
-
Uptake: Cyclocreatine enters neuronal cells. While creatine uptake is mediated by a specific transporter (CRT, encoded by SLC6A8), studies suggest that cyclocreatine may also enter cells through diffusion or other transport mechanisms, which is particularly relevant for conditions like creatine transporter deficiency[1][4][9].
-
Phosphorylation: Cyclocreatine is a substrate for creatine kinase, which catalyzes its phosphorylation to phosphocyclocreatine (PCCr) using ATP.
-
ATP Buffering: PCCr acts as a phosphagen, donating its phosphate group to ADP to rapidly regenerate ATP. This buffering action helps to maintain cellular ATP levels and the critical ATP/ADP ratio[1][8][9].
-
Neuroprotection: By preserving cellular energy homeostasis, cyclocreatine protects neurons from excitotoxicity, oxidative stress, and apoptosis, which are common pathways of cell death in various neurodegenerative disorders[3][6][7][8].
Below is a diagram illustrating the central role of cyclocreatine in neuronal bioenergetics.
Caption: Cyclocreatine's role in the creatine kinase energy shuttle.
Quantitative Data on Bioenergetic Effects
Several studies have quantified the impact of cyclocreatine administration on key bioenergetic parameters in the brain. The following tables summarize these findings.
Table 1: Effects of Cyclocreatine on Brain Metabolites in Rats
| Treatment Group | Phosphocreatine (PCr) / Phosphocyclocreatine (PCCr) (Relative Concentration) | ATP (Relative Concentration) | Reference |
| Control | 0.057 ± 0.008 | 0.076 ± 0.009 | [3] |
| 1% Cyclocreatine Diet (2-6 weeks) | 0.137 ± 0.098 | 0.115 ± 0.098 | [3] |
| *p < 0.05 compared to baseline |
Table 2: Brain Cyclocreatine and Phosphocreatine Levels in a Mouse Model of Creatine Transporter Deficiency (Slc6a8-/y)
| Treatment Group | Brain Cyclocreatine (mmol/kg wet wt) | Brain Phosphocreatine (Relative Peak) | Reference |
| Slc6a8 fl/y (Control) + Cyclocreatine | 3.1 ± 0.34 | Normal | [1][4] |
| Slc6a8 -/y (Knockout) + Cyclocreatine | 1.7 ± 0.2 | Substantial peak corresponding to PCCr | [1][4] |
| Slc6a8 -/y (Knockout) + Placebo | Not detected | Profoundly lacking | [1] |
Table 3: Neuroprotective Effects of Cyclocreatine against Malonate-Induced Striatal Lesions in Rats
| Treatment | Lesion Volume (mm³) | Reference |
| Malonate Control | ~12 | [3] |
| Malonate + 0.5% Cyclocreatine | ~7 | [3] |
| Malonate + 1% Cyclocreatine | ~4** | [3] |
| p < 0.05; **p < 0.01 (ANOVA) |
Key Experimental Protocols
This section details the methodologies used in seminal studies to investigate the bioenergetic effects of cyclocreatine in neurons.
Animal Models and Drug Administration
-
Animal Models: Studies have utilized various animal models, including male Sprague Dawley rats and mouse models of Huntington's disease and creatine transporter deficiency[1][3][4].
-
Cyclocreatine Administration: Cyclocreatine is typically administered orally by supplementing the diet with 1% cyclocreatine by weight for several weeks[3].
Induction of Neuronal Injury
-
Malonate-Induced Striatal Lesions: To model the energy deficit observed in Huntington's disease, the mitochondrial toxin malonate (an inhibitor of succinate (B1194679) dehydrogenase) is stereotactically injected into the striatum of anesthetized rats[3][6][7].
-
3-Nitropropionic Acid (3-NP) Neurotoxicity: 3-NP, another inhibitor of succinate dehydrogenase, is administered systemically (e.g., intraperitoneally) to induce striatal lesions that mimic those in Huntington's disease[3][6][7].
-
MPTP Model of Parkinson's Disease: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice to induce dopamine (B1211576) depletion and neuronal loss in the substantia nigra, modeling Parkinson's disease[8].
Measurement of Brain Bioenergetics
-
³¹P Magnetic Resonance Spectroscopy (MRS): This non-invasive technique is used to measure the relative concentrations of high-energy phosphate compounds, including ATP, PCr, and PCCr, in the brains of live animals[3].
-
Biochemical Assays: Brain tissue is extracted and analyzed using techniques such as high-performance liquid chromatography (HPLC) to determine the absolute concentrations of metabolites like creatine, phosphocreatine, cyclocreatine, and ATP[1][4].
-
Lactate (B86563) Measurement: ¹H MRS can be used to measure lactate levels in the brain as an indicator of anaerobic metabolism[3].
Assessment of Neuroprotection
-
Histology and Lesion Volume Measurement: Brains are sectioned and stained (e.g., with Nissl stain) to visualize neuronal damage. The volume of the resulting lesions is then quantified using image analysis software[3].
-
Immunohistochemistry: Specific neuronal populations (e.g., dopaminergic neurons using tyrosine hydroxylase staining) are visualized and counted to assess cell loss[8].
-
Behavioral Testing: In models of cognitive dysfunction, such as creatine transporter deficiency, behavioral tests like the novel object recognition test are used to assess the therapeutic effects of cyclocreatine[1].
The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of cyclocreatine.
Caption: Experimental workflow for evaluating cyclocreatine's neuroprotection.
Signaling Pathways and Broader Bioenergetic Implications
The bioenergetic support provided by cyclocreatine has broader implications for neuronal health and signaling. By maintaining ATP levels, cyclocreatine can indirectly influence numerous ATP-dependent cellular processes.
The Creatine Kinase/AMP-activated Protein Kinase (AMPK) Axis
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that is activated when the AMP/ATP ratio rises, signaling a state of energy depletion[10]. Once activated, AMPK initiates a cascade of events to restore energy balance, including stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP[10].
While a direct regulatory interaction between cyclocreatine and AMPK has not been extensively documented in neurons, the creatine kinase system and AMPK are intrinsically linked through their roles in maintaining cellular energy homeostasis. By buffering ATP levels and preventing a significant increase in the AMP/ATP ratio, the presence of phosphocyclocreatine can be hypothesized to reduce the activation of AMPK under conditions of mild to moderate metabolic stress. However, under severe energy depletion, both systems would likely be engaged to protect the neuron.
The following diagram illustrates the interplay between the creatine kinase system and AMPK signaling.
Caption: Interplay between the CK system and AMPK in neuroprotection.
Mitochondrial Function and Oxidative Stress
Mitochondrial dysfunction is a central feature of many neurodegenerative diseases, leading to impaired ATP production and increased generation of reactive oxygen species (ROS)[11][12]. Cyclocreatine can support mitochondrial function by providing a rapid means of regenerating ATP, thereby reducing the metabolic burden on mitochondria[3]. Furthermore, by helping to maintain the mitochondrial membrane potential, the creatine kinase system can mitigate the production of ROS[11]. Studies have shown that both creatine and cyclocreatine can protect against oxidative damage in models of neurodegeneration[3][6][7].
Conclusion and Future Directions
Cyclocreatine serves as a powerful tool for investigating neuronal bioenergetics and holds promise as a therapeutic agent for neurological disorders characterized by energy deficits. Its ability to be phosphorylated by creatine kinase and act as a high-energy phosphate reservoir provides a robust mechanism for buffering cellular ATP levels. This bioenergetic support translates into significant neuroprotection in various preclinical models of neurodegenerative diseases.
Future research should focus on several key areas:
-
Clinical Translation: Rigorous clinical trials are needed to evaluate the safety and efficacy of cyclocreatine in patients with neurodegenerative diseases and creatine transporter deficiency.
-
Long-term Effects: The long-term consequences of sustained increases in brain phosphocyclocreatine levels require further investigation.
-
Combined Therapies: Exploring the synergistic effects of cyclocreatine with other neuroprotective agents could lead to more effective treatment strategies.
-
AMPK Interaction: Further studies are warranted to elucidate the precise nature of the interaction between the cyclocreatine/PCCr system and AMPK signaling in neurons under various physiological and pathological conditions.
By continuing to unravel the intricate bioenergetic effects of cyclocreatine in neurons, we can pave the way for novel therapeutic interventions for a range of devastating neurological disorders.
References
- 1. Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency [jci.org]
- 5. Mitochondrial approaches for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Neuroprotective effects of creatine and cyclocreatine in animal models of Huntington's disease. [scholars.duke.edu]
- 7. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease | Journal of Neuroscience [jneurosci.org]
- 8. Creatine and cyclocreatine attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency [jci.org]
- 10. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Cyclocreatine in Prostate Cancer: A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostate cancer progression is intrinsically linked to metabolic reprogramming, with creatine (B1669601) metabolism emerging as a critical dependency and a promising therapeutic target. Enhanced uptake of creatine fuels the high energetic demands of tumor cells, supporting proliferation and metastasis. Cyclocreatine, a synthetic creatine analog, effectively disrupts this metabolic pathway by competitively inhibiting creatine uptake and functionally blocking the phosphagen system. This leads to a significant reduction in intracellular creatine and phosphocreatine (B42189) levels, ultimately suppressing prostate cancer growth. This technical guide provides a comprehensive overview of the uptake and metabolism of cyclocreatine in prostate cancer, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
The Creatine Kinase/Phosphocreatine System in Prostate Cancer
The creatine kinase (CK)/phosphocreatine (PCr) system is a vital energetic pathway, particularly in tissues with high and fluctuating energy demands like the brain and muscle. In the context of cancer, this system is hijacked by tumor cells to rapidly regenerate ATP, supporting their relentless proliferation and survival.[1][2] Prostate cancer cells, especially those with deficiencies in tumor suppressors like PTEN and SPRY2, exhibit an enhanced reliance on creatine metabolism.[1][3][4] This is characterized by the upregulation of the creatine transporter SLC6A8, which facilitates increased uptake of exogenous creatine.[4][5][6] Stable isotope tracing has revealed that in prostate cancer cells, intracellular creatine levels are predominantly dictated by this uptake rather than by de novo synthesis.[1][3]
Cyclocreatine: Mechanism of Action
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a creatine analog that acts as a substrate for creatine kinase.[7] Its anticancer effects in prostate cancer stem from its ability to competitively inhibit the SLC6A8 transporter, thereby blocking the uptake of creatine.[1] This leads to a dose-dependent reduction in intracellular creatine and its phosphorylated form, phosphocreatine.[1][2] The disruption of the PCr energy shuttle impairs the cancer cells' ability to meet their high energy demands, leading to suppressed proliferation and reduced tumor growth.[1][2][5] Some evidence also suggests that cyclocreatine may impact de novo creatine synthesis.[2]
Quantitative Data on Cyclocreatine's Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of cyclocreatine on prostate cancer.
Table 1: In Vitro Effects of Cyclocreatine on Prostate Cancer Cells
| Cell Line | Treatment | Observation | Result | Reference |
| PC3 (Human) | 1% Cyclocreatine | Proliferation | Significant reduction | [1][5] |
| Murine Prostate Cancer Cells | 1% Cyclocreatine | Proliferation | Significant reduction | [1][5] |
| PC3 Nsi and SPRY2 KD | 1% Cyclocreatine | Soft Agar (B569324) Colony Formation | Significant reduction | [1][4] |
| PC3 CL1 | 0.1-50 mM Cyclocreatine + 13C-creatine | 13C-creatine Uptake | Dose-dependent inhibition | [1] |
| PC3 CL1 | 0.1-50 mM Cyclocreatine + 13C-creatine | 13C-phosphocreatine Production | Dose-dependent inhibition | [1] |
| PC3 Nsi and SPRY2 KD | 1% Cyclocreatine | Cellular Creatine Levels | Significant reduction | [1][4] |
| PC3 Nsi and SPRY2 KD | 1% Cyclocreatine | Cellular Phosphocreatine Levels | Significant reduction | [1][4] |
| PC3 Nsi and SPRY2 KD | 1% Cyclocreatine | Cellular ATP Levels | No significant alteration | [2] |
| DU-145 (Human) | Cyclocreatine | Stimulated Motility | Reduced response | [7] |
Table 2: In Vivo Effects of Cyclocreatine on Prostate Cancer Models
| Animal Model | Treatment | Duration | Observation | Result | Reference |
| Ptenpc-/- Spry2pc-/- Mice | 1% Cyclocreatine in drinking water | 2 months | Tumor Proliferation (Ki67 IHC) | Significant reduction | [1][8] |
| Ptenpc-/- Spry2pc-/- Mice | 1% Cyclocreatine in drinking water | 1 month | Non-cystic Prostate Tumor Weights | No significant change mentioned | [1][8] |
| Ptenpc-/- Spry2pc-/- Mice | 1% Cyclocreatine in drinking water | 1 month | Cyclocreatine Abundance in Blood | Significantly increased | [1][8] |
| Ptenpc-/- Spry2pc-/- Mice | 1% Cyclocreatine in drinking water | 1 month | Creatine Levels in Tumor Tissue | Significantly reduced | [1] |
| Ptenpc-/- Spry2pc-/- Mice | 1% Cyclocreatine in drinking water | 1 month | Phosphocreatine Levels in Tumor Tissue | Significantly reduced | [1] |
| PC3M Liver Metastasis Xenograft | 1% Cyclocreatine in drinking water | 1 month | Liver Metastatic Burden | Significantly reduced | [1][8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Cell Culture and Proliferation Assays
-
Cell Lines: Human prostate cancer cell lines (e.g., PC3, PC3M, DU-145) and murine prostate cancer cells are commonly used.[1][7] Cells are maintained in appropriate media (e.g., RPMI) supplemented with fetal bovine serum and antibiotics.[1]
-
Proliferation Assay: Cells are seeded in multi-well plates and treated with varying concentrations of cyclocreatine (e.g., 1%).[1][5] Cell growth is monitored over several days using methods like direct cell counting or colorimetric assays (e.g., MTT).[1]
-
Soft Agar Colony Formation Assay: To assess anchorage-independent growth, cells are suspended in a soft agar matrix with or without cyclocreatine and incubated for several weeks.[1][4] Colonies are then stained and quantified.[1]
Stable Isotope Tracing and Metabolite Analysis
-
13C-Creatine Tracing: To measure creatine uptake, cells are incubated with 13C-labeled creatine in the presence or absence of cyclocreatine.[1]
-
Metabolite Extraction: Intracellular metabolites are extracted using a cold solvent mixture (e.g., methanol:acetonitrile:water).[1]
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 13C-labeled and unlabeled creatine, phosphocreatine, and other related metabolites.[1]
In Vivo Animal Studies
-
Genetically Engineered Mouse Models (GEMMs): Mice with prostate-specific deletion of tumor suppressors like Pten and Spry2 are used to model aggressive prostate cancer.[1][8]
-
Xenograft Models: Human prostate cancer cells (e.g., PC3M for metastasis studies) are injected into immunodeficient mice.[1][8]
-
Cyclocreatine Administration: Cyclocreatine is typically administered ad libitum in the drinking water (e.g., at a 1% concentration).[1][8]
-
Tumor Analysis: At the end of the treatment period, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, Ki67 immunohistochemistry for proliferation) and metabolomic analysis.[1][8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes.
Caption: Mechanism of Cyclocreatine Action in Prostate Cancer.
Caption: In Vitro Experimental Workflow for Cyclocreatine Studies.
Caption: In Vivo Experimental Workflow for Cyclocreatine Studies.
Conclusion and Future Directions
The targeting of creatine metabolism with cyclocreatine represents a rational and effective therapeutic strategy for prostate cancer.[1] The vulnerability of prostate cancer cells to the disruption of the CK/PCr system, particularly in tumors with high SLC6A8 expression, provides a clear rationale for the clinical development of cyclocreatine or other creatine uptake inhibitors. Future research should focus on identifying predictive biomarkers for response to cyclocreatine therapy, exploring combination strategies with other anticancer agents, and conducting clinical trials to validate its efficacy and safety in patients with prostate cancer. The development of more potent and selective SLC6A8 inhibitors, such as RGX-202, also holds promise for this therapeutic approach.[9][10]
References
- 1. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclocreatine inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cyclocreatine in Cellular ATP Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocreatine, a synthetic analog of creatine (B1669601), serves as a crucial tool for investigating and modulating cellular bioenergetics. By interacting with the creatine kinase (CK) phosphagen system, cyclocreatine and its phosphorylated form, phosphocyclocreatine (B1195991), disrupt the canonical energy buffering and transport functions of the native creatine/phosphocreatine (B42189) shuttle. This technical guide provides an in-depth analysis of the role of cyclocreatine in cellular ATP homeostasis, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study. The guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of cyclocreatine's impact on cellular metabolism and its potential therapeutic applications.
Introduction: The Creatine Kinase System and ATP Homeostasis
Cells with high and fluctuating energy demands, such as those in skeletal muscle, the heart, and the brain, rely on the creatine kinase (CK)/phosphocreatine (PCr) system to maintain ATP homeostasis.[1][2][3] This system acts as a temporal and spatial energy buffer.[4] Mitochondrial CK (miCK) utilizes ATP produced through oxidative phosphorylation to phosphorylate creatine into phosphocreatine (PCr).[1][2] PCr, being a smaller and more mobile molecule than ATP, diffuses to sites of high energy consumption.[1] At these locations, cytosolic CK isoforms catalyze the reverse reaction, transferring the phosphoryl group from PCr to ADP to rapidly regenerate ATP.[1][5][6] This "phosphocreatine shuttle" is vital for sustaining cellular function during periods of intense metabolic activity.[1][7]
Cyclocreatine: A Modulator of the Creatine Kinase System
Cyclocreatine (CCr) is a creatine analog that can be transported into cells, often via the same transporter as creatine (SLC6A8), and is a substrate for creatine kinase.[5][8][9][10] Intracellularly, CK phosphorylates cyclocreatine to form phosphocyclocreatine (pCCr).[8][11][12] However, pCCr is a thermodynamically and kinetically distinct molecule from PCr.[11] Specifically, pCCr is a poor phosphate (B84403) donor in the reverse CK reaction, meaning it is less efficient at regenerating ATP from ADP compared to PCr.[11] This functional blockade of the phosphagen system forms the basis of cyclocreatine's effects on cellular bioenergetics.[5][6]
Mechanism of Action
The primary mechanism by which cyclocreatine impacts ATP homeostasis is through the accumulation of pCCr, which acts as a "metabolic trap" for high-energy phosphate. This leads to several downstream consequences:
-
Inhibition of the PCr Shuttle: By competing with creatine for CK and sequestering high-energy phosphate in the form of pCCr, cyclocreatine disrupts the efficient transfer of energy from mitochondria to the cytosol.
-
Alteration of Cellular Energetics: The reduced capacity to rapidly regenerate ATP can lead to a depletion of cellular ATP levels, particularly in cells with high energy demands or under conditions of metabolic stress.[11]
-
Suppression of Creatine Metabolism: Cyclocreatine has been shown to inhibit the uptake of creatine and reduce intracellular levels of both creatine and phosphocreatine.[5][6][13]
Quantitative Effects of Cyclocreatine on Cellular Metabolism
The impact of cyclocreatine on cellular metabolites varies depending on the cell type, concentration of cyclocreatine, and the metabolic state of the cells. The following tables summarize quantitative data from various studies.
Table 1: Effect of Cyclocreatine on Intracellular Metabolite Levels
| Cell Line | Cyclocreatine Concentration | Treatment Duration | Change in Creatine Levels | Change in Phosphocreatine Levels | Change in ATP Levels | Reference |
| PC3 (Prostate Cancer) | 1% | - | Reduced | Reduced | Unaltered | [5][6][13] |
| Ischemic Chick Breast Muscle | 0.5% (diet) | 10-19 days | - | Depleted (endogenous) | Sustained at 3.5 µmol/g (vs 0.6 µmol/g in control) after 2h ischemia | [14] |
| Huntington's Disease Model (Rat Brain) | 1% (diet) | 2-6 weeks | - | Increased (pCCr) | Increased | [15] |
Note: "-" indicates data not provided in the cited source.
Table 2: Effect of Cyclocreatine on Cell Proliferation and Viability
| Cell Line | Cyclocreatine Concentration | IC50 | Effect on Proliferation/Viability | Reference |
| MCF-7 (Breast Cancer) | - | 4-6 fold lower than control drug | Inhibition of growth | [11] |
| PC-3 (Prostate Cancer) | - | 4-6 fold lower than control drug | Inhibition of growth | [11] |
| Human and Murine Prostate Cancer Cells | 1% | - | Impaired in vitro proliferation | [5][6] |
Experimental Protocols
Measurement of Creatine Kinase (CK) Activity
A common method for determining CK activity is through a coupled enzyme spectrophotometric assay.[16][17][18][19][20]
Principle:
The activity of CK is measured by coupling the production of ATP (in the direction of PCr consumption) to the phosphorylation of glucose by hexokinase (HK) and the subsequent reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is directly proportional to the CK activity and can be monitored by measuring the increase in absorbance at 340 nm.[17][18]
Reagents:
-
Assay Buffer (containing glucose, ADP, NADP+, HK, and G6PDH)
-
Phosphocreatine (substrate)
-
Sample (cell lysate or tissue homogenate)
Procedure:
-
Prepare the reaction mixture by combining the assay buffer and phosphocreatine.
-
Pre-incubate the reaction mixture at 37°C.
-
Add the sample to the reaction mixture and mix thoroughly.
-
Immediately measure the absorbance at 340 nm in a spectrophotometer at 37°C.
-
Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes).
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine the CK activity using the molar extinction coefficient of NADPH.
Quantification of Intracellular Metabolites (Cyclocreatine, Phosphocyclocreatine, Creatine, Phosphocreatine, ATP)
Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-UPLC-MS/MS) is a sensitive and accurate method for the simultaneous quantification of these polar metabolites.[12]
Principle:
HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent to separate polar compounds. The separated analytes are then detected and quantified by tandem mass spectrometry based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells (e.g., by sonication or with a specific lysis buffer).
-
Extract the metabolites using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
HILIC-UPLC-MS/MS Analysis:
-
Inject the extracted sample onto a HILIC column.
-
Elute the metabolites using a gradient of an aqueous buffer and an organic solvent.
-
Introduce the eluent into the mass spectrometer.
-
Acquire data in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte.
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Quantify the concentration of each metabolite in the samples by comparing their peak areas to the standard curve.
-
Signaling Pathways and Logical Relationships
Cyclocreatine-induced alterations in cellular energy status can trigger various signaling pathways. For instance, a decrease in the ATP:ADP ratio can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK can then phosphorylate downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP. In some cancer cells, this shift in bioenergetics has been linked to the activation of p53 and the mitochondrial apoptosis effector Bak, ultimately leading to programmed cell death.[11]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: The Creatine Kinase Shuttle.
Caption: Mechanism of Cyclocreatine Action.
Caption: Cyclocreatine-Induced AMPK Signaling.
Conclusion
Cyclocreatine is a powerful research tool for dissecting the intricacies of cellular ATP homeostasis. Its ability to functionally inhibit the creatine kinase phosphagen system provides a unique model for studying the consequences of impaired energy buffering and transport. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers to explore the multifaceted roles of cyclocreatine in various physiological and pathological contexts. Further investigation into the downstream signaling effects of cyclocreatine-induced metabolic stress will be crucial for realizing its full potential in drug development, particularly in the fields of oncology and neurodegenerative diseases.
References
- 1. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analyzing the Functional Properties of the Creatine Kinase System with Multiscale ‘Sloppy’ Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]
- 8. Phosphocyclocreatine is the dominant form of cyclocreatine in control and creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclocreatine Transport by SLC6A8, the Creatine Transporter, in HEK293 Cells, a Human Blood-Brain Barrier Model Cell, and CCDSs Patient-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal Delivery of Cyclocreatine Impairs Cancer Cell Bioenergetics Mediating Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 12. Phosphocyclocreatine is the dominant form of cyclocreatine in control and creatine transporter deficiency patient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclocreatine suppresses prostate tumorigenesis through dual effects on SAM and creatine metabolism | bioRxiv [biorxiv.org]
- 14. Enhanced ability of skeletal muscle containing cyclocreatine phosphate to sustain ATP levels during ischemia following beta-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. raybiotech.com [raybiotech.com]
- 18. medichem-me.com [medichem-me.com]
- 19. Creatine Kinase - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Enzyme Activity Measurement for Creatine Kinase [creative-enzymes.com]
Cyclocreatine: A Technical Guide to its Discovery, History, and Application as a Research Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601) that has been a subject of scientific inquiry for over five decades. Its unique interaction with the creatine kinase (CK) enzyme system has led to its investigation in a variety of research areas, from oncology to neuroprotection. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research applications of cyclocreatine, presenting key data and methodologies for the scientific community.
Discovery and Synthesis
Cyclocreatine was first synthesized in 1971 by G. L. Rowley, A. L. Greenleaf, and G. L. Kenyon.[1][2] Their original method, while foundational, presented challenges in terms of yield and the use of hazardous materials.[1] Subsequently, improved and safer synthetic routes have been developed.
Original Synthesis by Rowley, Greenleaf, and Kenyon (1971)
The initial synthesis of cyclocreatine involved the reaction of the sodium salt of N-carboxymethyl-1,2-diaminoethane with a methanolic solution of cyanogen (B1215507) bromide.[1] The crude product was isolated by filtration and purified through recrystallization from water.[1] This method was hampered by low overall yield and the high toxicity of cyanogen bromide.[1]
Experimental Protocol: Original Synthesis of Cyclocreatine
-
Reactants: Sodium salt of N-carboxymethyl-1,2-diaminoethane, cyanogen bromide, methanol, water.[1]
-
Procedure:
-
The sodium salt of N-carboxymethyl-1,2-diaminoethane is maintained in solution.
-
A methanolic solution of cyanogen bromide is added to the solution.
-
The resulting crude product is isolated by filtration.
-
The crude product is purified by recrystallization from water to yield cyclocreatine.[1]
-
Improved Synthesis Using Cyanamide (B42294)
To address the safety and yield issues of the original method, a new synthesis was developed utilizing cyanamide, a less toxic and readily available commodity chemical.[1] This improved process offers a greater overall yield and is more suitable for larger-scale production.[1]
Experimental Protocol: Improved Synthesis of Cyclocreatine
-
Reactants: Chloroacetic acid, propane-1,3-diamine (or ethylene (B1197577) diamine), dimethyl sulfoxide (B87167) (DMSO), cyanamide, water, isopropanol, t-butylmethyl ether.[1]
-
Procedure:
-
A solution of chloroacetic acid in DMSO is added to a molar excess of propane-1,3-diamine over a period of 8 hours.[1]
-
The reaction mixture is concentrated by vacuum distillation, and DMSO is added.
-
The mixture is cooled to 0°C and then warmed to ambient temperature, resulting in a slurry.
-
The slurry is filtered, and the solids are washed sequentially with DMSO, isopropanol, and t-butylmethyl ether.
-
The dried solids are dissolved in water.
-
A 50 wt % solution of cyanamide in water is added, and the mixture is heated to 70°C for 2 hours.[1]
-
The reaction is cooled to 0°C, and the resulting slurry is filtered.
-
The flask and solids are washed with water and dried to yield cyclocreatine.[1]
-
History as a Research Compound
Cyclocreatine's primary mechanism of action lies in its role as a substrate for creatine kinase. While it is efficiently phosphorylated to form phosphocyclocreatine, this phosphorylated form is a poor phosphate (B84403) donor compared to phosphocreatine.[3] This property disrupts cellular energy homeostasis, a feature that has been exploited in various experimental contexts.
Oncology Research
Cyclocreatine has been investigated as an anticancer agent, both as a standalone therapy and in combination with existing chemotherapeutics.
Studies have shown that cyclocreatine can enhance the cytotoxicity of several antitumor alkylating agents.[3] When combined with drugs like cis-diamminedichloroplatinum(II), melphalan, 4-hydroperoxycyclophosphamide, and carmustine, cyclocreatine exhibited additive to greater-than-additive effects on human SW2 small-cell lung cancer cells.[3] In vivo studies have demonstrated that extended regimens of cyclocreatine can produce significant tumor-growth delays.[3]
| Parameter | Value | Cell Line/Model | Reference |
| In vitro concentration | 0.5 mM (in combination) | Human SW2 small-cell lung cancer | [3] |
| In vivo dosage (i.v.) | 0.5 or 1 g/kg | Animal models | [3] |
| Maximum tumor-growth delay | Up to 10 days | Animal models | [3] |
| Fold-increase in tumor-growth delay (with standard drugs) | 1.7- to 2.4-fold | Animal models | [3] |
| In vitro concentration for proliferation inhibition | 1% (w/v) | Human and murine prostate cancer cells | [4] |
| In vivo administration for prostate cancer | 1% (w/v) in drinking water for 1 month | Mouse model of prostate cancer | [4] |
Cyclocreatine has been shown to inhibit the stimulated motility of tumor cells that possess creatine kinase.[5] In human melanoma cells, it significantly reduced the chemotactic response to type IV collagen.[5]
| Parameter | Value | Cell Line | Reference |
| In vitro concentration | 10 mM | A2058-055 human melanoma | [5] |
| Reduction in chemotactic response | 80-90% | A2058-055 human melanoma | [5] |
| Inhibition of chemokinetic response | 91% | A2058-055 human melanoma | [5] |
| Inhibition of haptotactic response | 73% | A2058-055 human melanoma | [5] |
| Inhibition of in vitro invasion | 88% | A2058-055 human melanoma | [5] |
Experimental Protocol: In Vitro Tumor Cell Motility Assay
-
Cell Line: A2058-055 human melanoma cells (transfected with a creatine kinase gene).[5]
-
Treatment: Incubation with 10 mM cyclocreatine overnight.[5]
-
Attractant: Type IV collagen.[5]
-
Assay: Chemotaxis was measured to assess cell motility.[5]
Neuroprotection Research
Cyclocreatine's ability to be transported into the brain and act as a substrate for creatine kinase has made it a compound of interest for neurodegenerative diseases.
In animal models of Huntington's disease, oral supplementation with cyclocreatine has demonstrated neuroprotective effects.[6][7] It has been shown to protect against lesions induced by mitochondrial toxins like malonate.[6][7]
| Parameter | Value | Animal Model | Reference |
| Oral administration | 0.25–1.0% in the diet | Male Sprague Dawley rats | [6] |
| Treatment duration | 2 weeks before and 1 week after toxin administration | Male Sprague Dawley rats | [6] |
| Neuroprotective effect | Significant protection against malonate lesions | Male Sprague Dawley rats | [6] |
Experimental Protocol: Neuroprotection Study in a Rat Model of Huntington's Disease
-
Animal Model: Male Sprague Dawley rats.[6]
-
Treatment: Cyclocreatine administered orally in the feed at doses of 0.25–1.0% for two weeks prior to toxin administration and one week after.[6]
-
Toxin: Intrastriatal administration of malonate.[6]
-
Outcome Measurement: Assessment of striatal lesion volume.[6]
Cyclocreatine is being investigated as a potential therapy for creatine transporter deficiency, a genetic disorder that leads to a lack of creatine in the brain.[8][9] Studies in a mouse model of this deficiency have shown that cyclocreatine treatment can improve cognitive function.[8][9]
| Parameter | Value | Animal Model | Reference |
| Treatment duration | 9 weeks | Brain-specific Slc6a8 knockout mouse (Slc6a8–/y) | [8][9] |
| Outcome | Profound improvement in cognitive abilities | Brain-specific Slc6a8 knockout mouse (Slc6a8–/y) | [8][9] |
Signaling Pathways and Experimental Workflows
Creatine Kinase Signaling Pathway with Cyclocreatine
The central role of cyclocreatine in research stems from its interaction with the creatine kinase (CK) system. The following diagram illustrates this pathway.
References
- 1. US20170273950A1 - Synthesis of cyclocreatine and analogs thereof - Google Patents [patents.google.com]
- 2. On the specificity of creatine kinase. New glycocyamines and glycocyamine analogs related to creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclocreatine in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclocreatine inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of creatine and cyclocreatine in animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency [jci.org]
Cyclocreatine's Impact on Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine, a synthetic analog of creatine (B1669601), has emerged as a significant tool in biochemical and pharmacological research. Its ability to competitively interact with the creatine kinase system provides a unique avenue to probe cellular bioenergetics and to develop novel therapeutic strategies, particularly in oncology and neurobiology. This technical guide offers an in-depth exploration of the biochemical pathways affected by cyclocreatine, presenting quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms.
Core Mechanism of Action: The Creatine Kinase System
Cyclocreatine's primary mechanism of action lies in its role as a substrate for creatine kinase (CK), the enzyme responsible for the reversible phosphorylation of creatine to phosphocreatine.[1][2] This reaction is central to the phosphagen system, which acts as a temporal and spatial buffer for ATP in cells with high and fluctuating energy demands.[1][3]
Cyclocreatine is efficiently phosphorylated by creatine kinase to form phosphocyclocreatine (B1195991).[2] However, phosphocyclocreatine is a poor phosphate (B84403) donor in the reverse reaction catalyzed by CK, meaning it is less efficient at regenerating ATP from ADP compared to phosphocreatine.[2] This leads to a functional blockade of the phosphagen system.[1][4]
References
- 1. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclocreatine in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Preliminary Studies of Cyclocreatine in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impaired energy metabolism is a central pathological feature in a host of neurodegenerative diseases and acute brain injuries. The creatine (B1669601) kinase (CK)/phosphocreatine (B42189) (PCr) system is a critical endogenous mechanism for maintaining cellular ATP homeostasis in tissues with high and fluctuating energy demands, such as the brain. Cyclocreatine, a synthetic analog of creatine, serves as a substrate for creatine kinase, forming a high-energy phosphagen, phosphocyclocreatine (B1195991) (PCCr). Preliminary studies have demonstrated its capacity to penetrate the central nervous system and exert significant neuroprotective effects. This technical guide synthesizes the foundational preclinical evidence for cyclocreatine's neuroprotective role, detailing its mechanism of action, efficacy in various neurological disease models, and the experimental protocols used to elicit these findings. Key data indicate that by buffering cellular ATP levels, cyclocreatine mitigates mitochondrial dysfunction, reduces oxidative stress, and attenuates neuronal cell death, positioning it as a promising therapeutic candidate for conditions marked by cerebral energy deficits.
Core Mechanism of Action: The Cyclocreatine/Creatine Kinase Energy Shuttle
The primary mechanism of cyclocreatine's neuroprotective action is its integration into the cellular bioenergetic network via the creatine kinase (CK) system.[1] CK is a pivotal enzyme that catalyzes the reversible transfer of a phosphoryl group from phosphocreatine (or phosphocyclocreatine) to ADP, rapidly regenerating ATP at sites of high energy consumption.[1][2] Cyclocreatine enters brain cells and is phosphorylated by CK to form phosphocyclocreatine (PCCr).[1][3] This PCCr pool acts as a buffer, providing a readily available source of high-energy phosphate (B84403) to replenish ATP during periods of metabolic stress, such as those induced by ischemia, trauma, or neurotoxins.[1][4][5] This bioenergetic buffering is fundamental to preventing the downstream consequences of energy failure, including loss of ion gradients, excitotoxicity, and apoptosis.[6][7]
Preclinical Evidence in Neuroprotection Models
Cyclocreatine has been evaluated in several preclinical models of neurological disorders, demonstrating a consistent protective effect.
Huntington's Disease (HD) Models
In animal models mimicking the energy deficit of HD, cyclocreatine provided significant neuroprotection.[1][8] These models utilize mitochondrial toxins like malonate or 3-nitropropionic acid (3-NP) to induce striatal lesions that resemble those in HD patients.[9][10]
-
Key Findings: Oral supplementation with cyclocreatine produced dose-dependent and significant protection against malonate-induced striatal lesions.[1] It also protected against malonate-induced increases in biochemical markers of hydroxyl radical generation.[1][8][9]
Parkinson's Disease (PD) Models
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induces parkinsonism by inhibiting complex I of the mitochondrial electron transport chain, leading to energy failure and the death of dopaminergic neurons.[4]
-
Key Findings: Oral supplementation with cyclocreatine rendered significant protection against MPTP-induced dopamine (B1211576) depletions in mice, further implicating metabolic dysfunction in MPTP neurotoxicity and highlighting a potential therapeutic strategy.[4]
Creatine Transporter Deficiency (CTD)
CTD is an X-linked disorder caused by mutations in the SLC6A8 gene, leading to an absence of creatine in the brain and severe cognitive impairment.[3] Because cyclocreatine can cross the blood-brain barrier and cell membranes independently of the creatine transporter, it represents a viable treatment strategy.[3][11]
-
Key Findings: In a brain-specific Slc6a8 knockout mouse model, treatment with cyclocreatine led to the accumulation of cyclocreatine and PCCr in the brain and a profound improvement in cognitive abilities, including spatial learning and memory.[3][5]
Key Neuroprotective Pathways and Mechanisms
The overarching benefit of bioenergetic stabilization translates into the attenuation of several downstream pathological processes.
Attenuation of Oxidative Stress
Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS). By preserving mitochondrial function, cyclocreatine administration significantly reduces oxidative damage.
-
Key Findings: In malonate-treated rats, cyclocreatine protected against increases in 2,3- and 2,5-dihydroxybenzoic acid, which are markers of hydroxyl radical (•OH) generation.[1][8] This demonstrates a direct impact on mitigating free radical-induced damage.
Mitigation of Excitotoxicity
Energy depletion impairs the function of ATP-dependent ion pumps, leading to membrane depolarization and excessive glutamate (B1630785) release, a process known as excitotoxicity.
-
Key Findings: By maintaining ATP levels, cyclocreatine helps preserve ionic homeostasis and supports the energetic requirements for glutamate uptake from the synapse, thereby reducing excitotoxic neuronal death.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on cyclocreatine.
| Table 1: Effects on Brain Bioenergetics and Neurochemistry | |
| Parameter | Finding |
| Brain ATP Levels | Increased from 0.076 ± 0.009 to 0.115 ± 0.098 (p < 0.05) after 2-6 weeks of 1% cyclocreatine feeding.[1] |
| Brain PCr + PCCr Levels | Increased from 0.057 ± 0.008 to 0.137 ± 0.098 (p < 0.05) after 2-6 weeks of 1% cyclocreatine feeding.[1] |
| Brain Cyclocreatine Content | Reached 1.7 ± 0.2 mmol/kg wet wt in Slc6a8-/y mice after 9 weeks of treatment.[5][12] |
| Liver PCCr Levels | Peaked at 17.15 ± 1.07 mmol/kg with 0.1% cyclocreatine in drinking water by 6 weeks.[13] |
| Plasma Half-life (Rats) | 3.5 to 6.5 hours following oral gavage.[14] |
| Table 2: Efficacy in Disease Models | |
| Model | Finding |
| Malonate-induced Lesions | Significant, dose-dependent reduction in striatal lesion volume with 1% and 2% cyclocreatine in the diet.[1] |
| MPTP-induced Dopamine Depletion | Significant protection against dopamine loss in mice with oral cyclocreatine supplementation.[4] |
| Creatine Transporter Deficiency | Normalized cognitive deficits in novel object recognition and spatial learning tests in Slc6a8-/y mice.[3][15] |
| Traumatic Brain Injury (Creatine) | Note: Data for creatine, a related compound. Ameliorated cortical damage by 36% in mice and 50% in rats.[16] |
Detailed Experimental Protocols
Methodologies across key studies share common principles, outlined below.
Animal Models and Administration
-
Subjects: Studies have primarily used male Sprague-Dawley rats or various mouse strains.[10][14]
-
Neurotoxicity Induction (HD Model):
-
Neurotoxicity Induction (PD Model):
-
MPTP: Systemic administration (e.g., multiple intraperitoneal injections) in mice to induce loss of dopaminergic neurons in the substantia nigra.[4]
-
-
Cyclocreatine Administration:
-
Dietary Supplementation: Cyclocreatine is mixed into standard rodent chow at concentrations ranging from 0.25% to 3% (w/w) and provided ad libitum for a period of 2 to 9 weeks prior to and/or after the insult.[1][3]
-
Oral Gavage: For toxicity and pharmacokinetic studies, cyclocreatine is administered twice daily via oral gavage at doses such as 30, 100, and 300 mg/kg.[14]
-
Drinking Water: Cyclocreatine is dissolved in drinking water at concentrations of 0.1% to 1.0% (w/v).[13]
-
Endpoint Analysis
-
Histology and Lesion Analysis: Following experiments, animals are euthanized and brains are sectioned. Lesion volumes are quantified using stains like Nissl or by analyzing images of brain slices.[1][4]
-
Biochemical Assays:
-
Oxidative Stress: Brain tissue is analyzed for markers of oxidative damage. For hydroxyl radical detection, salicylate (B1505791) is administered, and its conversion to 2,3- and 2,5-dihydroxybenzoic acid (DHBA) is measured via HPLC. For peroxynitrite damage, levels of 3-nitrotyrosine (B3424624) are measured.[1][8][10]
-
Dopamine Levels: Striatal tissue is analyzed for dopamine and its metabolites using HPLC with electrochemical detection.[4]
-
-
Magnetic Resonance Spectroscopy (MRS): In vivo ³¹P-MRS and ¹H-MRS are used to non-invasively measure brain levels of ATP, phosphocreatine (PCr), and phosphocyclocreatine (PCCr) in live animals.[1][13]
-
Behavioral Testing: Cognitive function in mouse models of CTD is assessed using standardized tests such as the novel object recognition test and the Morris water maze for spatial learning and memory.[3][5]
Conclusion and Future Directions
Preliminary studies robustly support the neuroprotective potential of cyclocreatine across various models of neurological disease characterized by energy failure. Its ability to act as a substrate for creatine kinase allows it to effectively buffer cellular ATP, thereby preventing mitochondrial collapse, reducing oxidative stress, and ultimately preserving neuronal integrity. Its unique ability to bypass the creatine transporter makes it a particularly compelling candidate for Creatine Transporter Deficiency.
While promising, these findings are preclinical. Future research must focus on optimizing dosing strategies, further elucidating downstream signaling effects, and conducting rigorous, long-term safety and toxicity assessments. Chronic administration in rats at high doses (≥60 mg/kg/day) has been associated with seizures and microscopic lesions in the brain, testes, and thyroid, indicating a need for careful dose-finding studies in any future clinical development.[14] Nevertheless, the foundational evidence strongly suggests that modulating brain bioenergetics with cyclocreatine is a viable and potent strategy for neuroprotection.
References
- 1. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine kinase brain-type regulates BCAR1 phosphorylation to facilitate DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creatine and cyclocreatine attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of creatine and cyclocreatine in animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scholars@Duke publication: Neuroprotective effects of creatine and cyclocreatine in animal models of Huntington's disease. [scholars.duke.edu]
- 11. Cyclocreatine normalizes cognition in a mouse model of X-linked creatine deficiency [jax.org]
- 12. researchgate.net [researchgate.net]
- 13. In vivo (1)H MRS and (31)P MRSI of the response to cyclocreatine in transgenic mouse liver expressing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of chronic toxicity of cyclocreatine, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lumos-pharma.com [lumos-pharma.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
Methodological & Application
Application Notes and Protocols: In Vitro Studies of Cyclocreatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine (CCr), a synthetic analog of creatine (B1669601), serves as a valuable tool for investigating cellular bioenergetics and as a potential therapeutic agent, particularly in oncology. By acting as a competitive substrate for creatine kinase (CK), cyclocreatine disrupts the phosphocreatine (B42189) system, which is crucial for maintaining cellular ATP homeostasis, especially in rapidly proliferating cells like cancer cells. These application notes provide detailed protocols for in vitro studies designed to elucidate the effects of cyclocreatine on cancer cell proliferation, metabolism, and motility.
Mechanism of Action
Cyclocreatine is transported into the cell, in part by the creatine transporter SLC6A8.[1][2] Once inside, it is phosphorylated by creatine kinase to form phosphocyclocreatine (B1195991) (pCCr). However, pCCr is a less efficient phosphate (B84403) donor than phosphocreatine, leading to a functional blockade of the phosphagen system.[3] This disruption of cellular energy buffering can lead to decreased cell proliferation, induction of cell cycle arrest, and reduced cell motility.[4][5][6] In some cancer models, cyclocreatine treatment has been shown to reduce intracellular levels of creatine and phosphocreatine without altering overall ATP levels, suggesting a targeted effect on the creatine kinase system.[1][7]
Data Presentation
Table 1: Effects of Cyclocreatine on Cancer Cell Proliferation and Metabolism
| Cell Line | Cancer Type | Cyclocreatine Concentration | Duration of Treatment | Observed Effect | Reference |
| PC3 | Prostate Cancer | 1% | Not Specified | Impaired in vitro proliferation.[1] | [1] |
| Murine Prostate Cancer Cells | Prostate Cancer | 1% | Not Specified | Impaired in vitro proliferation.[1] | [1] |
| PC3 | Prostate Cancer | 0.125% - 1% | Not Specified | Dose-dependent growth inhibition.[1] | [1] |
| PC3 | Prostate Cancer | 1% | Not Specified | Significantly impaired colony-forming ability.[1] | [1] |
| PC3 | Prostate Cancer | 1% | Not Specified | Reduced cellular creatine and phosphocreatine levels; ATP levels unaltered.[1][7] | [1][7] |
| A2058-055 | Human Melanoma | 10 mM | Overnight | 80-90% reduction in chemotactic response to type IV collagen.[4] | [4] |
| DU-145 | Prostatic Tumor | Not Specified | Not Specified | Reduced motility response to autotaxin or epidermal growth factor.[4] | [4] |
| ME-180 | Cervical Carcinoma | Not Specified | 8 hours | Complete inhibition of proliferation; inhibition of progression out of all phases of the cell cycle.[5][6] | [5][6] |
| SW2 | Small-Cell Lung Cancer | 0.5 mM | 24 hours | Additive to greater-than-additive cytotoxicity with various alkylating agents.[3] | [3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol is designed to assess the effect of cyclocreatine on the proliferation of cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., PC3, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Cyclocreatine (stock solution prepared in sterile water or PBS)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay reagent (e.g., MTT, WST-1)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for colorimetric assays)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of cyclocreatine in complete medium to achieve the desired final concentrations (e.g., 0.125%, 0.25%, 0.5%, 1%). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of cyclocreatine. Include a vehicle control (medium without cyclocreatine).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Assessment of Proliferation:
-
Direct Cell Counting: At each time point, trypsinize the cells in triplicate wells for each condition, stain with Trypan Blue, and count the viable cells using a hemocytometer.
-
Colorimetric Assay (MTT/WST-1): Add 10 µL of the reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Colony Formation Assay (Soft Agar)
This assay evaluates the ability of single cells to undergo anchorage-independent growth, a hallmark of carcinogenesis, following treatment with cyclocreatine.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Cyclocreatine
-
Agar (B569324) (low melting point)
-
6-well plates
Procedure:
-
Base Layer: Prepare a 1% agar solution in complete medium. Add 1.5 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Layer: Prepare a 0.7% agar solution in complete medium. Trypsinize and count the cells. Resuspend 8,000 cells in 1.5 mL of the 0.7% agar solution. Add the desired concentration of cyclocreatine to this cell suspension.
-
Plating: Gently layer the cell-agar suspension on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible. Add 100 µL of complete medium to each well twice a week to prevent drying.
-
Staining and Quantification: Stain the colonies with 0.005% crystal violet. Count the number of colonies in each well using a microscope.
Protocol 3: Cell Motility (Transwell Invasion Assay)
This protocol assesses the effect of cyclocreatine on the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
Cancer cell line
-
Serum-free medium
-
Complete medium with a chemoattractant (e.g., 10% FBS)
-
Cyclocreatine
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Assay Setup: Rehydrate the Matrigel-coated inserts with serum-free medium. In the lower chamber, add complete medium with the chemoattractant.
-
Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium containing the desired concentration of cyclocreatine. Seed 5 x 10^4 cells into the upper chamber of the Transwell insert.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Analysis:
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
-
Visualizations
Caption: Mechanism of action of cyclocreatine in cancer cells.
Caption: General workflow for in vitro studies of cyclocreatine.
References
- 1. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclocreatine Transport by SLC6A8, the Creatine Transporter, in HEK293 Cells, a Human Blood-Brain Barrier Model Cell, and CCDSs Patient-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclocreatine in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclocreatine inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle studies of cyclocreatine, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Creatine Metabolism in Tumors Using Cyclocreatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) metabolism plays a pivotal role in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as muscle and brain. Emerging evidence highlights the significance of the creatine kinase (CK) system in cancer biology, where it supports the high energetic needs of rapidly proliferating tumor cells.[1] Cyclocreatine, a synthetic analog of creatine, serves as a valuable tool to investigate and target this metabolic pathway in cancer. It is a substrate for creatine kinase, but its phosphorylated form, phosphocyclocreatine (B1195991), is a poor phosphate (B84403) donor compared to phosphocreatine (B42189).[2] This property allows cyclocreatine to functionally block the phosphagen system, leading to the depletion of the cellular energy buffer and subsequent inhibition of tumor growth.[1][3] These application notes provide detailed protocols and data for utilizing cyclocreatine to study creatine metabolism in tumors.
Mechanism of Action
Cyclocreatine is transported into tumor cells, likely via the creatine transporter SLC6A8.[1] Once inside the cell, it is phosphorylated by creatine kinase (CK) to form phosphocyclocreatine. The accumulation of phosphocyclocreatine disrupts the normal function of the creatine kinase/phosphocreatine system in several ways:
-
Competitive Inhibition: Cyclocreatine competes with endogenous creatine for binding to creatine kinase, thereby reducing the formation of the high-energy phosphocreatine buffer.[2]
-
Inefficient ATP Regeneration: Phosphocyclocreatine is a poor substrate for the reverse reaction catalyzed by creatine kinase, leading to inefficient regeneration of ATP from ADP.[2] This impairs the cell's ability to respond to sudden increases in energy demand.
-
Depletion of Creatine Pool: Treatment with cyclocreatine leads to a significant reduction in intracellular levels of creatine and its derivatives, phosphocreatine and creatinine.[1][3]
-
Induction of Cell Cycle Arrest: By disrupting cellular energy homeostasis, cyclocreatine can inhibit the progression of cells through all phases of the cell cycle, ultimately leading to cytotoxicity.[3]
Data Presentation
Table 1: Effects of Cyclocreatine on Prostate Cancer Cell Proliferation and Metabolism
| Cell Line | Treatment | Observation | Reference |
| PC3 (Human Prostate Cancer) | 1% Cyclocreatine | Impaired in vitro proliferation. | [1] |
| Murine Prostate Cancer Cells | 1% Cyclocreatine | Impaired in vitro proliferation. | [1] |
| PC3 | 1% Cyclocreatine | Significantly impaired colony-forming ability in soft agar (B569324). | [1] |
| PC3 (SPRY2 KD) | 1% Cyclocreatine | Reduced cellular creatine and phosphocreatine levels. | [1] |
| DU145 (Human Prostate Cancer) | Cyclocreatine | Inhibitory effects on growth in vitro and in vivo. | [4] |
Table 2: In Vivo Effects of Cyclocreatine on Prostate Tumor Growth
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Ptenpc-/- Spry2pc-/- Mice | 1% Cyclocreatine in diet | 1 month | Significantly decreased tumor cell proliferation (reduced Ki67 staining). | [1] |
| Ptenpc-/- Spry2pc-/- Mice | 1% Cyclocreatine in diet | 1 month | Reduced tumor weights (trend did not reach statistical significance). | [1] |
| Nude Mice with PC3 Xenografts | Cyclocreatine | - | Inhibition of tumor growth. | [4] |
Table 3: Impact of Cyclocreatine on Tumor Metabolites in Ptenpc-/- Spry2pc-/- Mice
| Metabolite | Change upon 1% Cyclocreatine Treatment | Reference |
| Cyclocreatine | Detected in blood and tumor tissues. | [1] |
| Creatine | Significantly decreased in tumor tissues. | [1] |
| Phosphocreatine | Significantly decreased in tumor tissues. | [1] |
| Creatinine | Significantly decreased in tumor tissues. | [1] |
| Arginine | Increased in tumor tissues. | [1] |
| Guanidinoacetate | Decreased in tumor tissues. | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is designed to assess the effect of cyclocreatine on the proliferation of cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., PC3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cyclocreatine (stock solution prepared in sterile water or PBS)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of cyclocreatine in complete medium. A final concentration range of 0.125% to 1% can be tested.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of cyclocreatine or vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Soft Agar Colony Formation Assay
This assay measures the anchorage-independent growth of cancer cells, a hallmark of transformation.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Cyclocreatine
-
Agar (e.g., Noble agar)
-
6-well plates
Procedure:
-
Prepare the base agar layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Prepare a 2x concentrated complete medium.
-
Cool the agar solution to 42°C in a water bath.
-
Mix equal volumes of the 1.2% agar and 2x medium to obtain a final concentration of 0.6% agar in 1x medium.
-
Quickly dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.[5]
-
-
Prepare the top agar layer with cells:
-
Trypsinize and count the cells. Resuspend the cells in complete medium at a concentration of 1 x 10⁴ cells/mL.
-
Prepare a 0.7% agar solution and cool it to 42°C.
-
In a sterile tube, mix the cell suspension with the 0.7% agar solution and complete medium containing the desired concentration of cyclocreatine (e.g., 1%) or vehicle control to a final agar concentration of 0.35%.[1][6]
-
Carefully layer 1.5 mL of this cell-agar mixture on top of the solidified base agar layer.[5]
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Add 1 mL of complete medium containing cyclocreatine or vehicle to each well to prevent drying.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks, replacing the top medium every 3-4 days.[7]
-
After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies using a microscope.[6]
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of cyclocreatine in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., PC3)
-
Matrigel (optional)
-
Cyclocreatine
-
Animal diet
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer cyclocreatine to the treatment group. A common method is to incorporate it into the animal chow at a concentration of 1%.[1] The control group receives a standard diet.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
Signaling Pathways
PTEN/SPRY2 and Creatine Metabolism
In prostate cancer, the loss of tumor suppressors PTEN and SPRY2 is associated with enhanced creatine metabolism, which drives tumor progression.[1][8] Loss of SPRY2, a negative regulator of receptor tyrosine kinase (RTK) signaling, leads to hyperactivation of the PI3K/AKT pathway.[9] This, in conjunction with PTEN loss, which is a key negative regulator of the PI3K/AKT pathway, further amplifies this signaling cascade.[8][10] This sustained signaling can lead to the upregulation of the creatine transporter SLC6A8, increasing the uptake of creatine into the cancer cells and fueling their energetic demands.[1]
Caption: PTEN/SPRY2 signaling pathway in prostate cancer.
Creatine, MPS1, and Smad2/3 Signaling in Metastasis
Recent studies have implicated creatine in promoting cancer metastasis through a signaling pathway involving Monopolar Spindle 1 (MPS1) and the transcription factors Smad2/3.[11] Creatine can activate MPS1, which in turn phosphorylates and activates Smad2 and Smad3.[11] Activated Smad2/3 then translocate to the nucleus and regulate the expression of genes involved in epithelial-mesenchymal transition (EMT) and metastasis, such as Snail and Slug.[11]
Caption: Creatine-MPS1-Smad2/3 signaling pathway in cancer metastasis.
References
- 1. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Antiproliferative effects of cyclocreatine on human prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sprouty2, PTEN, and PP2A interact to regulate prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPRY2 loss enhances ErbB trafficking and PI3K/AKT signalling to drive human and mouse prostate carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sprouty2, PTEN, and PP2A interact to regulate prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Application Notes and Protocols for Cyclocreatine Dosage in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601) that acts as a competitive inhibitor of the enzyme creatine kinase (CK). This enzyme is pivotal in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. In the context of oncology, many cancer cells exhibit altered energy metabolism and an increased reliance on the CK system to maintain high ATP levels required for rapid proliferation, migration, and invasion. By interfering with this "phosphocreatine shuttle," cyclocreatine can disrupt the energy supply of cancer cells, leading to cytostatic and cytotoxic effects. These application notes provide a comprehensive overview of the use of cyclocreatine in cell culture experiments, including detailed protocols and quantitative data to guide researchers in their study of this promising anti-cancer agent.
Mechanism of Action: The Creatine Kinase System
The creatine kinase (CK) system plays a crucial role in cellular energy buffering and transport. CK catalyzes the reversible transfer of a phosphate (B84403) group from ATP to creatine, forming phosphocreatine (B42189) and ADP. Phosphocreatine serves as a readily available reservoir of high-energy phosphate that can be rapidly utilized to regenerate ATP from ADP at sites of high energy consumption. Many cancer cells upregulate CK, enhancing their ability to meet the energetic demands of uncontrolled growth.
Cyclocreatine is taken up by cells and is a substrate for creatine kinase. It is phosphorylated to form phosphocyclocreatine (B1195991). However, phosphocyclocreatine is a poor substrate for the reverse reaction, meaning it is less efficient at regenerating ATP from ADP. This leads to a depletion of the readily available high-energy phosphate pool, impairing the cell's ability to buffer ATP levels, which can trigger cell cycle arrest and apoptosis.
Data Presentation: Efficacy of Cyclocreatine in Cancer Cell Lines
The following tables summarize the effective dosages of cyclocreatine and its observed effects on various cancer cell lines as reported in the scientific literature.
Table 1: Inhibition of Cancer Cell Proliferation by Cyclocreatine
| Cell Line | Cancer Type | Cyclocreatine Concentration | Incubation Time | Observed Effect |
| PC3 | Prostate Cancer | 0.125% - 1% | Not Specified | Dose-dependent inhibition of proliferation.[1] |
| ME-180 | Cervical Carcinoma | Not Specified | 8 hours | Complete inhibition of proliferation. |
| SW2 | Small-Cell Lung Cancer | Up to 5 mM | 24 hours | Not very cytotoxic as a single agent. |
| C6 | Rat Glioma | Not Specified | Not Specified | Significant inhibition of cell growth.[2] |
| OC238 | Human Ovarian Carcinoma | Not Specified | Not Specified | Significant inhibition of cell growth.[2] |
Table 2: Inhibition of Cancer Cell Motility and Invasion by Cyclocreatine
| Cell Line | Cancer Type | Cyclocreatine Concentration | Incubation Time | Observed Effect |
| A2058-055 | Human Melanoma | 10 mM | Overnight | 80-90% reduction in chemotactic response.[3] |
| A2058-055 | Human Melanoma | 10 mM | Overnight | 91% inhibition of chemokinesis; 73% inhibition of haptotaxis; 88% inhibition of in vitro invasion.[3] |
| DU-145 | Prostatic Tumor | Not Specified | Not Specified | Reduced motility response.[3] |
Experimental Protocols
Preparation of Cyclocreatine Stock Solution
Materials:
-
Cyclocreatine powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (serum-free)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Water bath or incubator at 37°C
Protocol:
-
Determine the desired stock concentration. A common stock concentration is 100 mM. To prepare a 100 mM stock solution, weigh out 1.4315 g of cyclocreatine (molecular weight: 143.15 g/mol ) and dissolve it in 100 mL of sterile PBS or serum-free medium. For a 1% (w/v) solution, dissolve 1 g of cyclocreatine in 100 mL of sterile PBS or serum-free medium.
-
Dissolution. Add the cyclocreatine powder to the sterile conical tube containing the appropriate volume of sterile PBS or serum-free medium. Vortex thoroughly to dissolve. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization. Sterilize the cyclocreatine stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of cyclocreatine on the viability of adherent cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclocreatine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment. Prepare serial dilutions of cyclocreatine in complete medium from your stock solution. A typical concentration range to test is 0.5 mM to 50 mM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of cyclocreatine. Include a "vehicle control" group with medium only.
-
Incubation. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition. After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation. Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization. Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement. Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis. Calculate cell viability as a percentage of the vehicle control.
Transwell Migration Assay
This protocol assesses the effect of cyclocreatine on the migratory capacity of cancer cells.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
Cyclocreatine stock solution
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal violet staining solution (0.1% in water)
-
Microscope
Protocol:
-
Cell Preparation. Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium for 12-24 hours.
-
Assay Setup. Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding. Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Treatment. Add the desired concentration of cyclocreatine to both the upper and lower chambers to ensure a consistent concentration throughout the assay.
-
Incubation. Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells. After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation. Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Staining. Stain the fixed cells by immersing the insert in crystal violet solution for 15-20 minutes.
-
Washing and Imaging. Gently wash the insert with water to remove excess stain. Allow the insert to air dry. Image the migrated cells using a microscope.
-
Quantification. Count the number of migrated cells in several random fields of view and calculate the average.
Matrigel Invasion Assay
This protocol is a modification of the migration assay to assess the invasive potential of cancer cells.
Materials:
-
All materials for the Transwell Migration Assay
-
Matrigel Basement Membrane Matrix
Protocol:
-
Coating the Inserts. Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium (the dilution factor may need to be optimized, but 1:3 to 1:8 is a common range). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts. Be careful to avoid bubbles.
-
Gelling. Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify.
-
Proceed with the Transwell Migration Assay protocol, starting from step 1 (Cell Preparation). The incubation time for the invasion assay may need to be extended (e.g., 24-48 hours) to allow cells sufficient time to invade through the Matrigel.
Mandatory Visualization
References
- 1. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association for Creatine Deficiencies - Advancing Creatine Disorder Research [creatineinfo.org]
- 3. Cyclocreatine inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclocreatine Stock Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601) that serves as a valuable tool in biomedical research. As a substrate for creatine kinase, it is phosphorylated to phosphocyclocreatine (B1195991), which then acts as an energy buffer by regenerating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP).[1] This property makes cyclocreatine a potent bioenergetic protective agent, with applications in studying cellular energy metabolism in various contexts, including neurodegenerative diseases, cancer, and cardiovascular conditions.[1][2][3][4] These application notes provide detailed protocols for the preparation and storage of cyclocreatine stock solutions for in vitro and in vivo research.
Data Presentation: Cyclocreatine Solubility and Stability
A clear understanding of cyclocreatine's solubility and stability is crucial for preparing accurate and effective stock solutions. The following table summarizes key quantitative data for cyclocreatine.
| Parameter | Solvent | Concentration/Condition | Observation | Source |
| Solubility | Water | 5 mg/mL | Requires ultrasonic and warming to 60°C | MedchemExpress |
| Water | 7 mg/mL | --- | Selleck Chemicals | |
| PBS (pH 7.2) | Approximately 2 mg/mL | --- | Cayman Chemical[5] | |
| 1M HCl | 100 mg/mL | Requires ultrasonic and adjustment to pH 2 | MedchemExpress[6] | |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble | MedchemExpress | |
| Ethanol | --- | Insoluble | Selleck Chemicals[2] | |
| Powder Stability | -20°C | ≥ 4 years | Crystalline solid | Cayman Chemical[5] |
| -20°C | 3 years | --- | Selleck Chemicals[2] | |
| Stock Solution Stability | -80°C in solvent | 1 year | Aliquot to avoid freeze-thaw cycles | Selleck Chemicals[2] |
| -80°C in solvent | 6 months | Protect from light | MedchemExpress | |
| -20°C in solvent | 1 month | Aliquot to avoid freeze-thaw cycles | Selleck Chemicals[2] | |
| Aqueous Solution | Not recommended for > 1 day | --- | Cayman Chemical[5] | |
| Aqueous Stability (general for creatine analogs) | Lower pH and higher temperature | --- | Increased rate of degradation to creatinine | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Cyclocreatine Stock Solution
This protocol describes the preparation of a 100 mM cyclocreatine stock solution in a buffered aqueous solution, suitable for most cell culture experiments.
Materials:
-
Cyclocreatine powder (MW: 143.14 g/mol )
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
-
Weighing paper
-
Spatula
Procedure:
-
Calculate the required mass of cyclocreatine:
-
For 10 mL of a 100 mM stock solution:
-
Mass (g) = 0.1 mol/L * 0.01 L * 143.14 g/mol = 0.14314 g (or 143.14 mg)
-
-
-
Weigh the cyclocreatine powder:
-
Using an analytical balance, carefully weigh out the calculated amount of cyclocreatine powder onto a piece of weighing paper.
-
-
Dissolve the cyclocreatine:
-
Transfer the weighed cyclocreatine powder into a sterile conical tube.
-
Add a small volume of sterile PBS (e.g., 5 mL for a final volume of 10 mL) to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
To aid dissolution, warm the solution to approximately 37-60°C using a water bath or heating block, with intermittent vortexing, until the solid is completely dissolved.[6] Note: Do not overheat, as it may affect stability.
-
-
Adjust to the final volume:
-
Once the cyclocreatine is fully dissolved, add sterile PBS to reach the final desired volume (e.g., 10 mL).
-
Vortex the solution again to ensure homogeneity.
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
-
Mandatory Visualizations
Cyclocreatine's Role in Cellular Energy Homeostasis
Caption: Cyclocreatine acts as a substrate for creatine kinase, forming a phosphocyclocreatine energy reservoir.
Experimental Workflow: From Powder to Cell-Based Assay
Caption: Workflow for preparing and using cyclocreatine stock solutions in cell culture.
References
- 1. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclocreatine in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Creatine Stability Insights | PDF | Ph | Physical Chemistry [scribd.com]
In Vivo Delivery of Cyclocreatine: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo delivery methods for cyclocreatine, a synthetic creatine (B1669601) analog with therapeutic potential in neurodegenerative diseases and cancer. This document details established protocols for oral and intravenous administration in rodent models, summarizes key quantitative data from preclinical studies, and illustrates the underlying signaling pathways.
Introduction to Cyclocreatine
Cyclocreatine is a potent substrate for creatine kinase (CK), the enzyme responsible for maintaining cellular energy homeostasis by catalyzing the reversible transfer of a phosphate (B84403) group between ATP and creatine.[1][2] Once inside the cell, cyclocreatine is phosphorylated to phosphocyclocreatine (B1195991) (PCCr). However, PCCr is a poor phosphate donor compared to phosphocreatine (B42189) (PCr), leading to a disruption of the cellular energy buffering and transfer system.[3] This interference with cellular bioenergetics underlies its therapeutic potential, particularly in conditions with altered energy metabolism, such as certain cancers and neurodegenerative disorders.[4][5]
In Vivo Delivery Methods
The choice of delivery method for in vivo cyclocreatine studies depends on the research question, the desired pharmacokinetic profile, and the animal model. The most commonly employed methods are oral administration (either mixed in the diet or via oral gavage) and intravenous injection.
Oral Administration
Oral delivery is a non-invasive and convenient method for chronic dosing in preclinical models.
2.1.1. Dietary Admixture
This method involves incorporating cyclocreatine into the standard rodent chow. It is suitable for long-term studies where a sustained systemic exposure is desired.
Protocol: Dietary Admixture of Cyclocreatine
Materials:
-
Cyclocreatine powder
-
Standard rodent chow (pelleted or powdered)
-
Mixer (for powdered diet) or a method to incorporate into pellets
-
Animal caging and husbandry supplies
Procedure:
-
Dose Calculation: Determine the required concentration of cyclocreatine in the diet (w/w) based on the target daily dose and the average daily food consumption of the animals. Common concentrations range from 0.1% to 3% (w/w).[4][5]
-
Diet Preparation:
-
Powdered Diet: For powdered chow, accurately weigh the required amount of cyclocreatine and mix it thoroughly with the powdered diet until a homogenous mixture is achieved.
-
Pelleted Diet: For pelleted chow, the cyclocreatine can be incorporated during the manufacturing process of the pellets by the supplier. Alternatively, a custom diet can be prepared by grinding the pellets, mixing with cyclocreatine, and then re-pelleting.
-
-
Administration: Provide the cyclocreatine-supplemented diet to the animals ad libitum. Ensure fresh diet is provided regularly.
-
Monitoring: Monitor food intake to ensure consistent dosing. Also, monitor the animals for any signs of toxicity or adverse effects.
2.1.2. Oral Gavage
Oral gavage allows for precise dosing of cyclocreatine at specific time points.
Protocol: Oral Gavage Administration of Cyclocreatine
Materials:
-
Cyclocreatine powder
-
Vehicle (e.g., deionized water)[6]
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
Animal balance
Procedure:
-
Formulation Preparation: Prepare a homogenous suspension or solution of cyclocreatine in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a suitable volume (typically 5-10 ml/kg for rodents).
-
Animal Handling: Gently restrain the animal.
-
Gavage Administration:
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the cyclocreatine formulation.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or regurgitation.
Intravenous (IV) Injection
Intravenous injection provides rapid and complete bioavailability of cyclocreatine, making it suitable for acute studies and pharmacokinetic analyses. The lateral tail vein is the most common site for IV injection in rodents.
Protocol: Intravenous Tail Vein Injection of Cyclocreatine
Materials:
-
Cyclocreatine powder
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heat lamp or warm water bath (for tail vasodilation)
-
70% ethanol
Procedure:
-
Formulation Preparation: Prepare a sterile solution of cyclocreatine in the chosen vehicle. Ensure the solution is free of particulates.
-
Animal Preparation:
-
Place the animal in a restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water (max 42°C) to induce vasodilation of the lateral tail veins.[7]
-
Clean the tail with 70% ethanol.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle into the vein at a shallow angle.
-
Slowly inject the cyclocreatine solution. Successful injection is indicated by the clearing of the vein as the solution displaces the blood.[7]
-
The maximum injection volume is typically 5 ml/kg for a bolus injection.[8]
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies investigating the effects of cyclocreatine.
Table 1: Neuroprotective Effects of Oral Cyclocreatine in a Huntington's Disease Model
| Animal Model | Administration Route | Dose (% in diet) | Duration | Efficacy | Reference |
| Rat (Malonate-induced striatal lesions) | Dietary Admixture | 1% | 2 weeks | Significant neuroprotective effects | [4] |
| Rat (Malonate-induced striatal lesions) | Dietary Admixture | 0.25% - 1.0% | 2 weeks | Dose-dependent neuroprotective effects | [5] |
Table 2: Anti-Tumor Efficacy of Oral Cyclocreatine
| Animal Model | Tumor Type | Administration Route | Dose (% in diet) | Duration | Efficacy (Tumor Growth Inhibition) | Reference |
| Nude Mice | Human Colon Adenocarcinoma | Dietary Admixture | 0.1% | 2 weeks | Significant | [5] |
| Nude Mice | Human Colon Adenocarcinoma | Dietary Admixture | 0.5% | 2 weeks | Significant | [5] |
| Ptenpc−/− Spry2pc−/− Mice | Prostate Cancer | Dietary Admixture | 1% | 1 month | Significantly decreased tumor cell proliferation | [4] |
Table 3: Pharmacokinetic Parameters of Cyclocreatine
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Sprague Dawley Rat | Oral Gavage | 30, 100, 300 mg/kg/dose (twice daily) | Mean plasma half-life: 3.5 - 6.5 hours | [6] |
| Slc6a8-/y Mice | Dietary Admixture | Not specified | Brain cyclocreatine detected after 9 weeks | [3][9] |
Signaling Pathways and Experimental Workflows
Cyclocreatine and the Creatine Kinase (CK) System
Cyclocreatine's primary mechanism of action is its interaction with the creatine kinase system, which is crucial for cellular energy homeostasis.
Caption: Cyclocreatine interaction with the Creatine Kinase shuttle.
Cyclocreatine's Impact on Cancer Cell Signaling
In cancer cells, cyclocreatine-induced metabolic stress can activate signaling pathways that regulate cell growth and survival, such as the AMPK and p53 pathways.
Caption: Cyclocreatine-induced signaling cascade in cancer cells.
Experimental Workflow for In Vivo Cyclocreatine Study
A typical workflow for an in vivo study investigating the efficacy of cyclocreatine is outlined below.
Caption: General experimental workflow for in vivo cyclocreatine studies.
References
- 1. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine kinase - Wikipedia [en.wikipedia.org]
- 3. lumos-pharma.com [lumos-pharma.com]
- 4. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of chronic toxicity of cyclocreatine, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks [pubmed.ncbi.nlm.nih.gov]
- 7. ltk.uzh.ch [ltk.uzh.ch]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cyclocreatine and Phosphocyclocreatine in Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine is a synthetic analog of creatine (B1669601) that is under investigation as a therapeutic agent for conditions such as creatine transporter deficiency (CTD), a rare genetic disorder that affects the brain and muscles.[1][2][3] Cyclocreatine can be transported into cells independently of the creatine transporter and subsequently phosphorylated to phosphocyclocreatine (B1195991), thereby acting as an alternative energy source.[4] Accurate and reliable methods for quantifying cyclocreatine and phosphocyclocreatine in tissue are crucial for pharmacokinetic studies, efficacy assessments, and overall drug development.
This document provides detailed application notes and protocols for the measurement of cyclocreatine and phosphocyclocreatine in tissue samples, primarily utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Analytical Methods Overview
The primary methods for the quantification of cyclocreatine and phosphocyclocreatine in biological matrices are based on liquid chromatography coupled with mass spectrometry (LC-MS).[1][2][5][6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique due to the polar nature of these compounds.[1][2][5][6] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection.[2][5][6] While less common for this specific application, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P-NMR, can also be a valuable tool for observing phosphorylated compounds like phosphocyclocreatine.[8][9]
Data Presentation
Table 1: LC-MS/MS Parameters for Cyclocreatine and Phosphocyclocreatine Analysis
| Parameter | Cyclocreatine | Phosphocyclocreatine | Internal Standard (D4-cyclocreatine) | Source |
| Precursor Ion (m/z) | 144 | 224 | 148 | [5] |
| Product Ion 1 (m/z) | 98 | 79 | 102 | [5][7] |
| Product Ion 2 (m/z) | 56 | - | - | [5] |
| Ionization Mode | Positive | Negative | Positive | [5][7] |
Table 2: Performance Characteristics of a HILIC-UPLC-MS/MS Method for Cyclocreatine in Plasma
| Parameter | Value | Source |
| Linearity Range | 0.01–25 μM | [5] |
| Correlation Coefficient (r) | > 0.99 | [5] |
| Intraday Accuracy | 93–105% | [5] |
| Intraday Precision (CV%) | 1.9–11% | [5] |
Experimental Protocols
Protocol 1: Quantification of Cyclocreatine and Phosphocyclocreatine in Tissue Homogenates using HILIC-LC-MS/MS
This protocol is adapted from methodologies developed for the analysis of cyclocreatine and its phosphorylated form in biological samples.[2][6][7]
1. Materials and Reagents
-
Cyclocreatine and phosphocyclocreatine standards
-
Deuterated cyclocreatine (D4-cyclocreatine) for use as an internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
Tissue homogenization buffer (e.g., phosphate-buffered saline)
-
Protein precipitation solution (e.g., 70:30 ACN:MeOH)[5]
2. Equipment
-
Tissue homogenizer
-
Centrifuge
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS)
-
HILIC BEH amide column (e.g., 2.1 mm × 50 mm, 1.7 μm)[5]
3. Sample Preparation
-
Excise tissue samples and immediately snap-freeze in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue and add a sufficient volume of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform lysate is obtained.
-
To precipitate proteins, add a cold protein precipitation solution (e.g., 3 volumes of 70:30 ACN:MeOH) to the tissue homogenate.[5]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analytes of interest.
-
Spike the supernatant with the internal standard (D4-cyclocreatine).
4. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[5]
-
Set the SRM transitions as detailed in Table 1.
-
Optimize source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.
-
5. Data Analysis
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of cyclocreatine and phosphocyclocreatine in the tissue samples by interpolating from the calibration curve.
Visualization
Signaling Pathway of Cyclocreatine in Energy Metabolism
Caption: Cyclocreatine cellular uptake and phosphorylation pathway.
Experimental Workflow for Tissue Analysis
Caption: Workflow for tissue sample preparation and analysis.
References
- 1. Facile High-Performance Liquid Chromatography Mass Spectrometry Method for Analysis of Cyclocreatine and Phosphocyclocreatine in Complex Mixtures of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphocyclocreatine is the dominant form of cyclocreatine in control and creatine transporter deficiency patient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile High Performance Liquid Chromatography Mass Spectrometry Method for Analysis of Cyclocreatine and Phosphocyclocreatine in Complex Mixtures of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphocyclocreatine is the dominant form of cyclocreatine in control and creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of cyclocreatine in mouse and rat plasma using hydrophilic-interaction ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC‒MS/MS method for the determination of cyclocreatine phosphate and its related endogenous biomolecules in rat heart tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 31P-NMR spectrum of phosphocreatine: deuterium-induced splitting of the signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear magnetic resonance spectroscopy of skin: predictive correlates for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cyclocreatine in ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine (CCr), a synthetic analog of creatine (B1669601), serves as a valuable molecular probe in the study of cellular bioenergetics using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. As a substrate for creatine kinase (CK), cyclocreatine is phosphorylated in cells to form phosphocyclocreatine (B1195991) (PCCr), a high-energy phosphagen analog. The accumulation and turnover of PCCr can be non-invasively monitored by ³¹P NMR, providing critical insights into the activity of the creatine kinase system, ATP metabolism, and cellular energy homeostasis in various physiological and pathological states, including myocardial ischemia, muscle disorders, and cancer.
The key advantage of using cyclocreatine in ³¹P NMR studies is its distinct chemical shift relative to endogenous phosphocreatine (B42189) (PCr), allowing for the simultaneous assessment of both the endogenous and analog phosphagen pools. However, it is important to note that the chemical shifts of PCr and PCCr are very close, with a reported difference of less than 0.2 ppm, which may not be resolvable in all in vivo NMR systems.[1] This application note provides an overview of the use of cyclocreatine in ³¹P NMR spectroscopy, including experimental protocols and quantitative data.
Data Presentation
The following tables summarize quantitative data from studies utilizing cyclocreatine in conjunction with ³¹P NMR spectroscopy.
Table 1: Bioenergetic Parameters in Tissues Supplemented with Cyclocreatine
| Parameter | Tissue/Model | Treatment Group | Control Group | Reference |
| ATP Half-life (min) | Ischemic Rat Myocardium | 37.5 | 19 | [2] |
| Phosphagen Half-life (min) | Ischemic Rat Myocardium | 11 | 4 | [2] |
| Time to ATP Invisibility (min) | Ischemic Rat Myocardium | 56 ± 13 | 34 ± 11 | [2] |
| [PCr+PCCr]/NTP Ratio | Human Colon Adenocarcinoma Xenograft | Increased with increasing dietary CCr | Baseline | [3] |
| PCCr Concentration (mmol/kg wet weight) | Transgenic Mouse Liver (CK-expressing) | 17.15 ± 1.07 (at 6 weeks with 0.1% CCr) | Not Applicable | [4] |
| PCCr Concentration (mmol/kg wet weight) | Transgenic Mouse Liver (CK-expressing) | 18.12 ± 3.91 (at 4 days with 1.0% CCr) | Not Applicable | [4] |
Table 2: Creatine Kinase Reaction Kinetics
| Parameter | Method | Tissue/Model | Value | Reference |
| Forward Rate Constant (kf) | Saturation Transfer | Langendorff-perfused Rat Heart | 0.725 ± 0.077 s⁻¹ | [5] |
| Reverse Rate Constant (kr) | Saturation Transfer | Langendorff-perfused Rat Heart | 1.12 ± 0.14 s⁻¹ | [5] |
| Forward Rate Constant (kf) | Time-Dependent Saturation Transfer | Human Myocardium | 0.32 ± 0.05 s⁻¹ | [2] |
| Intrinsic T1 of PCr (s) | Time-Dependent Saturation Transfer | Human Myocardium | 7.36 ± 1.79 | [2] |
Experimental Protocols
In Vivo ³¹P NMR Spectroscopy of Cyclocreatine in Animal Models
This protocol describes a general workflow for in vivo ³¹P NMR studies in animal models (e.g., mice, rats) to assess the impact of cyclocreatine on tissue bioenergetics.
a. Animal Preparation and Cyclocreatine Administration:
-
House animals in accordance with institutional guidelines.
-
Administer cyclocreatine through diet or drinking water. A typical dosage for dietary administration is 1% (w/w) cyclocreatine mixed with standard chow. For administration in drinking water, a concentration of 0.1% to 1.0% can be used.[4]
-
The duration of administration can range from a few days to several weeks, depending on the experimental goals.[4]
-
For the NMR experiment, anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Position the animal in the NMR spectrometer, ensuring the tissue of interest is centered within the sensitive volume of the surface coil.
-
Monitor physiological parameters (e.g., respiration, body temperature) throughout the experiment.
b. ³¹P NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 4.7 T, 7 T, or higher) equipped for in vivo spectroscopy.
-
Employ a surface coil of an appropriate size for the target tissue to maximize the signal-to-noise ratio (SNR).
-
Acquire ³¹P NMR spectra using a pulse-acquire sequence with a pulse width optimized for the desired flip angle (e.g., 60°).
-
Set the repetition time (TR) to at least three times the T1 of the phosphorus metabolites to ensure full relaxation (typically TR ≥ 3s).
-
Acquire a sufficient number of scans (e.g., 256-1024) to achieve an adequate SNR.
-
For kinetic studies of the creatine kinase reaction, employ saturation transfer techniques. This involves selectively saturating the γ-ATP resonance and observing the transfer of saturation to the PCCr/PCr peak.[6][7]
c. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 10-20 Hz) to the free induction decay (FID) to improve SNR.
-
Perform Fourier transformation to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Identify and integrate the peaks corresponding to PCCr/PCr, α-ATP, β-ATP, γ-ATP, and inorganic phosphate (B84403) (Pi). The chemical shift of PCr is typically used as an internal reference (0 ppm).
-
Calculate the ratios of metabolite concentrations (e.g., [PCCr+PCr]/β-ATP, Pi/β-ATP).
-
Determine the intracellular pH from the chemical shift difference between the Pi and PCr peaks.[8]
³¹P NMR Spectroscopy of Cyclocreatine in Perfused Organs
This protocol outlines the procedure for studying the effects of cyclocreatine on the bioenergetics of isolated, perfused organs (e.g., heart, liver).
a. Organ Perfusion:
-
Excise the organ of interest from an anesthetized animal.
-
Immediately cannulate the appropriate blood vessel (e.g., aorta for the heart) and initiate retrograde perfusion with a Krebs-Henseleit buffer.
-
The buffer should be gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Introduce cyclocreatine into the perfusion buffer at a desired concentration (e.g., 10-20 mM).
-
Place the perfused organ in an NMR tube or a specialized perfusion chamber within the NMR spectrometer.
b. ³¹P NMR Data Acquisition and Analysis:
-
Follow the data acquisition and processing steps outlined in the in vivo protocol (section 1b and 1c).
-
Perfusion studies allow for the introduction of metabolic stressors (e.g., ischemia, hypoxia) in a controlled manner to assess the protective effects of cyclocreatine. Ischemia can be induced by stopping the perfusion flow.[2]
Mandatory Visualization
Caption: Creatine Kinase Energy Shuttle with Cyclocreatine.
References
- 1. researchgate.net [researchgate.net]
- 2. Reproducibility of creatine kinase reaction kinetics in human heart: a (31) P time-dependent saturation transfer spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo (1)H MRS and (31)P MRSI of the response to cyclocreatine in transgenic mouse liver expressing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of creatine kinase in heart: a 31P NMR saturation- and inversion-transfer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review - Liu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Application of 31P MR Spectroscopy to the Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclocreatine as a Tool to Inhibit the Phosphagen System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601) that serves as a powerful tool for inhibiting the phosphagen system. This system, which utilizes creatine kinase (CK) to rapidly regenerate ATP from phosphocreatine (B42189) (PCr), is crucial for maintaining energy homeostasis in cells with high and fluctuating energy demands, such as cancer cells and neurons. Cyclocreatine acts as a substrate for creatine kinase, becoming phosphorylated to form phosphocyclocreatine (B1195991) (PCCr). However, PCCr is a poor phosphate (B84403) donor compared to phosphocreatine, effectively trapping the high-energy phosphate and disrupting the energy-buffering capacity of the phosphagen system.[1][2] This disruption of cellular bioenergetics makes cyclocreatine a valuable research tool for studying the role of the phosphagen system in various physiological and pathological processes, and a potential therapeutic agent, particularly in oncology.[2][3][4][5]
These application notes provide detailed protocols for utilizing cyclocreatine in both in vitro and in vivo research settings, along with methods for quantifying its effects on cellular metabolism.
Mechanism of Action
Cyclocreatine competitively inhibits the creatine kinase (CK) enzyme system. It is transported into the cell, where it is phosphorylated by CK at the expense of ATP, forming phosphocyclocreatine. While phosphocreatine readily donates its phosphate group to ADP to regenerate ATP, phosphocyclocreatine does so at a much-reduced rate. This leads to a depletion of the readily available high-energy phosphate pool, impairing the cell's ability to buffer ATP levels during periods of high energy demand.[1] This disruption of the phosphagen system has been shown to inhibit the growth of a broad spectrum of cancer cells, particularly those expressing high levels of creatine kinase.[2][4]
Figure 1: Mechanism of phosphagen system inhibition by cyclocreatine.
Data Presentation
In Vitro Efficacy of Cyclocreatine on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Cyclocreatine Concentration | Effect | Reference |
| PC3 | Prostate Cancer | Proliferation | 1% (w/v) | Significant growth inhibition | [4] |
| Murine Prostate Cancer Cells | Prostate Cancer | Proliferation | 1% (w/v) | Significant growth inhibition | [4] |
| PC3 | Prostate Cancer | Colony Formation | 1% (w/v) | Significantly impaired colony-forming ability | [4] |
| A2058-055 (transfected with CK) | Melanoma | Chemotaxis | 10 mM | 80-90% reduction in chemotactic response | [1] |
| DU-145 | Prostate Cancer | Motility | Not specified | Reduced motility response | [1] |
| ME-180 | Cervical Carcinoma | Proliferation | Not specified | Complete inhibition of proliferation within 8 hours | [3] |
| ME-180, MCF-7, HT-29 | Cervical, Breast, Colon | Cytotoxicity | low mM concentrations | Cytotoxic | [2] |
In Vivo Efficacy of Cyclocreatine
| Animal Model | Cancer Type | Cyclocreatine Treatment | Effect | Reference |
| Ptenpc-/- Spry2pc-/- mice | Prostate Cancer | 1% in drinking water for 1 month | Significantly decreased tumor cell proliferation (reduced Ki67 staining) | [4] |
| Nude mice with PC3M xenografts | Prostate Cancer (Metastasis model) | 1% in drinking water for 1 month | Drastically decreased liver metastatic burden | [6] |
| Nude mice with LS174T xenografts | Colon Adenocarcinoma | 0.1% and 0.5% in diet for 2 weeks | Significantly inhibited tumor growth | [7] |
| Rat with 13762 mammary adenocarcinoma | Breast Cancer | Not specified | Delayed tumor growth | [2] |
Effects of Cyclocreatine on Cellular Metabolites
| Cell Line/Tissue | Treatment | Creatine | Phosphocreatine | ATP | Reference |
| PC3 Cells | 1% Cyclocreatine | Reduced | Reduced | Unaltered | [6] |
| Ptenpc-/- Spry2pc-/- mouse tumors | 1% Cyclocreatine in drinking water | Unchanged | Unchanged | Not Measured | [4] |
| PC3 CL1 Cells | 0.1 mM to 50 mM Cyclocreatine | Dose-dependent inhibition of 13C-creatine uptake | Dose-dependent inhibition of 13C-phosphocreatine production | Not Measured | [4] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT/CCK-8)
This protocol is to assess the effect of cyclocreatine on the proliferation and viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3, DU-145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Cyclocreatine (Sigma-Aldrich, Cat. No. 377627)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Cyclocreatine Treatment:
-
Prepare a stock solution of cyclocreatine in sterile water or culture medium.
-
Prepare serial dilutions of cyclocreatine in complete culture medium to achieve the desired final concentrations (e.g., 0.125% to 1% w/v, or in mM concentrations).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of cyclocreatine. Include a vehicle control (medium without cyclocreatine).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Assay:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and calculate the IC50 value.
-
Figure 2: Workflow for in vitro cell viability assay.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
This assay assesses the effect of cyclocreatine on the tumorigenic potential of cells by measuring their ability to grow in a semisolid medium.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Cyclocreatine
-
Agarose (B213101) (low melting point)
-
6-well plates
-
Crystal Violet stain
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer (0.6% Agar): Mix equal volumes of 1.2% autoclaved agarose (kept at 42°C) and 2x complete culture medium (pre-warmed to 37°C). Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer (0.3% Agar with Cells): Prepare a single-cell suspension of your target cells. Mix the cells with a solution of 0.6% agarose and 2x complete culture medium to a final concentration of 0.3% agarose and a cell density of 5,000-10,000 cells/mL.
-
-
Cell Seeding and Treatment:
-
Carefully layer 1.5 mL of the top agar/cell suspension onto the solidified bottom agar layer.
-
Allow the top layer to solidify at room temperature.
-
Add 1 mL of complete culture medium containing the desired concentration of cyclocreatine (or vehicle control) on top of the agar.
-
-
Incubation and Maintenance:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks.
-
Replenish the top medium with fresh medium containing cyclocreatine every 3-4 days.
-
-
Colony Staining and Counting:
-
After 2-3 weeks, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1 hour.
-
Wash the wells with PBS.
-
Count the number of colonies in each well using a microscope.
-
References
- 1. Cyclocreatine inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Creatine and phosphocreatine analogs: anticancer activity and enzymatic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle studies of cyclocreatine, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for the Use of Cyclocreatine in Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cyclocreatine, a creatine (B1669601) analog, in preclinical xenograft mouse models of cancer. Cyclocreatine serves as a valuable tool for investigating tumor bioenergetics and offers a potential therapeutic strategy by targeting cancer cell metabolism.
Cyclocreatine acts as a competitive inhibitor of creatine kinase, a key enzyme in the phosphagen system that is responsible for rapid ATP regeneration.[1] By disrupting this energy-buffering system, cyclocreatine can impede the growth of tumors with high energy demands.[1] Furthermore, it has been shown to block the creatine transporter SLC6A8, leading to reduced intracellular creatine and phosphocreatine (B42189) levels.[2][3] In some cancer models, cyclocreatine treatment also leads to the accumulation of S-adenosyl methionine (SAM), an intermediate in creatine biosynthesis, which can contribute to its anti-tumor effects.[2]
Data Presentation
The following tables summarize the quantitative data from various studies on the efficacy of cyclocreatine in different xenograft models.
Table 1: Effect of Cyclocreatine on Tumor Growth in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Model | Cyclocreatine Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Prostate Cancer | PC3M (metastatic variant) | CD-1 nude mice | 1% (w/v) in drinking water | 1 month | Significant decrease in liver metastasis | [3] |
| Prostate Cancer (GEMM) | Ptenpc-/- Spry2pc-/- | Genetically Engineered Mouse Model | 1% in drinking water | 1 month | Significantly decreased tumor cell proliferation (reduced Ki67 staining) | [2][3] |
| Neuroblastoma | IMR-5 | Athymic nude mice | 1% in diet | Not specified | More effective inhibition than 1% creatine | [4] |
| Neuroblastoma | CHP-134 | Athymic nude mice | 1% in diet | Not specified | 33% inhibition | [4] |
| Colon Adenocarcinoma | LS174T | Nude mice | 0.1% or 0.5% in diet | 2 weeks | Significant inhibition | [5] |
| Mammary Tumor | Ac33tc | Lewis female rats | 1% in diet | 24 days | Approximately 50% inhibition | [4][6] |
| Mammary Tumor | 13762A | Fischer 344 female rats | 1% in diet | Not specified | Approximately 35% inhibition | [4][6] |
| Sarcoma | MCI | Lewis male rats | 1% in diet | Not specified | 26% to 41% inhibition | [4][6] |
| HER2+ Breast Cancer (Trastuzumab-resistant) | Patient-derived xenograft | Mice | Not specified | Not specified | Reduced cancer growth | [7] |
Table 2: In Vivo Efficacy of Cyclocreatine in Combination with Chemotherapy
| Cancer Type | Cell Line | Combination Agent | Cyclocreatine Dosage & Administration | Increase in Tumor-Growth Delay (vs. Chemo Alone) | Reference |
| Small-cell Lung Cancer | SW2 | Cis-diamminedichloroplatinum(II) | 0.5 or 1 g/kg i.v. (10 days) | 1.7-fold | [8] |
| Small-cell Lung Cancer | SW2 | Cyclophosphamide | 0.5 or 1 g/kg i.v. (10 days) | 2.4-fold | [8] |
| Small-cell Lung Cancer | SW2 | Adriamycin | 0.5 or 1 g/kg i.v. (10 days) | Not specified | [8] |
| Small-cell Lung Cancer | SW2 | 5-fluorouracil | 0.5 or 1 g/kg i.v. (10 days) | Not specified | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving cyclocreatine in xenograft mouse models.
Protocol 1: Subcutaneous Xenograft Model for Solid Tumors
This protocol is adapted from studies on neuroblastoma and colon adenocarcinoma.[4][5]
1. Cell Culture and Preparation:
- Culture human cancer cell lines (e.g., IMR-5, CHP-134, LS174T) in appropriate media and conditions as recommended by the supplier (e.g., ATCC).
- Harvest cells during the exponential growth phase using trypsinization.
- Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).
- Resuspend the cells in sterile PBS or an appropriate medium at a concentration of 5 x 106 to 10 x 107 cells/mL.
2. Tumor Implantation:
- Use immunocompromised mice, such as athymic nude mice (6-8 weeks old).
- Inject 100-200 µL of the cell suspension (containing 0.5-2 x 106 cells) subcutaneously into the flank of each mouse.
- Monitor the mice for tumor appearance.
3. Cyclocreatine Administration (Dietary):
- Once tumors are palpable or have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
- Provide the treatment group with a diet containing cyclocreatine (e.g., 1% w/w). The control group receives a standard diet.
- Alternatively, treatment can begin at the time of tumor implantation.[4]
- Ensure ad libitum access to food and water.
4. Tumor Growth Monitoring and Endpoint:
- Measure tumor dimensions (length and width) with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Monitor the body weight of the mice to assess toxicity.
- The experimental endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity in the animals.
- At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting, metabolomics).
Protocol 2: Orthotopic Metastasis Model (Prostate Cancer)
This protocol is based on a liver metastasis model using splenic injection.[2][3]
1. Cell Culture and Preparation:
- Culture metastatic human prostate cancer cells (e.g., PC3M) as described in Protocol 1.
- Prepare a single-cell suspension at a concentration of 5 x 107 cells/mL.
2. Splenic Injection:
- Use male CD-1 nude mice (6-8 weeks old).
- Anesthetize the mice.
- Perform a small laparotomy to expose the spleen.
- Inject 100 µL of the cell suspension (5 x 106 cells) into the spleen.
- Close the incision.
3. Cyclocreatine Administration (Drinking Water):
- One week after tumor cell implantation, begin treatment.
- Provide the treatment group with drinking water containing 1% (w/v) cyclocreatine ad libitum. The control group receives regular drinking water.
- Continue treatment for a specified duration (e.g., 1 month).
4. Assessment of Metastasis:
- At the end of the treatment period, euthanize the mice.
- Perform a necropsy and inspect the liver for visible tumor lesions.
- Quantify the metastatic burden by counting the number of hepatic lobes involved.
- Confirm the presence of metastases histologically by hematoxylin (B73222) and eosin (B541160) (H&E) staining of liver sections.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the use of cyclocreatine in cancer research.
Caption: General experimental workflow for evaluating cyclocreatine in mouse xenograft models.
Caption: Cyclocreatine inhibits creatine uptake and the creatine kinase energy buffering system.
Caption: Cyclocreatine can disrupt oncogenic signaling pathways that rely on enhanced creatine metabolism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of rate of tumor growth by creatine and cyclocreatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creatine and cyclocreatine treatment of human colon adenocarcinoma xenografts: 31P and 1H magnetic resonance spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mayo Clinic researchers identify a potential new approach to treat HER2 positive breast cancer - Mayo Clinic News Network [newsnetwork.mayoclinic.org]
- 8. Cyclocreatine in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cyclocreatine in Biological Matrices using HILIC-UPLC-MS/MS
Abstract
This application note describes a robust and sensitive Hydrophilic Interaction Liquid Chromatography-Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (HILIC-UPLC-MS/MS) method for the quantification of cyclocreatine in biological matrices. Cyclocreatine, a synthetic analog of creatine (B1669601), is under investigation as a potential therapeutic agent for creatine transporter deficiency (CTD), an X-linked metabolic disorder.[1][2] The method detailed herein provides the necessary selectivity and sensitivity for pharmacokinetic studies and cellular uptake assays, crucial for the development of cyclocreatine as a therapeutic. The protocol includes detailed procedures for sample preparation from plasma and cell lysates, optimized HILIC-UPLC conditions for efficient separation of this polar compound, and specific MS/MS parameters for accurate quantification.
Introduction
Creatine transporter deficiency (CTD) is a genetic disorder characterized by impaired creatine uptake in the brain, leading to intellectual disability, speech and language delays, and seizures.[1] Cyclocreatine is being explored as a potential treatment for CTD.[2] Unlike creatine, cyclocreatine can enter cells independently of the primary creatine transporter. Once inside the cell, it is phosphorylated to phosphocyclocreatine, acting as a creatine kinase substrate and potentially replenishing cellular energy reserves.
Accurate quantification of cyclocreatine in biological samples is paramount for evaluating its pharmacokinetic profile, cellular uptake, and therapeutic efficacy. Due to its high polarity, cyclocreatine is poorly retained on traditional reversed-phase liquid chromatography columns.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating polar analytes like cyclocreatine, offering improved chromatographic resolution and reduced analysis time.[1] This application note provides a detailed protocol for a HILIC-UPLC-MS/MS method successfully applied to pharmacokinetic studies in rodents and cellular assays.[1][2]
Experimental Protocols
Sample Preparation
a) Plasma Samples [1]
-
To 50 µL of plasma, add 200 µL of a precipitation solution consisting of acetonitrile (B52724) and methanol (B129727) (70:30, v/v) containing the internal standard (D4-cyclocreatine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (95% acetonitrile/5% water with 10 mM ammonium (B1175870) acetate).
-
Inject the sample into the UPLC-MS/MS system.
b) Cell Lysate Samples (Adapted from similar compound analysis)
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Perform protein quantification (e.g., BCA assay) to normalize the results.
-
Precipitate proteins from the lysate using a cold organic solvent mixture (e.g., acetonitrile:methanol, 1:1, v/v) containing the internal standard.
-
Follow steps 3-6 from the plasma sample preparation protocol.
HILIC-UPLC Conditions[1]
-
Column: HILIC BEH amide column (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in 95% water / 5% acetonitrile
-
Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile / 5% water
-
Flow Rate: 0.5 mL/min
-
Gradient Elution:
-
0–0.2 min: 99% B
-
0.2–3 min: 99% → 50% B
-
3–3.5 min: Hold at 30% B
-
3.5–4.0 min: 99% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 25°C
-
Autosampler Temperature: 4°C
-
Run Time: 4 minutes
Mass Spectrometry Conditions[1]
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 1 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 550°C
-
Cone Gas Flow: 150 L/h
-
Desolvation Gas Flow: 550 L/h
-
Collision Gas: Argon
-
Detection Mode: Selected Reaction Monitoring (SRM)
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Cyclocreatine (Quantifier) | 144 | 98 | 30 | 15 |
| Cyclocreatine (Qualifier) | 144 | 56 | 30 | 20 |
| D4-Cyclocreatine (IS) | 148 | 102 | 30 | 15 |
Quantitative Data Summary
The developed HILIC-UPLC-MS/MS method demonstrates excellent linearity, accuracy, and precision for the quantification of cyclocreatine in plasma.
Table 1: Calibration Curve and Linearity [1]
| Matrix | Calibration Range (µM) | Correlation Coefficient (r²) |
| Mouse and Rat Plasma | 0.01–25 | > 0.99 |
Table 2: Accuracy and Precision of Quality Control (QC) Samples [1]
| QC Level | Concentration (µM) | Intraday Accuracy (%) | Intraday Precision (CV%) |
| LLOQ | 0.01 | 95 - 105 | < 15 |
| Low | 0.03 | 93 - 105 | 1.9 - 11 |
| Medium | 1 | 93 - 105 | 1.9 - 11 |
| High | 20 | 93 - 105 | 1.9 - 11 |
Visualizations
Caption: Experimental workflow for cyclocreatine quantification.
Caption: Metabolic pathway of cyclocreatine.
Conclusion
The HILIC-UPLC-MS/MS method described provides a rapid, selective, and accurate means for the quantification of cyclocreatine in biological matrices.[1] The simple protein precipitation extraction and the short chromatographic run time make this method suitable for high-throughput analysis in pharmacokinetic and preclinical studies. The successful application of this method will aid in the continued investigation of cyclocreatine as a potential therapeutic for creatine transporter deficiency.[1]
References
Troubleshooting & Optimization
Cyclocreatine Solubility and Solution Preparation: A Technical Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with cyclocreatine, particularly in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving cyclocreatine in DMSO. Is this expected?
Yes, this is expected. Cyclocreatine is reported to be insoluble or only slightly soluble in DMSO.[1][2] Technical data sheets often indicate that the solubility in DMSO is less than 1 mg/mL, even with the application of heat and sonication.[1]
Q2: My cyclocreatine, which was initially dissolved in DMSO, has precipitated out of solution. Why did this happen?
Precipitation of cyclocreatine from a DMSO stock solution can occur for a few reasons. Firstly, due to its inherently low solubility, any changes in temperature or concentration upon storage can cause it to fall out of solution. Secondly, DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This absorbed water can significantly decrease the solubility of certain compounds, including cyclocreatine.[2] It is recommended to use fresh, anhydrous DMSO for any experiments.[2]
Q3: Are there any recommended methods to improve the solubility of cyclocreatine in DMSO?
While DMSO is not the ideal solvent, some general laboratory techniques can be attempted to improve the dissolution of sparingly soluble compounds. These include warming the solution (e.g., to 37°C or up to 60°C), vortexing, and sonication.[1][4] However, given the very low intrinsic solubility of cyclocreatine in DMSO, these methods may not yield a stable, high-concentration stock solution.
Q4: What are the recommended alternative solvents for cyclocreatine?
Aqueous-based solvents are recommended for dissolving cyclocreatine. The following have been reported to be effective:
-
Water : Soluble at approximately 5-7 mg/mL, which can be aided by ultrasonication and warming to 60°C.[1][2]
-
PBS (pH 7.2) : Soluble at approximately 2 mg/mL.[5] For in vivo studies, PBS is a suitable solvent, with reported solubility up to 10 mg/mL with sonication and warming.[1]
-
1M HCl : Highly soluble at 100 mg/mL with the aid of ultrasonication and pH adjustment to 2.[1]
Q5: How should I prepare a stock solution of cyclocreatine?
Based on its solubility profile, preparing an aqueous stock solution is the recommended approach. A detailed protocol is provided in the "Experimental Protocols" section below.
Q6: How should I store my cyclocreatine stock solutions?
For stock solutions prepared in organic solvents like DMSO, it is generally recommended to store them at -20°C for up to one month or -80°C for up to six months, protected from light.[6] Aliquoting the stock solution is advised to prevent degradation from repeated freeze-thaw cycles.[2][6] Aqueous solutions are less stable, and it is often recommended to prepare them fresh and use them within one day.[5]
Troubleshooting Guide: Cyclocreatine Solubility Issues
This guide provides a systematic approach to addressing common problems encountered when preparing cyclocreatine solutions.
| Problem | Potential Cause | Recommended Solution |
| Cyclocreatine powder will not dissolve in DMSO. | Inherently low solubility of cyclocreatine in DMSO. | Switch to a recommended aqueous solvent such as Water or PBS.[1][5] |
| Previously dissolved cyclocreatine has precipitated from DMSO stock. | DMSO has absorbed moisture, reducing solubility. Temperature fluctuations during storage. | Use fresh, anhydrous DMSO.[2] Ensure proper storage conditions (-20°C or -80°C) and minimize freeze-thaw cycles by aliquoting.[6] Consider preparing fresh solutions before each experiment. |
| A precipitate forms when diluting a DMSO stock into an aqueous medium. | The compound is not soluble in the aqueous buffer at the final concentration. This is a common occurrence known as "crashing out". | Try further dilution into the aqueous medium. Ensure the final concentration of DMSO is low (e.g., <0.1%) as it can have physiological effects.[4] Gentle warming (37°C) and vortexing may help redissolve the precipitate.[4] |
| Inconsistent results are observed between experiments. | Degradation of the compound in solution. Inaccurate concentration due to incomplete dissolution. | Prepare fresh stock solutions for each experiment, especially when using aqueous buffers.[5] Ensure the compound is fully dissolved before use by visual inspection. |
Cyclocreatine Solubility Data
| Solvent | Reported Solubility | Conditions for Dissolution | Reference |
| DMSO | < 1 mg/mL | Ultrasonic, warming, heat to 60°C | [1] |
| Water | 5 - 7 mg/mL | Ultrasonic, warming, heat to 60°C | [1][2] |
| PBS (pH 7.2) | ~2 mg/mL | Direct dissolution | [5] |
| PBS (for in vivo) | 10 mg/mL | Ultrasonic and warming | [1] |
| 1M HCl | 100 mg/mL | Ultrasonic and adjust pH to 2 | [1] |
Experimental Protocols
Protocol for Preparing a Cyclocreatine Stock Solution in Water
This protocol provides a general guideline for preparing a stock solution of cyclocreatine in water.
-
Determine the desired concentration and volume. Based on the solubility data, a concentration of up to 5 mg/mL is achievable.
-
Weigh the required amount of cyclocreatine powder using an analytical balance and place it in a sterile conical tube.
-
Add the calculated volume of sterile, purified water to the tube.
-
Vortex the solution for 1-2 minutes to suspend the powder.
-
Sonicate the solution in a water bath sonicator. To aid dissolution, the water bath can be warmed to approximately 60°C.[1] Continue sonication until the solution is clear and all particulate matter is dissolved.
-
Visually inspect the solution to ensure complete dissolution.
-
Sterile filter the solution using a 0.22 µm filter if it is intended for cell-based assays.[6]
-
Use the solution immediately or aliquot and store appropriately. For aqueous solutions, fresh preparation is highly recommended.[5]
Visualizations
Caption: Troubleshooting workflow for cyclocreatine solubility issues.
Caption: Simplified signaling pathway of cyclocreatine.
References
optimizing cyclocreatine concentration for neuroprotective effects
Welcome to the Technical Support Center for Cyclocreatine Research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cyclocreatine concentrations for neuroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is cyclocreatine and how does it exert neuroprotective effects?
A1: Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601). Its primary neuroprotective mechanism is centered on its role within the creatine kinase (CK) energy system.[1][2]
-
Energy Buffering: Cyclocreatine is a substrate for creatine kinase, which phosphorylates it to form phosphocyclocreatine (B1195991) (PCCr).[2][3] This molecule acts as a high-energy phosphate (B84403) reservoir, similar to phosphocreatine (B42189) (PCr). In states of high energy demand or metabolic stress (like ischemia or neurotoxicity), PCCr can rapidly regenerate adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP), thus buffering cellular ATP levels and preserving energy homeostasis.[2][4][5]
-
Mitochondrial Support: The creatine kinase system is crucial for linking ATP production in mitochondria to cellular ATP consumption. By acting on this system, cyclocreatine helps maintain mitochondrial function and can protect against mitochondrial dysfunction implicated in neurodegenerative diseases.[2][6]
-
Reduced Oxidative Stress: By preserving energy levels, cyclocreatine can help mitigate downstream pathological events like oxidative stress. Studies have shown that cyclocreatine can protect against the generation of hydroxyl radicals.[2][7]
Q2: What are the typical concentration ranges for cyclocreatine in neuroprotection studies?
A2: The optimal concentration of cyclocreatine varies significantly depending on the experimental model (in vitro vs. in vivo) and the specific condition being studied.
-
In Vitro (Cell Culture): Concentrations can range from 0.5 mM to 10 mM. For example, a study on tumor cell motility used 10 mM cyclocreatine for overnight incubation.[1] Another study noted that up to 5 mM was not very cytotoxic in a 24-hour exposure.[8]
-
In Vivo (Animal Models): Dosing is typically done through dietary supplementation or oral gavage. Studies have used dietary supplementation of 1% cyclocreatine, which has shown neuroprotective effects in models of Huntington's disease.[2][9] Other studies have used oral gavage at doses ranging from 14 mg/kg to 140 mg/kg daily in mice.[10]
Q3: How does cyclocreatine uptake in the brain compare to creatine?
A3: Cyclocreatine has the advantage of being able to cross the blood-brain barrier and enter brain cells, which is particularly relevant for conditions where the creatine transporter (SLC6A8) is deficient.[11][12] In such cases, creatine supplementation is ineffective because it cannot enter the brain, whereas cyclocreatine can bypass this defunct transporter to some extent and become phosphorylated, thereby restoring some of the brain's energy buffering capacity.[3][12]
Data Summary Tables
Table 1: In Vivo Cyclocreatine Neuroprotection Studies
| Model Organism | Disease Model | Dosing Regimen | Key Neuroprotective Outcome | Citation |
| Mouse | Huntington's (Malonate-induced lesions) | 1% in diet for 2 weeks | Significant protection against striatal lesions | [2][7] |
| Mouse | Parkinson's (MPTP-induced) | Oral supplementation | Protection against dopamine (B1211576) depletion | [5] |
| Mouse | Creatine Transporter Deficiency | 14-140 mg/kg/day (oral gavage) | Improved cognitive deficits and reduced seizures | [10] |
| Rat | Huntington's (3-NP-induced) | 1% in diet for 2 weeks | Did not protect; exacerbated toxicity | [2] |
Table 2: In Vitro Cyclocreatine Studies
| Cell Type | Condition Studied | Concentration | Key Outcome | Citation |
| Human Melanoma Cells | Chemotaxis | 10 mM | 80-90% reduction in chemotactic response | [1] |
| Human Lung Cancer Cells | Cytotoxicity | 0.5 mM - 5 mM | Low cytotoxicity alone; synergistic with alkylating agents | [8] |
| PC3 Prostate Cancer Cells | Creatine Metabolism | Various | Suppressed intracellular creatine and phosphocreatine levels | [11][13] |
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Assessment in a Mouse Model of Huntington's Disease (Malonate Model)
This protocol is a synthesized methodology based on the study by Matthews et al. (1998).[2][9]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Dietary Supplementation:
-
Prepare a custom diet containing 1% (w/w) cyclocreatine.
-
Provide this diet to the experimental group ad libitum for a period of two weeks prior to the neurotoxic insult. The control group receives a standard diet.
-
-
Neurotoxin Administration:
-
Anesthetize the animals (e.g., with sodium pentobarbital).
-
Using a stereotaxic frame, perform an intrastriatal injection of malonate (e.g., 1.5 µl of 3 µmol malonate in HCl) into the left striatum.
-
-
Post-Injection Monitoring:
-
Allow animals to recover and monitor for health status for 7 days.
-
-
Lesion Volume Analysis:
-
At day 7, euthanize the animals and rapidly remove the brains.
-
Section the brains into 2 mm slices.
-
Stain slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes. Healthy tissue stains red, while the lesion remains unstained (pale).
-
Quantify the lesion volume using an appropriate imaging and analysis system.
-
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| No neuroprotective effect observed. | Insufficient Concentration: The dose may be too low for the specific model or insult. | Perform a dose-response study. Refer to Table 1 and 2 for starting ranges. Note that some studies suggest a U-shaped dose-response curve, where higher doses can be less effective.[2] |
| Model-Specific Ineffectiveness: Cyclocreatine's efficacy can be model-dependent. For example, it protected against malonate toxicity but exacerbated 3-nitropropionic acid (3-NP) toxicity.[2][7] | Carefully review the literature for the specific neurotoxic insult being studied. The mechanism of injury (e.g., complex I vs. complex II inhibition) is critical. | |
| Compound Purity/Stability: Impure or degraded cyclocreatine will not be effective. | Ensure you are using a high-purity, cGMP-grade compound.[14] Check the stability of your stock solutions. | |
| Toxicity or adverse effects observed (e.g., seizures). | Concentration Too High: Cyclocreatine can be toxic at high concentrations. Chronic administration in rats at doses ≥60 mg/kg/day led to an increased incidence of seizures.[15] | Reduce the concentration or dosing frequency. Monitor animals closely for any adverse events. |
| Off-Target Effects: The compound may have unintended biological effects. Chronic high doses in rats were associated with microscopic lesions in the brain, testes, and thyroid.[15] | Consider the duration of your experiment. Long-term studies may require lower doses. | |
| Variability in results between experiments. | Inconsistent Dosing: Variability in diet consumption (for dietary studies) or gavage accuracy can lead to inconsistent exposure. | For dietary studies, measure food intake. For gavage, ensure consistent technique. Measure plasma or brain levels of cyclocreatine and phosphocyclocreatine if possible. |
| Biological Variability: Inherent differences between animals or cell passages. | Increase sample size (N) to improve statistical power. Ensure proper randomization of animals to treatment groups. |
Visualizations
Signaling and Experimental Pathways
Caption: Mechanism of cyclocreatine neuroprotection via the Creatine Kinase (CK) system.
Caption: General experimental workflow for assessing cyclocreatine neuroprotection.
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
References
- 1. Cyclocreatine inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of cyclocreatine phosphate, and analogue of creatine phosphate, by mouse brain during ischemia and its sparing action on brain energy reserves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creatine and cyclocreatine attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Neuroprotective effects of creatine and cyclocreatine in animal models of Huntington's disease. [scholars.duke.edu]
- 8. Cyclocreatine in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumos-pharma.com [lumos-pharma.com]
- 15. Evaluation of chronic toxicity of cyclocreatine, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclocreatine in Aqueous Solutions: A Technical Support Guide for Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing cyclocreatine in long-term experiments, ensuring its stability in aqueous solutions is paramount for reproducible and accurate results. This technical support center provides a comprehensive guide to the stability of cyclocreatine, troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for cyclocreatine stock solutions?
A1: For long-term stability, it is recommended to store cyclocreatine stock solutions at low temperatures and protected from light. Based on supplier information, stock solutions can be stored for up to 6 months at -80°C and for up to 1 month at -20°C. For use in in vivo experiments, it is advisable to prepare fresh solutions. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q2: What factors can affect the stability of cyclocreatine in aqueous solutions?
A2: The stability of cyclocreatine in aqueous solutions is primarily influenced by temperature and pH. Drawing parallels from its analogue, creatine (B1669601), cyclocreatine is expected to be more stable at lower temperatures. Acidic conditions (low pH) and elevated temperatures can accelerate the degradation of creatine to creatinine, and similar behavior is anticipated for cyclocreatine. Therefore, maintaining a neutral to slightly alkaline pH and storing solutions at refrigerated or frozen temperatures is crucial for long-term experiments.
Q3: What is the expected degradation product of cyclocreatine in aqueous solution?
A3: While specific studies on cyclocreatine degradation products are limited, the primary degradation pathway for the analogous compound, creatine, is the irreversible cyclization to form creatinine. It is highly probable that cyclocreatine undergoes a similar degradation process to form a corresponding cyclic imide.
Q4: How can I prepare a stable aqueous solution of cyclocreatine for my experiments?
A4: To prepare a stable aqueous solution, dissolve cyclocreatine powder in a buffer with a neutral to slightly alkaline pH (e.g., phosphate-buffered saline, PBS, at pH 7.4). To aid dissolution, gentle warming and sonication can be used. For cell culture experiments, the final solution should be sterile-filtered through a 0.22 µm filter. It is always recommended to prepare fresh working solutions for immediate use. If storage is necessary, follow the recommended conditions for stock solutions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of cyclocreatine in stock or working solution. | - Low Solubility: Cyclocreatine has limited solubility in aqueous solutions, which can be exceeded, especially at high concentrations or low temperatures. - Temperature Fluctuations: Repeated freeze-thaw cycles can lead to precipitation. - Incorrect pH: The pH of the solution may not be optimal for solubility. | - Prepare stock solutions in an appropriate solvent and consider using a co-solvent system if high concentrations are needed. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Ensure the pH of your buffer is in the neutral to slightly alkaline range. - Gentle warming and vortexing can help redissolve precipitates. |
| Inconsistent or unexpected experimental results. | - Degradation of Cyclocreatine: The compound may have degraded in the working solution due to improper storage (e.g., prolonged storage at room temperature, acidic pH). - Interaction with Media Components: Components in complex media, such as certain amino acids or metal ions, could potentially interact with cyclocreatine over time. | - Always prepare fresh working solutions from a properly stored stock solution before each experiment. - Perform a stability check of cyclocreatine in your specific experimental medium under your experimental conditions. - When possible, add cyclocreatine to the medium immediately before starting the experiment. |
| Difficulty dissolving cyclocreatine powder. | - Hydrophobicity: The compound may not readily dissolve in aqueous buffers. | - Use gentle warming (up to 37°C) and sonication to aid dissolution. - Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO, though solubility is limited) and then dilute it into your aqueous buffer. Ensure the final solvent concentration is compatible with your experimental system. |
Quantitative Data on Stability
Direct quantitative data on the long-term stability of cyclocreatine in various aqueous solutions is not extensively available in the public domain. However, based on data for creatine, the following trends can be expected.
Table 1: Expected Qualitative Stability of Cyclocreatine in Aqueous Solution Based on Analogy with Creatine.
| Condition | Expected Stability | Rationale (based on creatine data) |
| Low Temperature (-80°C, -20°C) | High (Months) | Slows down the rate of chemical degradation. |
| Refrigerated (4°C) | Moderate (Days to Weeks) | Significantly slows degradation compared to room temperature. |
| Room Temperature (20-25°C) | Low (Hours to Days) | Degradation rate increases with temperature.[1] |
| Acidic pH (< 6) | Low | Acidic conditions catalyze the cyclization to the inactive form.[2] |
| Neutral pH (6.5-7.5) | Moderate to High | Generally the most stable pH range for creatine and likely for cyclocreatine. |
| Alkaline pH (> 8) | Moderate | Stability may decrease at very high pH values. |
| Presence of Light | Potentially Lower | Some related compounds show sensitivity to light. Protection from light is recommended as a precaution. |
Note: This table provides expected trends. It is crucial to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Cyclocreatine Stock Solution (100 mM)
Materials:
-
Cyclocreatine powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, conical centrifuge tubes (50 mL)
-
Sterile, single-use microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator water bath
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the appropriate amount of cyclocreatine powder to prepare a 100 mM solution in the desired volume of PBS.
-
Add the powder to a 50 mL conical tube.
-
Add the required volume of sterile PBS (pH 7.4).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath at room temperature and sonicate in short bursts until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Assessment of Cyclocreatine Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of cyclocreatine in an aqueous solution over time under specific storage conditions.
Materials:
-
Cyclocreatine solution to be tested
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol)
-
Cyclocreatine analytical standard
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve: a. Prepare a series of standard solutions of cyclocreatine of known concentrations in the same buffer as your test sample. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Sample Preparation and Analysis: a. At time zero (immediately after preparation), take an aliquot of your cyclocreatine test solution, dilute it to fall within the range of your calibration curve, and inject it into the HPLC. Record the peak area. b. Store the remaining test solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure). c. At predetermined time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot of the stored solution. d. Prepare the sample for HPLC analysis (dilution may be required) and inject it into the system. Record the peak area.
-
Data Analysis: a. Use the calibration curve to determine the concentration of cyclocreatine in your samples at each time point. b. Plot the concentration of cyclocreatine as a function of time. c. From this plot, you can determine the degradation rate and the half-life of cyclocreatine under your specific experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
The primary mechanism of action of cyclocreatine involves its interaction with the creatine kinase (CK) system, a crucial pathway for cellular energy homeostasis.
Caption: Cyclocreatine cellular energy shuttle.
The diagram above illustrates how cyclocreatine enters the cell and is phosphorylated by creatine kinase in both the cytosol and mitochondria to form phosphocyclocreatine. This acts as a buffer for ATP, regenerating it at sites of high energy demand.
Caption: Experimental workflow for stability assessment.
This workflow outlines the key steps for conducting a long-term stability study of cyclocreatine in an aqueous solution, from solution preparation to data analysis.
References
Technical Support Center: Addressing Off-Target Effects of Cyclocreatine in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of cyclocreatine in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of cyclocreatine?
A1: Cyclocreatine is a synthetic analog of creatine (B1669601) and primarily acts as a substrate for creatine kinase (CK). It is phosphorylated to form phosphocyclocreatine, which, unlike phosphocreatine, is a poor phosphate (B84403) donor for ATP regeneration. This effectively disrupts the creatine kinase/phosphocreatine system, which is crucial for maintaining cellular ATP homeostasis, especially in cells with high energy demands.[1][2][3]
Q2: What are the known off-target effects of cyclocreatine?
A2: Besides its primary effect on the creatine kinase system, cyclocreatine has been observed to have other effects that may be considered "off-target" depending on the research context. A significant off-target effect is the alteration of S-adenosylmethionine (SAM) metabolism. By inhibiting creatine biosynthesis, cyclocreatine can lead to an accumulation of SAM, which can independently suppress cancer cell growth.[1][4] There is also evidence suggesting that cyclocreatine's bioenergetic effects can be coupled to the activation of AMPK and phospho-p53 signaling pathways, leading to apoptosis.[2]
Q3: Why do different cell lines show varying sensitivity to cyclocreatine?
A3: The sensitivity of cell lines to cyclocreatine is strongly correlated with their expression levels of creatine kinase (both mitochondrial and cytosolic isoforms) and the creatine transporter SLC6A8.[5][6] Cell lines with high levels of creatine kinase are generally more sensitive to the cytotoxic effects of cyclocreatine.[5] Additionally, since cyclocreatine is transported into the cell by SLC6A8, the expression level of this transporter will also influence its intracellular concentration and subsequent effects.[1][7]
Q4: Can cyclocreatine affect cellular ATP levels?
A4: The effect of cyclocreatine on cellular ATP levels can be context-dependent. Some studies report that cyclocreatine treatment does not alter overall cellular ATP levels, suggesting that cells can compensate for the disruption of the creatine kinase system.[1][3] However, other studies have shown that at high concentrations, cyclocreatine can lead to a depletion of ATP, particularly in cancer cells with high energy demands.[2] This discrepancy can be a key point for troubleshooting unexpected experimental outcomes.
Q5: Is cyclocreatine cytotoxic to non-cancerous cell lines?
A5: Several studies have shown that cyclocreatine preferentially targets tumor cells.[5] A study comparing 49 transformed and non-transformed cell lines found that all 14 non-transformed cell lines tested were resistant to cyclocreatine, including six with high levels of creatine kinase.[5] This suggests a degree of tumor cell specificity, although the exact mechanisms are still under investigation.
Troubleshooting Guides
Problem 1: Inconsistent or no effect of cyclocreatine on cell viability.
| Possible Cause | Troubleshooting Steps |
| Low Creatine Kinase (CK) expression in the cell line. | 1. Verify CK expression: Perform Western blotting or qRT-PCR to determine the expression levels of creatine kinase isoforms (e.g., CKB, CKMT1). 2. Select appropriate cell lines: If possible, use cell lines known to have high CK expression for positive controls.[5] |
| Low Creatine Transporter (SLC6A8) expression. | 1. Assess SLC6A8 expression: Use qRT-PCR or Western blotting to check the expression of the SLC6A8 transporter. 2. Consider alternative delivery: If SLC6A8 expression is low, consider methods to increase intracellular cyclocreatine concentration, though this may also increase off-target effects. |
| Suboptimal concentration or treatment duration. | 1. Perform a dose-response curve: Test a wide range of cyclocreatine concentrations (e.g., 0.1 mM to 20 mM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50 for your specific cell line.[3][8] |
| Degradation of cyclocreatine solution. | 1. Prepare fresh solutions: Always prepare cyclocreatine solutions fresh for each experiment from a high-quality powder stock. |
Problem 2: Observing unexpected changes in cellular signaling pathways.
| Possible Cause | Troubleshooting Steps |
| Off-target effect on S-adenosylmethionine (SAM) metabolism. | 1. Measure intracellular SAM levels: Use LC-MS/MS to quantify SAM levels in cyclocreatine-treated and control cells. 2. Include proper controls: To distinguish between on-target and off-target effects, consider using a creatine kinase inhibitor that does not affect SAM metabolism, or co-treatment with a SAM precursor/depletor.[1][4] |
| Activation of AMPK and/or p53 pathways. | 1. Assess pathway activation: Perform Western blotting for phosphorylated AMPK (p-AMPK) and phosphorylated p53 (p-p53). 2. Use pathway inhibitors: To confirm the role of these pathways in the observed phenotype, use specific inhibitors for AMPK (e.g., Compound C) or p53 (e.g., Pifithrin-α).[2] |
| Confounding effects from altered cellular bioenergetics. | 1. Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR): Use a Seahorse XF Analyzer or similar technology to assess mitochondrial respiration and glycolysis. 2. Quantify ATP levels: Perform a luminescence-based ATP assay to determine the impact on cellular energy status. |
Data Summary
Table 1: Effects of Cyclocreatine on Cell Proliferation and Metabolism
| Cell Line | Cyclocreatine Concentration | Treatment Duration | Effect on Proliferation/Viability | Effect on Cellular ATP | Reference |
| PC3 (Human Prostate Cancer) | 1% (w/v) | - | Impaired in vitro growth | Not altered | [1][3] |
| Murine Prostate Cancer Cells | 1% (w/v) | - | Impaired in vitro growth | Not specified | [1] |
| C6 (Rat Glioma) | Not specified | - | Significantly inhibited cell growth | No effect on nucleoside triphosphates | [9] |
| OC238 (Human Ovarian Carcinoma) | Not specified | - | Significantly inhibited cell growth | No effect on nucleoside triphosphates | [9] |
| ME-180 (Human Cervical Carcinoma) | Not specified | 8 hours | Complete inhibition of proliferation | Not specified | [10] |
| A2058-055 (Human Melanoma) | 10 mM | Overnight | 80-90% reduction in chemotaxis | Not specified | [11] |
Table 2: IC50 Values of Cyclocreatine in Various Cancer Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| MCF-7 (Human Breast Cancer) | Not specified | 4- to 6-fold lower than control drug | [2] |
| PC-3 (Human Prostate Cancer) | Not specified | 4- to 6-fold lower than control drug | [2] |
Experimental Protocols
Protocol 1: Assessment of Cyclocreatine Cytotoxicity using MTT Assay
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Cyclocreatine Treatment:
-
Prepare a stock solution of cyclocreatine in sterile PBS or culture medium.
-
Perform serial dilutions to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 mM).
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of cyclocreatine. Include a vehicle control (medium with PBS).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the cyclocreatine concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of AMPK and p53 Activation
-
Cell Lysis:
-
Treat cells with cyclocreatine as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK, total AMPK, p-p53, total p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL chemiluminescence detection kit and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: On-target mechanism of cyclocreatine action.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Liposomal Delivery of Cyclocreatine Impairs Cancer Cell Bioenergetics Mediating Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 3. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Specific targeting of tumor cells by the creatine analog cyclocreatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) inhibits growth of a broad spectrum of cancer cells derived from solid tumors. [scholars.duke.edu]
- 7. Cyclocreatine Transport by SLC6A8, the Creatine Transporter, in HEK293 Cells, a Human Blood-Brain Barrier Model Cell, and CCDSs Patient-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclocreatine transport and cytotoxicity in rat glioma and human ovarian carcinoma cells: 31P-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle studies of cyclocreatine, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclocreatine inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cyclocreatine Bioavailability in Animal Studies
Welcome to the technical support center for researchers utilizing cyclocreatine in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to achieving optimal cyclocreatine bioavailability in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is oral administration of cyclocreatine effective in animal models?
A1: Yes, several studies have demonstrated that orally administered cyclocreatine is bioavailable and can effectively reach target tissues, including the brain.[1][2][3][4][5][6] For instance, in mice with creatine (B1669601) transporter deficiency, oral cyclocreatine treatment led to the detection of cyclocreatine and its phosphorylated form, cyclocreatine phosphate (B84403), in the brain, resulting in improved cognitive function.[1][4][6]
Q2: What is the evidence that cyclocreatine crosses the blood-brain barrier?
A2: Studies in mouse models of creatine transporter deficiency have shown that after oral administration, cyclocreatine and cyclocreatine phosphate are detected in the brain.[1][4][6] This indicates that cyclocreatine can cross the blood-brain barrier and become available to the central nervous system. Its relatively planar molecular structure is thought to aid in its passive transport across membranes.[6]
Q3: How is cyclocreatine metabolized in tissue?
A3: Once inside the cell, cyclocreatine is a substrate for creatine kinase, which phosphorylates it to form cyclocreatine phosphate.[1][2][6] This phosphorylated form can then act as a phosphagen, buffering ATP levels in a manner similar to phosphocreatine.[2][6] In the brains of mice fed a cyclocreatine-containing diet, a remarkable 98% of the detected cyclocreatine was in the form of cyclocreatine phosphate.[1][6]
Troubleshooting Guide
Issue 1: Low or Inconsistent Cyclocreatine Levels in Target Tissues
If you are observing lower than expected or highly variable concentrations of cyclocreatine in your tissue samples, consider the following troubleshooting steps:
-
Vehicle and Formulation:
-
Problem: Cyclocreatine may have poor solubility in standard vehicles.
-
Solution: While many studies administer cyclocreatine in the feed or drinking water[2][7], for gavage studies, ensuring complete dissolution is critical. Consider using warm water to aid dissolution, as creatine solubility increases with temperature.[8] For preclinical research, exploring formulations like complexation with cyclodextrins could enhance aqueous solubility and absorption, a strategy proposed for improving creatine bioavailability.[9]
-
-
Dosing Regimen:
-
Problem: The administered dose may be insufficient to achieve desired tissue concentrations.
-
Solution: Review the doses used in published studies. Successful neuroprotective effects have been observed with oral administration of 1% cyclocreatine in the feed.[2] In some cancer studies, 1% cyclocreatine was supplied in drinking water.[7] Dose-ranging studies may be necessary for your specific animal model and research question.[10]
-
-
First-Pass Metabolism:
-
Problem: Although not extensively documented for cyclocreatine, analogous compounds can undergo significant first-pass metabolism in the liver, reducing systemic availability.[11]
-
Issue 2: Variability in Behavioral or Physiological Outcomes
Inconsistent experimental outcomes can sometimes be traced back to inconsistent bioavailability.
-
Problem: Animal-to-animal variability in oral uptake.
-
Solution:
-
Standardize Administration: For oral gavage, ensure consistent technique and volume across all animals. For administration in feed or water, monitor consumption to ensure all animals receive a comparable dose.
-
Acclimatization: Allow for an adequate acclimatization period for the animals to the diet or drinking water containing cyclocreatine.
-
Pharmacokinetic Sub-study: Consider conducting a small pharmacokinetic study to determine the time to maximum concentration (Tmax) and clearance of cyclocreatine in your specific animal model. This can help in timing your experimental endpoints with peak tissue exposure.
-
Experimental Protocols
Protocol 1: Oral Administration of Cyclocreatine in Feed (Adapted from Neuroprotective Studies)
-
Objective: To achieve sustained systemic exposure to cyclocreatine.
-
Materials:
-
Cyclocreatine powder
-
Standard rodent chow
-
-
Procedure:
-
Calculate the amount of cyclocreatine needed to achieve a 1% concentration in the total weight of the feed.
-
Thoroughly mix the cyclocreatine powder with the powdered or crushed rodent chow to ensure a homogenous mixture.
-
Provide the cyclocreatine-containing feed ad libitum to the experimental group for the duration of the study (e.g., 2 weeks or longer).[2]
-
The control group should receive the same standard chow without cyclocreatine.
-
Monitor food intake to estimate the daily dose of cyclocreatine consumed by each animal.
-
Protocol 2: Analysis of Cyclocreatine and Cyclocreatine Phosphate in Brain Tissue
-
Objective: To quantify the amount of cyclocreatine and its phosphorylated form in brain tissue.
-
Materials:
-
Liquid nitrogen
-
Boiling water
-
Centrifuge
-
Instrumentation for analysis (e.g., Nuclear Magnetic Resonance Spectroscopy (MRS) or High-Performance Liquid Chromatography (HPLC)).
-
-
Procedure:
-
Anesthetize the animal (e.g., with 1%-2% isoflurane).[1]
-
Rapidly remove the brain and freeze it in liquid nitrogen to halt metabolic processes.[1]
-
For sample preparation, place the frozen tissue in a specific volume of boiling water (e.g., 250 μl) and boil for a set time (e.g., 20 minutes) to precipitate proteins and lyse cells.[1]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis of cyclocreatine and cyclocreatine phosphate concentrations using a suitable analytical method like 31P-MRS or a validated chromatography-based assay.[1]
-
Quantitative Data Summary
Table 1: Brain Concentrations of Cyclocreatine in Mice Following Oral Administration
| Animal Model | Treatment Duration | Cyclocreatine Concentration (mmol/kg wet wt) | Reference |
| Slc6a8fl/y (Control) | 9 weeks | 3.1 ± 0.34 | [1][6] |
| Slc6a8–/y (Creatine Transporter Deficient) | 9 weeks | 1.7 ± 0.2 | [1][6] |
Visualizations
References
- 1. lumos-pharma.com [lumos-pharma.com]
- 2. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of creatine and cyclocreatine in animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creatine and cyclocreatine attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20220211729A1 - Formulations of creatine and cyclodextrin exhibiting improvd bioavailability - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Cyclocreatine Toxicity and Side Effects in Sprague Dawley Rats: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclocreatine in Sprague Dawley rats. The information is based on established research to help anticipate and address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for cyclocreatine toxicity in Sprague Dawley rats?
A1: Chronic oral administration of cyclocreatine in Sprague Dawley rats has been shown to primarily affect the brain, testes, and thyroid gland.[1] Researchers should prioritize monitoring these organs throughout their studies.
Q2: What are the most common clinical signs of cyclocreatine toxicity observed in Sprague Dawley rats?
A2: The most frequently reported clinical sign of toxicity is a dose-dependent increase in seizures.[1] This has been observed in both male and female rats at higher dose levels.
Q3: What is the maximum tolerated dose (MTD) of cyclocreatine in Sprague Dawley rats?
A3: Based on a 26-week chronic toxicity study, the highest tested dose of 600 mg/kg/day administered via oral gavage was considered the maximum tolerated dose (MTD) in Sprague Dawley rats.[1]
Q4: What is the plasma half-life of cyclocreatine in Sprague Dawley rats?
A4: The mean plasma half-life of cyclocreatine in Sprague Dawley rats is reported to be between 3.5 and 6.5 hours.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sudden onset of seizures in experimental animals. | Exceeding the tolerated dose of cyclocreatine. | Immediately review your dosing calculations and administration protocol. Consider reducing the dosage for future cohorts. Monitor the affected animals closely and consult with a veterinarian. Seizure incidence is dose-dependent.[1] |
| Unexpected mortality in the high-dose group. | Severe neurotoxicity or other organ damage. | An interim sacrifice and histopathological examination of the brain and other target organs may be necessary to determine the cause of death.[1] Review the MTD and consider dose adjustments. |
| Inconsistent plasma concentrations of cyclocreatine. | Issues with oral gavage technique or formulation. | Ensure proper gavage technique to avoid accidental administration into the lungs. Verify the stability and homogeneity of your cyclocreatine formulation. The vehicle used in key studies was deionized water.[1] |
| Post-mortem histological analysis reveals unexpected lesions. | Cyclocreatine-induced tissue damage. | Key microscopic findings to look for include vacuoles in the brain, thyroid follicular atrophy, and seminiferous tubular degeneration.[1] Ensure your histopathology protocol is robust enough to detect these changes. |
Data Presentation
Table 1: Summary of Cyclocreatine Chronic Oral Toxicity in Sprague Dawley Rats [1]
| Parameter | Findings |
| Dose Levels | 30, 100, and 300 mg/kg/dose twice daily (totaling 60, 200, and 600 mg/kg/day) |
| Maximum Tolerated Dose (MTD) | 600 mg/kg/day |
| Primary Target Organs | Brain, Testes, Thyroid |
| Key Clinical Sign | Seizures (dose-dependent) |
| Plasma Half-life | 3.5 - 6.5 hours |
Table 2: Key Microscopic Findings in Sprague Dawley Rats After Chronic Cyclocreatine Administration [1]
| Organ | Histopathological Finding | Dose Threshold |
| Brain | Vacuoles | 600 mg/kg/day |
| Thyroid | Follicular atrophy and follicular cell hypertrophy | ≥200 mg/kg/day (males), 600 mg/kg/day (females) |
| Testes | Seminiferous tubular degeneration and/or interstitial edema | ≥200 mg/kg/day |
Experimental Protocols
Chronic Oral Toxicity Study in Sprague Dawley Rats [1]
-
Test System: Sprague Dawley (SD) rats.
-
Administration Route: Oral gavage.
-
Vehicle: Deionized water.
-
Dosing Regimen: Twice daily administration (approximately 12 ± 1 hour apart).
-
Dose Levels: 30, 100, and 300 mg/kg/dose (totaling 60, 200, and 600 mg/kg/day).
-
Duration: Up to 26 weeks, with a 28-day recovery period. Due to increased seizure incidence, males in the 600 mg/kg/day group were dosed for 16 weeks followed by a 14-week recovery period.
-
Key Parameters Monitored: Clinical signs (especially seizures), body weight, food consumption, and plasma concentrations of cyclocreatine.
-
Terminal Procedures: Euthanasia followed by gross necropsy and histopathological examination of target organs.
Visualizations
Diagram 1: Experimental Workflow for a Chronic Toxicity Study
Caption: A typical experimental workflow for a chronic oral toxicity study in rats.
Diagram 2: Potential Mechanism of Cyclocreatine-Induced Toxicity
Caption: A proposed logical relationship for cyclocreatine-induced toxicity.
References
Technical Support Center: Cyclocreatine in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclocreatine in animal models. The information addresses the dual role of cyclocreatine as both a potential therapeutic agent for certain neurological conditions and a substance that can induce seizures at high doses or in specific contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary therapeutic application of cyclocreatine in preclinical seizure models?
Cyclocreatine is primarily investigated as a therapeutic agent to ameliorate epileptic phenotypes in animal models of Creatine (B1669601) Transporter Deficiency (CTD)[1][2][3]. In mouse models of CTD, cyclocreatine treatment has been shown to protect against spontaneous seizures and increase resistance to chemically-induced seizures[1][2]. It is being explored for its ability to correct EEG abnormalities, improve cognitive deficits, and revert autistic-like behaviors associated with CTD[1][2][3].
Q2: Under what circumstances can cyclocreatine induce seizures in animal models?
While cyclocreatine can have anticonvulsant effects, it has also been observed to cause convulsions and seizures, particularly in standard toxicology studies involving wild-type animals at higher doses[4][5]. For instance, in Sprague Dawley rats, chronic oral administration of cyclocreatine led to a dose-dependent increase in the incidence of seizures[5]. Similarly, studies in wild-type mice have reported cyclocreatine-related mortality and convulsions at high doses[4].
Q3: Why do wild-type animals seem more susceptible to cyclocreatine-induced seizures than CTD models?
Research suggests that wild-type animals may be more sensitive to cyclocreatine-induced toxicity due to greater accumulation of the compound in the brain[4]. The creatine transporter, which is deficient in CTD models, is responsible for the uptake of cyclocreatine into cells. In wild-type animals with a functional transporter, higher brain concentrations of cyclocreatine can be reached, potentially leading to neurotoxicity and seizures at high doses[4].
Q4: What are the recommended dose ranges for cyclocreatine in preclinical studies?
The effective and non-toxic dose of cyclocreatine can vary significantly depending on the animal model and the intended application.
-
For therapeutic effects in CTD mouse models: Doses of 46 mg/kg and 140 mg/kg have shown therapeutic efficacy in improving cognitive and epileptic phenotypes[1].
-
To avoid adverse effects in wild-type animals: In a study with Sprague Dawley rats, seizures were observed at doses of 60 mg/kg/day and higher in males[5]. A 3-month study in wild-type mice showed mortality and convulsions at 300 mg/kg/day[4]. Researchers should perform dose-ranging studies to determine the maximum tolerated dose in their specific model.
Q5: Are there any known strategies to mitigate cyclocreatine-induced seizures in wild-type animals?
The primary strategy to mitigate seizures is careful dose selection and management. If seizures are observed, reducing the dose of cyclocreatine is the first step. For toxicological studies, establishing a No Observed Adverse Effect Level (NOAEL) is crucial. Given that cyclocreatine's pro-convulsant effect appears to be dose-dependent and model-specific, there is limited information on specific pharmacological interventions to counteract this effect. The focus should be on optimizing the experimental design to use the lowest effective dose.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Spontaneous seizures observed in wild-type animals following cyclocreatine administration. | The dose of cyclocreatine may be too high, leading to neurotoxicity. | 1. Immediately reduce the dose of cyclocreatine. 2. Review the literature for established toxicological data in your specific animal model and strain. 3. Conduct a dose-response study to determine the maximum tolerated dose (MTD) and NOAEL. 4. Consider the route and frequency of administration, as this can affect plasma and brain concentrations. |
| Lack of therapeutic effect in a CTD animal model. | The dose of cyclocreatine may be too low. The treatment duration may be insufficient. | 1. Increase the dose of cyclocreatine, referencing studies that have shown efficacy (e.g., 46-140 mg/kg in mice)[1]. 2. Extend the duration of the treatment. Therapeutic effects on cognition and seizures in CTD models have been observed after longitudinal treatment[1][3]. |
| Variability in seizure phenotype within the experimental group. | Inconsistent administration of cyclocreatine. Biological variability within the animal cohort. | 1. Ensure precise and consistent dosing for all animals. For oral administration in feed, monitor food intake to ensure uniform consumption[6]. 2. Increase the number of animals per group to account for biological variability. 3. Ensure the health status of the animals is consistent across all groups. |
Quantitative Data Summary
Table 1: Cyclocreatine Dosing and Effects in Rodent Models
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| CTD Mouse Model (CrT-/y) | 14 mg/kg, 46 mg/kg, 140 mg/kg | Oral (in chocolate milk) | 46 mg/kg and 140 mg/kg doses protected against spontaneous and evoked seizures. | [1] |
| Wild-Type Mice | 300 mg/kg/day (for 3 months) | Not specified | Mortality, convulsions, and multi-organ pathology. | [4] |
| Sprague Dawley Rats | 30, 100, 300 mg/kg/dose (twice daily) | Oral gavage | Dose-dependent increase in seizure incidence at ≥60 mg/kg/day in males and 600 mg/kg/day in females. | [5] |
| Sprague Dawley Rats | 1% in feed | Oral | Increased emotionality and visuospatial learning deficits when combined with kainate-induced status epilepticus. | [7] |
Experimental Protocols
Protocol 1: Evaluation of Therapeutic Efficacy of Cyclocreatine in a CTD Mouse Model
This protocol is based on the methodology described by Cacciante et al., 2020[1].
-
Animal Model: Creatine Transporter Deficient (CrT-/y) mice.
-
Treatment Groups:
-
High dose (H): 140 mg/kg cyclocreatine
-
Medium dose (M): 46 mg/kg cyclocreatine
-
Low dose (L): 14 mg/kg cyclocreatine
-
Vehicle control (V-CrT-/y): Placebo (e.g., chocolate milk)
-
Untreated control (CrT-/y)
-
-
Administration: Cyclocreatine is administered longitudinally. The original study mixed the compound in chocolate milk for voluntary consumption.
-
Endpoint Assessment:
-
Behavioral Analysis: Use established behavioral tests such as the Y-maze and Morris water maze to assess cognitive function.
-
Seizure Monitoring: Employ video-EEG recordings to monitor for spontaneous seizures and to assess the response to chemically-induced seizures (e.g., using kainic acid). Parameters to measure include seizure latency, duration, and severity.
-
Hemodynamic Imaging: Intrinsic Optical Signal (IOS) imaging can be used to evaluate cortical hemodynamic responses as a biomarker of brain function.
-
Protocol 2: Toxicological Assessment of Cyclocreatine in Wild-Type Rodents
This protocol is a general guideline based on findings from toxicological studies[4][5].
-
Animal Model: Wild-type mice or rats (e.g., Sprague Dawley).
-
Treatment Groups:
-
Vehicle control
-
Multiple dose groups of cyclocreatine to establish a dose-response relationship.
-
-
Administration: Oral gavage is a common route for ensuring precise dosing in toxicology studies. Administration can be once or twice daily.
-
Endpoint Assessment:
-
Clinical Observations: Daily monitoring for clinical signs of toxicity, including the incidence of convulsions or seizures.
-
Mortality: Record any deaths that occur during the study period.
-
Pathology: At the end of the study, conduct a full necropsy and histopathological examination of major organs, with a particular focus on the brain to look for lesions such as vacuolation[4][5].
-
Toxicokinetics: Collect blood samples to determine the plasma concentration of cyclocreatine and establish exposure levels (Cmax and AUC).
-
Visualizations
Caption: Experimental workflows for assessing cyclocreatine's therapeutic and toxicological effects.
Caption: Troubleshooting logic for cyclocreatine-induced seizures.
References
- 1. Cyclocreatine treatment ameliorates the cognitive, autistic and epileptic phenotype in a mouse model of Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclocreatine treatment ameliorates the cognitive, autistic and epileptic phenotype in a mouse model of Creatine Transp… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Use of an animal model of disease for toxicology enables identification of a juvenile no observed adverse effect level for cyclocreatine in creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of chronic toxicity of cyclocreatine, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of creatine and cyclocreatine supplementation on kainate induced injury in pre-pubescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cyclocreatine Treatment Protocols to Reduce Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclocreatine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help refine experimental protocols and mitigate cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cyclocreatine?
A1: Cyclocreatine is a synthetic analog of creatine (B1669601) that acts as a competitive inhibitor of the creatine kinase (CK) enzyme system. By interfering with this critical pathway for rapid ATP regeneration, known as the phosphagen system, cyclocreatine disrupts the energy metabolism of cells with high energy demands, such as cancer cells. This disruption can lead to a decrease in cellular proliferation and, in some cases, cell death.
Q2: Is cyclocreatine cytotoxic to all cell types?
A2: The cytotoxicity of cyclocreatine is context-dependent. It tends to be more effective in cancer cells that have high levels of creatine kinase expression. Some studies have shown that cyclocreatine has limited cytotoxicity to certain cancer cell lines at concentrations up to 5 mM in short-term (24-hour) exposure. However, prolonged exposure and higher concentrations can lead to increased cytotoxicity. Chronic toxicity studies in animal models have identified specific organs that may be more susceptible to cyclocreatine's effects.
Q3: What are the known off-target effects and toxicities of cyclocreatine?
A3: Preclinical chronic toxicity studies in animal models have provided insights into potential organ-specific toxicities. In beagle dogs, the primary target organs for toxicity were identified as the lungs, kidneys, heart, and skeletal and smooth muscles. In Sprague Dawley rats, chronic administration led to seizures and microscopic lesions in the brain, testes, and thyroid. These findings are crucial for monitoring potential adverse effects in preclinical and clinical studies.
Q4: How can the cytotoxicity of cyclocreatine be reduced in experimental settings?
A4: Reducing the cytotoxicity of cyclocreatine while maintaining its anti-cancer efficacy is a key challenge. Here are a few strategies:
-
Dose Optimization: Carefully titrate the concentration of cyclocreatine to find the optimal balance between anti-proliferative effects and cytotoxicity for your specific cell line.
-
Combination Therapy: Combining cyclocreatine with other anti-cancer agents may allow for lower, less toxic doses of each compound while achieving a synergistic effect. Studies have shown that cyclocreatine can enhance the cytotoxicity of alkylating agents.
-
Pulsed Dosing: Instead of continuous exposure, consider intermittent or pulsed dosing schedules. This may allow normal cells to recover while still exerting an effect on cancer cells.
-
Targeted Delivery: In more advanced preclinical models, exploring targeted delivery systems could help concentrate cyclocreatine at the tumor site, reducing systemic exposure and off-target toxicity.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with cyclocreatine.
Issue 1: High variability in cytotoxicity assay results.
-
Potential Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating each replicate to prevent cell settling. Use a multichannel pipette for consistency.
-
-
Potential Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Potential Cause 3: Interference of cyclocreatine with the assay chemistry.
-
Solution: Run a cell-free control with cyclocreatine at the highest concentration used in your experiment to check for direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself). If interference is observed, consider using a different cytotoxicity assay that relies on a different principle (e.g., LDH release vs. metabolic activity).
-
Issue 2: Low or no cytotoxic effect observed.
-
Potential Cause 1: Low creatine kinase expression in the cell line.
-
Solution: Verify the expression level of creatine kinase (both brain and ubiquitous mitochondrial isoforms) in your cell line of interest through western blotting or qPCR. Cell lines with low CK expression may be inherently resistant to cyclocreatine.
-
-
Potential Cause 2: Insufficient incubation time or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a cytotoxic effect. Some cell lines may require longer exposure or higher concentrations of cyclocreatine.
-
-
Potential Cause 3: Degradation of cyclocreatine in culture medium.
-
Solution: Prepare fresh cyclocreatine solutions for each experiment. If long-term incubations are necessary, consider replacing the medium with fresh cyclocreatine-containing medium periodically.
-
Issue 3: Discrepancies between cytotoxicity data and cell proliferation data.
-
Potential Cause: Cyclocreatine may be cytostatic rather than cytotoxic at certain concentrations.
-
Solution: Use assays that can differentiate between cytostatic and cytotoxic effects. For example, a cell counting assay (e.g., trypan blue exclusion) can be used in parallel with a metabolic assay (e.g., MTT) to assess both cell number and metabolic activity. A cytostatic effect would result in a plateau of cell number without a significant increase in cell death markers.
-
Data Presentation
Table 1: In Vitro Effects of Cyclocreatine on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Exposure Time | Effect |
| SW2 | Small Cell Lung Cancer | Up to 5 mM | 24 hours | Low cytotoxicity when used alone. |
| PC3 | Prostate Cancer | 1% (w/v) | - | Impaired in vitro proliferation. |
| Murine Prostate Cancer Cells | Prostate Cancer | 1% (w/v) | - | Impaired in vitro proliferation. |
| HER2+ Breast Cancer Cells | Breast Cancer | Not specified | - | Decreased proliferation. |
| A2058-055 (CK-transfected) | Melanoma | 10 mM | Overnight | 80-90% reduction in chemotactic response.[1] |
| DU-145 | Prostate Cancer | Not specified | - | Reduced motility response. |
Table 2: In Vivo Effects and Toxicity of Cyclocreatine
| Animal Model | Cancer Type | Dose | Route of Administration | Effect |
| Nude Mice | Human Colon Adenocarcinoma | 0.5 or 1 g/kg | IV or IP | Tumor growth delay. |
| Beagle Dogs | N/A (Toxicity Study) | 20, 40, 75 mg/kg/dose (twice daily) | Oral gavage | Target organ toxicity: lungs, kidneys, heart, skeletal and smooth muscles. |
| Sprague Dawley Rats | N/A (Toxicity Study) | 30, 100, 300 mg/kg/dose (twice daily) | Oral gavage | Seizures; microscopic lesions in brain, testes, and thyroid. |
Table 3: Synergistic Effects of Cyclocreatine in Combination Therapy
| Combination Agent | Cancer Cell Line | Effect |
| Cis-diamminedichloroplatinum(II) | SW2 | Additive to greater-than-additive cytotoxicity. |
| Melphalan | SW2 | Additive to greater-than-additive cytotoxicity. |
| 4-hydroperoxycyclophosphamide | SW2 | Additive to greater-than-additive cytotoxicity. |
| Carmustine | SW2 | Additive to greater-than-additive cytotoxicity. |
| Lapatinib (HER2 kinase inhibitor) | Trastuzumab-resistant HER2+ patient-derived xenograft | Reduced tumor growth.[2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
Cyclocreatine stock solution (sterilized)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of cyclocreatine in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the cyclocreatine dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete culture medium
-
Cyclocreatine stock solution (sterilized)
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Stop Reaction and Absorbance Reading:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (from cell-free medium) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of cyclocreatine in cancer cells.
Caption: General experimental workflow for assessing cyclocreatine cytotoxicity.
Caption: Troubleshooting flowchart for cyclocreatine cytotoxicity experiments.
References
dealing with batch-to-batch variability of synthesized cyclocreatine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized cyclocreatine. Our aim is to help you address common challenges related to batch-to-batch variability and ensure the quality and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is cyclocreatine and what is its primary mechanism of action?
A1: Cyclocreatine is a synthetic analog of creatine (B1669601). Its primary mechanism of action involves serving as a substrate for creatine kinase (CK), the enzyme responsible for phosphorylating creatine to phosphocreatine.[1][2][3] In this process, cyclocreatine is converted to phosphocyclocreatine, which can then act as a high-energy phosphate (B84403) donor to regenerate ATP from ADP.[1][4] This is particularly relevant in conditions of high energy demand or impaired creatine metabolism, such as Creatine Transporter Deficiency (CTD).[5]
Q2: What is Creatine Transporter Deficiency (CTD) and how is cyclocreatine relevant?
A2: Creatine Transporter Deficiency is an X-linked genetic disorder caused by mutations in the SLC6A8 gene, which codes for the creatine transporter.[5][6] This defect impairs the transport of creatine into the brain and muscles, leading to intellectual disability, developmental delays, and seizures.[6] Cyclocreatine is being investigated as a potential therapeutic because it can enter cells independently of the primary creatine transporter and still participate in cellular energy buffering.
Q3: What are the common methods for synthesizing cyclocreatine?
A3: Two primary synthesis routes are documented:
-
Rowley Synthesis: This older method involves the reaction of the sodium salt of N-carboxymethyl-1,2-diaminoethane with cyanogen (B1215507) bromide. However, this method is often associated with poor overall yield and the use of highly toxic cyanogen bromide.[7]
-
Modern Synthesis: A more common and less hazardous approach involves a two-step process. First, chloroacetic acid is reacted with an excess of ethylenediamine (B42938) to form N-(2-aminoethyl)glycine. This intermediate is then reacted with cyanamide (B42294) to yield cyclocreatine.[7]
Q4: What are the critical quality attributes (CQAs) for synthesized cyclocreatine?
A4: The critical quality attributes for cyclocreatine as an active pharmaceutical ingredient (API) include:
-
Purity: The percentage of the desired cyclocreatine compound in the final product.
-
Impurity Profile: The identity and quantity of any organic and inorganic impurities.
-
Solubility: The ability of the compound to dissolve in relevant solvents for experimental use.
-
Stability: The chemical stability of the compound under specified storage conditions.
-
Physical Properties: Characteristics such as color, appearance, and crystal form.
Troubleshooting Guide for Batch-to-Batch Variability
Batch-to-batch variability can arise from inconsistencies in raw materials, reaction conditions, and purification processes. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Low Product Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider increasing reaction time or temperature based on monitoring results.[8] |
| Suboptimal Reactant Molar Ratio | - Ensure the correct stoichiometry, particularly a slight excess of the guanidinylating agent (e.g., cyanamide).[8] |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. For the cyanamide-based synthesis, a temperature of around 70°C is often cited.[7] |
| Inefficient Purification | - Review and optimize the recrystallization solvent system and cooling process.- Ensure complete precipitation of the product before filtration. |
| Moisture in Reaction | - If the reaction is sensitive to moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).[8] |
Issue 2: High Impurity Profile
| Potential Cause | Recommended Action |
| Presence of Unreacted Starting Materials | - Optimize the reaction stoichiometry and conditions to drive the reaction to completion.- Purify the crude product by washing with a solvent in which the starting materials are soluble but the product is not.[8] |
| Formation of Side Products | - Control the reaction temperature to minimize the formation of temperature-dependent byproducts.- Potential side products from the reaction with cyanamide can include melamines or other oligomers. Use a minimal effective amount of the guanidinylating agent.[8]- Utilize column chromatography for purification if simple recrystallization is insufficient.[8] |
| Degradation of Product | - Avoid excessive heating during reaction and purification steps.- Store the final product under appropriate conditions (cool, dry, and protected from light). |
| Poor Quality of Starting Materials | - Ensure the purity of all starting materials (ethylenediamine, chloroacetic acid, cyanamide) through appropriate analytical testing before use. |
Issue 3: Inconsistent Physical Properties (e.g., color, crystal form)
| Potential Cause | Recommended Action |
| Presence of Colored Impurities | - Identify and remove impurities through appropriate purification techniques (e.g., recrystallization with activated carbon). |
| Variations in Crystal Form (Polymorphism) | - Standardize the crystallization process, including solvent system, cooling rate, and agitation.- Characterize the crystal form using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). |
| Residual Solvents | - Ensure adequate drying of the final product under vacuum at an appropriate temperature.- Quantify residual solvents using gas chromatography (GC). |
Experimental Protocols
Protocol 1: Quality Control Analysis of Cyclocreatine by HPLC
This protocol outlines a general method for assessing the purity of synthesized cyclocreatine.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.
-
A cyano column operating in hydrophilic interaction liquid chromatography (HILIC) mode is recommended for good separation of polar compounds like cyclocreatine.[9][10]
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) or formic acid for mobile phase modification
-
Cyclocreatine reference standard
3. Preparation of Mobile Phase (Example):
-
Prepare a mobile phase of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate). The exact ratio will depend on the specific column and may require optimization.
4. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve the cyclocreatine reference standard in water to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the synthesized cyclocreatine batch in water to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions (Example):
-
Column: Cyano column (e.g., 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and aqueous buffer.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5 - 20 µL
-
Detection: UV at 210 nm or MS in positive ion mode.
6. Data Analysis:
-
Calculate the purity of the synthesized cyclocreatine by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Quantify the amount of cyclocreatine in the sample using the calibration curve generated from the reference standard.
| Parameter | Typical Acceptance Criteria (for API) |
| Purity (by HPLC) | > 99.0% |
| Individual Impurity | < 0.1% |
| Total Impurities | < 0.5% |
| Residual Solvents | As per ICH Q3C guidelines |
| Heavy Metals | < 20 ppm |
Note: These are example criteria and should be established based on the specific application and regulatory requirements.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Creatine biosynthesis, transport, and cellular energy buffering pathway.
Caption: Mechanism of action of cyclocreatine in cellular energy metabolism.
Caption: Logical workflow for troubleshooting batch-to-batch variability.
References
- 1. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine kinase - Wikipedia [en.wikipedia.org]
- 3. The synthetic phosphagen cyclocreatine phosphate inhibits the growth of a broad spectrum of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creatine biosynthesis and transport in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Creatine - Wikipedia [en.wikipedia.org]
- 7. US20170273950A1 - Synthesis of cyclocreatine and analogs thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent Results in Cyclocreatine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclocreatine. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is cyclocreatine and how does it work?
Cyclocreatine (CCr) is a synthetic analog of creatine (B1669601). It acts as a substrate for creatine kinase (CK), an enzyme crucial for cellular energy homeostasis.[1][2][3] Cyclocreatine is phosphorylated by creatine kinase to form phosphocyclocreatine (B1195991) (PCCr). However, PCCr is a less efficient phosphate (B84403) donor than phosphocreatine, leading to a disruption of the normal energy buffering and shuttling capacity of the creatine kinase system.[4] This interference with cellular energetics is the basis for its investigation as an anti-cancer agent and for its effects in models of neurological disorders.[1][5][6]
Q2: What are the main research applications of cyclocreatine?
Cyclocreatine is primarily used in pre-clinical research for:
-
Oncology: Investigating its anti-tumor effects in various cancer cell lines and animal models. It has been shown to inhibit proliferation and induce cell death in cancer cells with high creatine kinase activity.[1][5][7]
-
Neuroscience: Studying its potential neuroprotective effects in models of neurodegenerative diseases like Huntington's disease and creatine transporter deficiency.[2][6][8]
-
Metabolic Studies: Exploring its impact on cellular energy metabolism and the creatine kinase system.[2][5]
Q3: Is cyclocreatine soluble in common laboratory solvents?
Cyclocreatine has limited solubility in some common solvents. It is soluble in water, especially with warming and sonication, and in 1M HCl.[9] However, it is poorly soluble in DMSO and ethanol.[9][10] For cell culture experiments, dissolving cyclocreatine in water or acidic solutions followed by dilution in culture media is a common practice. Always ensure complete dissolution before adding to your experimental system.
Q4: What is the stability of cyclocreatine in solution?
Aqueous solutions of creatine analogs can be prone to degradation over time, especially at room temperature.[11] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -20°C or -80°C for short to medium-term storage, respectively.[10] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Inconsistent results in cyclocreatine experiments can arise from various factors, from compound handling to experimental design. The following table outlines common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable effect of cyclocreatine | Compound inactivity: Degradation of cyclocreatine due to improper storage or handling. | Prepare fresh solutions of cyclocreatine for each experiment. Store stock solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[10] |
| Solubility issues: Incomplete dissolution of cyclocreatine in the experimental medium. | Ensure complete dissolution of cyclocreatine before use. Consider using gentle warming or sonication for aqueous solutions.[9] Visually inspect for precipitates. | |
| Insufficient concentration or treatment duration: The concentration or duration of cyclocreatine exposure may be too low to elicit a response in the specific cell line or model system. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration. Consult literature for effective concentrations in similar models.[5][12] | |
| Low creatine kinase expression: The cell line or tissue being studied may have low endogenous levels of creatine kinase, the target of cyclocreatine. | Verify the expression of creatine kinase in your experimental model using techniques like Western blot or qPCR. Consider using a positive control cell line known to express high levels of CK.[12] | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in multi-well plates. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps.[13] |
| Edge effects: Evaporation from the outer wells of a microplate leading to changes in compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[13] | |
| Incomplete dissolution or precipitation: Cyclocreatine precipitating out of solution during the experiment. | Re-evaluate the solubility of cyclocreatine in your specific experimental medium and at the concentrations used. | |
| Unexpected cytotoxicity in control groups | Solvent toxicity: The solvent used to dissolve cyclocreatine may be toxic to the cells at the final concentration. | Run a solvent control group to assess its toxicity. If necessary, reduce the final solvent concentration or explore alternative, less toxic solvents. |
| Inconsistent results in in vivo studies | Poor bioavailability: Inefficient absorption or rapid clearance of cyclocreatine. | Consider different routes of administration (e.g., intravenous vs. intraperitoneal) and optimize the dosing regimen.[4] |
| Toxicity at high doses: High concentrations of cyclocreatine can lead to adverse effects, such as seizures in animal models.[14] | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model.[14] Monitor animals closely for any signs of toxicity. |
Data Presentation: Summary of Experimental Parameters
The following tables summarize key quantitative data from published studies to aid in experimental design.
Table 1: In Vitro Cyclocreatine Concentrations
| Cell Line | Assay | Cyclocreatine Concentration | Duration | Observed Effect | Reference |
| ME-180 (cervical carcinoma) | Proliferation | Not specified | 8 hours | Inhibition of cell cycle progression | [1] |
| Prostate Cancer Cells | Proliferation | 0-50 mM | 24 hours | Suppression of proliferation and creatine uptake | [9] |
| PC3 (prostate cancer) | Proliferation | up to 1% (w/v) | Not specified | Impaired in vitro proliferation | [5] |
| A2058-055 (melanoma) | Chemotaxis | 10 mM | Overnight | 80-90% reduction in chemotactic response | [12] |
Table 2: In Vivo Cyclocreatine Dosing
| Animal Model | Route of Administration | Dosage | Duration | Observed Effect | Reference |
| Dog (AMI model) | Intravenous | 500 mg/kg | Single dose | Restoration of heart contractile function | [9] |
| Mouse (liver metastasis) | Gavage | 40 mg | Daily for 1 month | Reduced liver metastatic burden | [9] |
| Rat (toxicity study) | Oral gavage | 30, 100, 300 mg/kg/dose | Up to 26 weeks | Dose-dependent increase in seizures and microscopic lesions | [14] |
| Mouse (Huntington's model) | Oral | 1% in diet | 2 weeks | Neuroprotective effects | [6] |
Experimental Protocols
1. Protocol for In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of cyclocreatine in sterile water. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of cyclocreatine to the respective wells. Include a vehicle control (medium with the same amount of solvent used for cyclocreatine).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Protocol for Creatine Kinase (CK) Activity Assay (Coupled Enzyme Assay)
This protocol is a general guideline based on commercially available kits.[15][16][17]
-
Sample Preparation:
-
Reaction Mix Preparation: Prepare a reaction mix containing assay buffer, substrate (phosphocreatine and ADP), and a developer/enzyme mix (containing hexokinase and glucose-6-phosphate dehydrogenase).
-
Reaction Initiation: Add the reaction mix to each well of a 96-well plate. Then, add the sample (cell lysate, tissue homogenate, or serum) to initiate the reaction. Include a blank (sample buffer without the sample) and a positive control.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm (for NADPH production) or 450 nm (for colorimetric kits) in a kinetic mode, taking readings every 1-2 minutes for at least 10-40 minutes at 37°C.[16][17]
-
Data Analysis: Calculate the CK activity based on the rate of change in absorbance over time, using a standard curve if provided with the kit.
Mandatory Visualizations
Caption: Cyclocreatine mechanism of action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. lumos-pharma.com [lumos-pharma.com]
- 3. Cell cycle studies of cyclocreatine, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclocreatine in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclocreatine inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of chronic toxicity of cyclocreatine, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biochain.com [biochain.com]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Cyclocreatine vs. Other Creatine Analogs: A Comparative Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and experimental data of cyclocreatine and other key creatine (B1669601) analogs.
Cyclocreatine, a synthetic analog of creatine, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in neuroprotection and oncology. This guide provides a comprehensive comparative analysis of cyclocreatine against creatine monohydrate and other analogs, supported by experimental data to inform future research and development.
Biochemical and Kinetic Profile
Cyclocreatine acts as a substrate for creatine kinase (CK), the enzyme central to cellular energy buffering. However, its kinetic properties differ significantly from creatine, influencing its biological effects.
Table 1: Comparative Kinetic Parameters for Creatine Kinase
| Substrate | Relative Vmax (nmol/s) | Km (mM) | Equilibrium Constant (Keq) |
| Creatine | 100 | 5 | 1.72 x 10^9 M-1 |
| Cyclocreatine | 90 | 25 | 5.62 x 10^7 M-1 |
Vmax and Km data sourced from in vitro studies.[1] Equilibrium constants were determined by 31P-NMR for the reaction catalyzed by rabbit muscle creatine kinase.[2]
The lower Vmax and higher Km of cyclocreatine indicate that it is a less efficient substrate for creatine kinase compared to creatine. Furthermore, the equilibrium constant for the phosphorylation of cyclocreatine is significantly lower, meaning that its phosphorylated form, phosphocyclocreatine, is a less effective phosphate (B84403) donor than phosphocreatine.[3]
Cellular Uptake and Transport
Both creatine and cyclocreatine are taken up into cells via the creatine transporter (SLC6A8). While specific kinetic data for cyclocreatine transport is limited, studies have shown that cyclocreatine can competitively inhibit the uptake of creatine.[4] This suggests that cyclocreatine is recognized by and binds to the creatine transporter. In the context of creatine transporter deficiency, where the primary transporter is non-functional, cyclocreatine appears to utilize an alternative uptake mechanism, allowing it to enter brain cells.[5]
Comparative Efficacy in Preclinical Models
Neuroprotection
Both creatine and cyclocreatine have demonstrated neuroprotective effects in various animal models of neurodegenerative diseases, although their efficacy can differ depending on the specific pathological insult.
Table 2: Neuroprotective Effects in a Huntington's Disease Model (Malonate-Induced Striatal Lesions)
| Compound | Dose (in diet) | Reduction in Lesion Volume |
| Creatine | 1% | Significant Protection |
| 2% | Significant Protection | |
| Cyclocreatine | 0.25% - 1.0% | Dose-dependent protection |
Data from a study on malonate-induced striatal lesions in rats.[6]
In a model of Huntington's disease, both oral creatine and cyclocreatine offered significant protection against malonate-induced lesions.[6] However, in the same study, only creatine, and not cyclocreatine, was found to be protective against 3-nitropropionic acid-induced neurotoxicity.[6] Creatine administration has also been shown to be neuroprotective in models of Parkinson's disease and amyotrophic lateral sclerosis (ALS).[7][8][9]
Anti-Cancer Activity
Cyclocreatine and, to a lesser extent, creatine have been shown to inhibit the growth of various tumors in preclinical xenograft models. This anti-proliferative effect is thought to be related to the disruption of cellular energy homeostasis.
Table 3: Anti-Tumor Efficacy in Xenograft Models
| Tumor Model | Compound | Dose (in diet) | Growth Inhibition |
| Rat Mammary Tumor (Ac33tc) | Cyclocreatine | 1% | ~50% |
| Creatine | 1% | ~50% | |
| Rat Mammary Tumor (13762A) | Cyclocreatine | 1% | ~35% |
| Creatine | 2% | ~35% | |
| Rat Sarcoma (MCI) | Cyclocreatine | 1% | 26% - 41% |
| Creatine | 1% | 30% - 53% | |
| Human Neuroblastoma (IMR-5) | Cyclocreatine | 1% | More effective than 1% Creatine |
| Creatine | 5% | Most effective | |
| Human Neuroblastoma (CHP-134) | Cyclocreatine | 1% | 33% |
| Creatine | 5% | 71% | |
| Human Colon Adenocarcinoma (LS174T) | Cyclocreatine | 0.1% | Significant |
| Cyclocreatine | 0.5% | Significant | |
| Creatine | 2.5% | Significant | |
| Creatine | 5% | Significant |
Data compiled from studies on various tumor xenograft models in rodents.[1][6][10][11]
In studies with human colon adenocarcinoma xenografts, both cyclocreatine and creatine significantly inhibited tumor growth.[1] The anti-tumor effect was correlated with the total concentration of the respective compound in the tumor tissue.[1]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both creatine and cyclocreatine revolves around the Creatine Kinase (CK) system, which is crucial for maintaining cellular ATP homeostasis.
References
- 1. Creatine and cyclocreatine treatment of human colon adenocarcinoma xenografts: 31P and 1H magnetic resonance spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creatine and cyclocreatine attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of rate of tumor growth by creatine and cyclocreatine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclocreatine's Anticancer Potential: A Comparative Analysis Across Tumor Types
For Immediate Release
A growing body of preclinical evidence highlights the promising anticancer effects of cyclocreatine, a synthetic analog of creatine (B1669601), across a diverse range of tumor types. These studies suggest that cyclocreatine disrupts cancer cell metabolism and signaling pathways, leading to inhibited growth, proliferation, and motility. This guide provides a comparative overview of cyclocreatine's efficacy, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.
Comparative Efficacy of Cyclocreatine in Vitro and in Vivo
Cyclocreatine has demonstrated significant antitumor activity in various cancer models, including prostate, breast, glioblastoma, colon, lung, melanoma, and neuroblastoma. Its effects are often more pronounced in tumors with high levels of creatine kinase (CK), an enzyme crucial for energy homeostasis.
Quantitative Analysis of Antitumor Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the anticancer effects of cyclocreatine.
Table 1: In Vitro Efficacy of Cyclocreatine
| Cancer Type | Cell Line | Concentration | Effect |
| Melanoma | A2058-055 (CK-transfected) | 10 mM | 80-90% reduction in chemotactic response to type IV collagen |
| Prostate Cancer | PC3 | 1% (in medium) | Significant impairment of in vitro proliferation and colony-forming ability |
| Prostate Cancer | Murine Prostate Cancer Cells | 1% (in medium) | Impaired in vitro proliferation |
| Small-cell Lung Cancer | SW2 | 0.5 mM (in combination) | Additive to greater-than-additive cytotoxicity with alkylating agents |
Table 2: In Vivo Efficacy of Cyclocreatine
| Cancer Type | Animal Model | Treatment | Effect |
| Prostate Cancer | PTEN/SPRY2-deficient mice | 1% cyclocreatine in diet | Impaired cancer progression |
| Prostate Cancer (Metastasis) | Xenograft Liver Metastasis Model | 1% cyclocreatine in diet | Significantly reduced liver metastatic burden |
| HER2+ Breast Cancer (Trastuzumab-resistant) | Patient-derived xenograft | Cyclocreatine + Lapatinib | Reduced tumor growth |
| Rat Mammary Tumor (Ac33tc) | Lewis female rats | 1% cyclocreatine in diet | ~50% growth inhibition |
| Rat Mammary Tumor (13762A) | Fischer 344 female rats | 1% cyclocreatine in diet | ~35% inhibition |
| Rat Sarcoma (MCI) | Lewis male rats | 1% cyclocreatine in diet | 26% to 41% inhibition |
| Human Neuroblastoma (CHP-134) | Athymic nude mice | 1% cyclocreatine in diet | 33% inhibition |
| Colon Adenocarcinoma | Nude mice with LS174T xenografts | 0.1% and 0.5% cyclocreatine in diet | Significant tumor growth inhibition |
Mechanisms of Action: Disrupting Tumor Energetics and Signaling
Cyclocreatine's primary mechanism of action involves the creatine kinase (CK) system. It is readily phosphorylated by CK to form phosphocyclocreatine, which, unlike phosphocreatine (B42189), is a poor phosphate (B84403) donor for ATP regeneration. This leads to a disruption of the cell's energy buffering capacity. Beyond this central mechanism, cyclocreatine has been shown to modulate specific signaling pathways in different cancers.
Key Signaling Pathways Affected by Cyclocreatine
1. HER2-ABL-MtCK1 Pathway in HER2+ Breast Cancer: In HER2-positive breast cancer, HER2 signaling activates ABL kinase, which in turn phosphorylates and stabilizes mitochondrial creatine kinase 1 (MtCK1).[1][2] This enhances the phosphocreatine energy shuttle, promoting tumor cell proliferation. Cyclocreatine targets MtCK1, disrupting this energy supply chain.[1][3]
Caption: HER2 signaling pathway and cyclocreatine's point of intervention.
2. SPOP-BRD2 Pathway in Glioblastoma: In glioblastoma, high levels of phosphocreatine (PCr), produced by the brain-type creatine kinase (CKB), inhibit the poly-ubiquitination and subsequent degradation of the chromatin regulator BRD2 by competing with the E3 ubiquitin ligase SPOP.[4][5][6] This stabilization of BRD2 promotes chromosome segregation and cell proliferation. Cyclocreatine disrupts PCr biosynthesis, leading to BRD2 degradation.[4][5]
Caption: Cyclocreatine's effect on the SPOP-BRD2 pathway in glioblastoma.
3. SAM Accumulation in Prostate Cancer: In prostate cancer models with PTEN and SPRY2 deficiencies, cyclocreatine treatment leads to the accumulation of S-adenosyl methionine (SAM), an intermediate in creatine biosynthesis.[7][8][9][10] This accumulation, along with the suppression of the phosphagen system, contributes to the antitumor effects of cyclocreatine.[7][8][9][10]
Caption: Cyclocreatine-induced SAM accumulation in prostate cancer.
Experimental Protocols
The following provides an overview of the methodologies used in the cited studies to evaluate the anticancer effects of cyclocreatine.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
Objective: To determine the effect of cyclocreatine on the viability and proliferation of cancer cells.
Protocol:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of cyclocreatine or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.[11][12] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: A detergent or solubilization solution is added to dissolve the formazan crystals.[12]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
In Vivo Tumor Growth Studies
Objective: To assess the in vivo antitumor efficacy of cyclocreatine.
Protocol:
-
Animal Models: Immunocompromised mice (e.g., nude mice) or specific rat strains are used.
-
Tumor Implantation: Human or rodent cancer cells are injected subcutaneously into the flanks of the animals.
-
Treatment Initiation: Once tumors reach a palpable size, animals are randomized into control and treatment groups. Treatment with cyclocreatine is typically administered through the diet (e.g., 1% cyclocreatine in chow).[13]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo evaluation of cyclocreatine.
Conclusion
The collective evidence from these studies strongly supports the potential of cyclocreatine as a novel anticancer agent. Its ability to disrupt the energy metabolism of tumor cells, both as a monotherapy and in combination with existing chemotherapeutics, warrants further investigation. The elucidation of its specific mechanisms of action in different tumor types opens new avenues for targeted therapeutic strategies. Future clinical trials are necessary to translate these promising preclinical findings into effective cancer treatments for patients.
References
- 1. Potential new approach to treat HER2 positive breast cancer - ecancer [ecancer.org]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphocreatine Promotes Epigenetic Reprogramming to Facilitate Glioblastoma Growth Through Stabilizing BRD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cyclocreatine suppresses prostate tumorigenesis through dual effects on SAM and creatine metabolism [ouci.dntb.gov.ua]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. paulogentil.com [paulogentil.com]
Reproducibility of Cyclocreatine's Effects on ATP Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bioenergetic role of cyclocreatine, a synthetic analog of creatine (B1669601), has garnered significant interest in various therapeutic contexts, primarily for its potential to modulate cellular adenosine (B11128) triphosphate (ATP) levels. However, the reproducibility of its effects on ATP concentrations appears to be highly context-dependent, varying with the biological system and pathological state under investigation. This guide provides a comparative analysis of cyclocreatine's performance against creatine, supported by experimental data, and details the methodologies employed in these assessments.
The Creatine Kinase System and ATP Homeostasis
Creatine and its analog cyclocreatine are substrates for creatine kinase (CK), an enzyme crucial for maintaining cellular energy homeostasis. The CK system acts as a temporal and spatial buffer for ATP. In tissues with high and fluctuating energy demands, such as the brain and muscle, phosphocreatine (B42189) (PCr) serves as a readily available reservoir of high-energy phosphate (B84403), which can be transferred to adenosine diphosphate (B83284) (ADP) to rapidly regenerate ATP. Cyclocreatine is also phosphorylated by CK to form phosphocyclocreatine (B1195991) (PCCr), which can similarly donate its phosphate group to ADP.
Caption: The Creatine Kinase (CK) energy shuttle.
Comparative Efficacy on ATP Levels: Cyclocreatine vs. Creatine
Experimental evidence presents a nuanced picture of cyclocreatine's effect on ATP levels, with outcomes varying across different models.
In a neurodegenerative disease model , oral supplementation with cyclocreatine has been shown to increase brain ATP levels. In a study using an animal model of Huntington's disease, animals fed with 1% cyclocreatine exhibited a significant increase in brain ATP as measured by phosphorus magnetic resonance spectroscopy.[1] There was also a trend towards increased ATP with both creatine and cyclocreatine administration in this model.[1]
Conversely, in the context of cancer , cyclocreatine's effect on ATP can be different. A study on human prostate cancer cells demonstrated that while cyclocreatine treatment reduced cellular creatine and phosphocreatine levels, it did not alter the overall ATP levels.[2] This suggests that in some cancer cell lines, the primary effect of cyclocreatine may be the disruption of the creatine kinase system rather than the enhancement of the total ATP pool.
Direct comparative studies between cyclocreatine and creatine are limited. However, a study comparing a supplement containing creatine monohydrate and phosphocreatine (Clonapure®) to creatine monohydrate alone in a human neuron cell line under metabolic stress found that the combined supplement led to a more consistent and significant increase in intracellular ATP synthesis at lower concentrations compared to creatine monohydrate alone. This suggests that the presence of a pre-phosphorylated form, akin to phosphocyclocreatine, may offer a more immediate bioenergetic advantage.
Quantitative Data Summary
| Compound | Model System | Tissue/Cell Type | Dosage/Concentration | Effect on ATP Levels | Effect on Phosphocreatine (PCr)/Phosphocyclocreatine (PCCr) Levels | Reference |
| Cyclocreatine | Animal model of Huntington's Disease | Brain | 1% in diet | Increased | Increased | [1] |
| Creatine | Animal model of Huntington's Disease | Brain | 1% in diet | Trend towards increase | Increased | [1] |
| Cyclocreatine | Human Prostate Cancer Cells (in vitro) | PC3 cells | 1% | Unaltered | Reduced | [2] |
| Clonapure® (Creatine + Phosphocreatine) | Human Neuron Cell Line (in vitro) | SH-SY5Y cells | 100 µM & 500 µM | Significantly Increased | Not reported | |
| Creatine Monohydrate | Human Neuron Cell Line (in vitro) | SH-SY5Y cells | 500 µM | Significantly Increased | Not reported |
Experimental Protocols
In Vivo Measurement of ATP and Phosphocreatine by 31P Magnetic Resonance Spectroscopy (MRS)
This non-invasive technique allows for the direct measurement of phosphorus-containing metabolites in living tissue.
Principle: The phosphorus nucleus (³¹P) has a magnetic moment that can be detected by MRS. Different phosphorus-containing compounds (e.g., ATP, PCr, Pi) have distinct chemical shifts, allowing for their individual quantification.
Workflow:
Caption: Workflow for in vivo 31P-MRS measurement.
Detailed Steps:
-
Animal Preparation: The subject (e.g., a rat) is anesthetized and placed in the MRS scanner. A surface coil is positioned over the tissue of interest (e.g., the brain).
-
Data Acquisition:
-
A high-field MRS scanner (e.g., 4.7 Tesla) is used.
-
A specific pulse sequence is applied to excite the ³¹P nuclei.
-
The resulting signals (free induction decays) are collected.
-
-
Data Processing:
-
The raw data is Fourier transformed to generate a spectrum.
-
The spectrum is then processed to correct for baseline distortions and to fit the peaks corresponding to ATP, PCr, and inorganic phosphate (Pi).
-
-
Quantification: The areas under the fitted peaks are proportional to the concentration of each metabolite. These can be expressed as ratios (e.g., PCr/ATP) or as absolute concentrations if an internal or external standard is used.[1]
In Vitro Measurement of ATP using a Luciferase-Based Bioluminescence Assay
This is a highly sensitive method for quantifying ATP in cell lysates.
Principle: The enzyme firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the amount of ATP present.
Workflow:
Caption: Workflow for in vitro luciferase-based ATP assay.
Detailed Steps:
-
Cell Culture and Treatment: Adherent or suspension cells are cultured under standard conditions and treated with the desired concentrations of cyclocreatine, creatine, or control vehicle for a specified time.
-
Cell Lysis: The cells are lysed using a reagent that inactivates ATPases and releases ATP into the lysate.
-
Reaction Setup: A small volume of the cell lysate is added to a reaction mixture containing luciferase and luciferin in an appropriate buffer.
-
Luminescence Measurement: The light produced by the reaction is immediately measured using a luminometer.
-
ATP Quantification: The amount of ATP in the sample is determined by comparing the luminescence reading to a standard curve generated with known concentrations of ATP.[3][4][5]
Conclusion
The effect of cyclocreatine on cellular ATP levels is not universally consistent and appears to be dependent on the specific biological context. In models of neurodegeneration where energy metabolism is compromised, cyclocreatine has shown promise in elevating ATP levels. However, in certain cancer cell lines, its primary impact may be on the broader creatine kinase system without a net increase in ATP. This variability underscores the importance of careful experimental design and the selection of appropriate models when investigating the therapeutic potential of cyclocreatine. The methodologies detailed in this guide provide robust frameworks for the accurate assessment of cyclocreatine's bioenergetic effects in both in vivo and in vitro settings. Further direct comparative studies between cyclocreatine and creatine are warranted to fully elucidate their relative efficacy in modulating cellular ATP homeostasis.
References
- 1. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cyclocreatine as a Therapeutic Agent for Creatine Transporter Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Creatine (B1669601) Transporter Deficiency (CTD), an X-linked disorder caused by mutations in the SLC6A8 gene, results in impaired creatine transport into the brain and muscles. This leads to intellectual disability, developmental delays, seizures, and autistic-like behaviors. Current therapeutic options are limited and largely supportive, highlighting the urgent need for effective treatments. This guide provides a comprehensive comparison of cyclocreatine, a promising therapeutic candidate, with other potential treatment strategies for CTD, supported by experimental data.
Mechanism of Action: Bypassing the Defective Transporter
In healthy individuals, the SLC6A8 transporter is crucial for shuttling creatine across the blood-brain barrier and into neurons. In CTD, this transporter is non-functional, leading to a severe depletion of brain creatine, a molecule vital for energy homeostasis in cells with high energy demands.
Cyclocreatine is a synthetic creatine analog that has been shown to enter cells independently of the SLC6A8 transporter. Once inside the cell, it can be phosphorylated by creatine kinase to form phosphocyclocreatine, which can then act as a phosphate (B84403) donor to regenerate ATP from ADP, thus mimicking the primary function of creatine. This mechanism offers a promising strategy to restore brain energy metabolism in individuals with CTD.
Caption: Creatine Transport and Cyclocreatine's Proposed Mechanism in CTD
Preclinical Efficacy of Cyclocreatine
Multiple preclinical studies in mouse models of CTD have demonstrated the potential of cyclocreatine to ameliorate the neurological deficits associated with the disease.
Table 1: Summary of Preclinical Efficacy of Cyclocreatine in CTD Mouse Models
| Outcome Measure | Animal Model | Treatment Details | Key Findings | Reference |
| Cognitive Function | Slc6a8 knockout mice | Oral administration | Significant improvement in spatial learning and memory in the Y-maze and novel object recognition tests. | [1] |
| Autistic-like Behaviors | Slc6a8 knockout mice | Chronic oral administration | Reversion of autistic-like behaviors. | [1] |
| Epileptic Phenotype | Slc6a8 knockout mice | Chronic oral administration | Protection against seizures. | [1] |
| Brain Hemodynamics | Slc6a8 knockout mice | Oral administration | Partial correction of abnormal hemodynamic responses. | [1] |
| EEG Abnormalities | Slc6a8 knockout mice | Oral administration | Partial correction of EEG abnormalities. | [1] |
Comparison with Alternative Therapeutic Strategies
Currently, there are no approved disease-modifying therapies for CTD. The main strategies that have been investigated include supplementation with creatine monohydrate and its precursors, L-arginine and L-glycine.
Table 2: Comparison of Cyclocreatine with Alternative Therapeutic Strategies for CTD
| Therapeutic Agent | Mechanism of Action | Reported Efficacy | Limitations | References |
| Cyclocreatine | SLC6A8-independent entry into the brain and subsequent phosphorylation to act as a creatine analog. | Preclinical studies show significant improvements in cognitive, behavioral, and epileptic phenotypes in mouse models. | Potential for off-target effects and long-term safety in humans is still under investigation. | [1] |
| Creatine Monohydrate | Aims to increase systemic creatine levels. | Largely ineffective in improving neurological symptoms of CTD. | Cannot cross the blood-brain barrier in the absence of a functional SLC6A8 transporter. | [2] |
| L-arginine and L-glycine | Aims to enhance endogenous creatine synthesis within the brain. | Mixed results; modest improvements reported in a subset of younger patients. Some studies report no benefit or adverse effects. | Efficacy is inconsistent and appears to be limited. May not be sufficient to overcome the severe creatine deficiency in the brain. | [2][3] |
Experimental Protocols
Preclinical Efficacy Study of Cyclocreatine in a CTD Mouse Model
This protocol is a generalized representation based on published studies.[1]
Caption: Experimental Workflow for Preclinical Evaluation of Cyclocreatine
-
Animal Model: Slc6a8 knockout mice, which recapitulate the key features of human CTD, are used.
-
Drug Administration: Cyclocreatine is administered orally, typically mixed in the drinking water or food, over a chronic period. Multiple dose groups are included to assess dose-response relationships. A vehicle-treated group serves as the control.
-
Behavioral Assessments: A battery of behavioral tests is conducted to evaluate cognitive function (e.g., Y-maze for spatial working memory, novel object recognition for learning and memory) and autistic-like behaviors (e.g., social interaction tests, marble burying for repetitive behaviors).
-
Physiological Assessments: Electroencephalography (EEG) is used to monitor brain electrical activity and assess seizure susceptibility. Advanced imaging techniques may be employed to measure cerebral blood flow and hemodynamic responses.
-
Biochemical Analysis: Post-mortem brain tissue is analyzed to measure the levels of cyclocreatine, phosphocyclocreatine, creatine, and other relevant metabolites to confirm target engagement and elucidate the mechanism of action.
Safety and Pharmacokinetics of Cyclocreatine
Toxicology and pharmacokinetic studies are crucial for the clinical translation of any new therapeutic agent.
Table 3: Summary of Non-Clinical Safety and Pharmacokinetic Data for Cyclocreatine
| Parameter | Species | Key Findings | Reference |
| Acute Toxicity | Rat | Generally well-tolerated at therapeutic doses. High doses were associated with seizures. | [4] |
| Chronic Toxicity | Rat | Long-term administration at high doses resulted in microscopic lesions in the brain, testes, and thyroid. | [4] |
| Chronic Toxicity | Beagle Dog | Severe toxicity observed at higher doses, with target organs being the lungs, kidneys, heart, and muscles. | [5] |
| Pharmacokinetics | Rat | Mean plasma half-life of 3.5 to 6.5 hours. | [4] |
| Pharmacokinetics | Beagle Dog | Rapidly absorbed with a Tmax of 1-2 hours. Half-life increased with repeated dosing. | [5] |
It is important to note that the doses used in some of the toxicology studies were significantly higher than the anticipated therapeutic doses. Further studies are needed to establish a safe and effective dose for human clinical trials.
Conclusion and Future Directions
Cyclocreatine represents a promising therapeutic strategy for Creatine Transporter Deficiency by virtue of its ability to bypass the defective SLC6A8 transporter and restore brain energy metabolism. Preclinical studies in animal models have provided strong evidence for its efficacy in ameliorating the key neurological symptoms of CTD. In contrast, alternative strategies such as supplementation with creatine monohydrate or its precursors have shown limited and inconsistent efficacy.
While the preclinical data for cyclocreatine are encouraging, further research is necessary to fully establish its safety and pharmacokinetic profile in humans. Well-designed clinical trials are the critical next step to validate cyclocreatine as a therapeutic agent for individuals with CTD. The development of a core outcome set for CTD clinical trials will be essential to ensure that meaningful and consistent endpoints are used to evaluate the efficacy of new treatments like cyclocreatine.[6]
The information presented in this guide underscores the potential of cyclocreatine to address a significant unmet medical need for patients with Creatine Transporter Deficiency. Continued research and development in this area are crucial to bringing a much-needed therapy to this patient population.
References
- 1. Evaluation of chronic toxicity of cyclocreatine in beagle dogs after oral gavage administration for up to 23 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Treatment experience in two adults with creatinfe transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of chronic toxicity of cyclocreatine, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of chronic toxicity of cyclocreatine in beagle dogs after oral gavage administration for up to 23 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing a core outcome set for creatine transporter deficiency and guanidinoacetate methyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Cyclocreatine for Creatine Kinase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of cyclocreatine's specificity for the different isoforms of creatine (B1669601) kinase (CK). Cyclocreatine, a synthetic analog of creatine, is a known substrate for creatine kinase and has been investigated for its potential therapeutic effects, particularly in cancer research where it has been shown to inhibit the growth of various tumor cells expressing creatine kinase.[1][2][3][4] Understanding its interaction with the different CK isoforms is crucial for evaluating its mechanism of action and potential tissue-specific effects.
Introduction to Creatine Kinase and its Isoforms
Creatine kinase (CK) is a pivotal enzyme in cellular energy metabolism, catalyzing the reversible phosphorylation of creatine by ATP to form phosphocreatine (B42189) and ADP.[5][6] This reaction provides a temporal and spatial energy buffer in tissues with high and fluctuating energy demands.[7] There are three main cytosolic isoforms of creatine kinase, which are dimers composed of two types of subunits: M (muscle) and B (brain).[5] This results in three distinct isoenzymes with specific tissue distributions:[5][8]
-
CK-MM: The predominant isoform in skeletal muscle.
-
CK-MB: Found in significant amounts in cardiac muscle.
-
CK-BB: The primary isoform in brain and smooth muscle tissue.[5]
Additionally, there are two mitochondrial isoforms (ubiquitous and sarcomeric) that play a key role in the phosphocreatine energy shuttle.[7] The differential expression of these isoforms underscores the importance of assessing the specificity of any CK-targeted compound.
Cyclocreatine as a Substrate for Creatine Kinase
One study using 31P-NMR found the equilibrium constant for the cyclocreatine reaction to be 5.62 x 107 M-1. For comparison, the equilibrium constant for the creatine reaction under the same conditions was 1.72 x 108 M-1. While this indicates that the reaction with creatine is more favorable, it confirms that cyclocreatine is a competent substrate for at least the CK-MM isoform.
Further research has demonstrated that cyclocreatine can suppress creatine metabolism and inhibit the proliferation of cancer cells that express creatine kinase, suggesting that it effectively competes with creatine and is utilized by the cellular CK machinery.[1]
Comparison of Cyclocreatine and Creatine as CK Substrates
| Parameter | Cyclocreatine | Creatine | Creatine Kinase Isoform |
| Equilibrium Constant (Keq) | 5.62 x 107 M-1 | 1.72 x 108 M-1 | Rabbit Muscle (predominantly CK-MM) |
| Km Value | Data not available | Varies by isoform (see below) | CK-BB, CK-MB, CK-MM |
Note: A direct comparison of Km values for cyclocreatine across all CK isoforms could not be compiled from the reviewed literature. However, Km values for the natural substrate, creatine, have been reported and show isoform-specific differences. For example, the Km for creatine with CK-MM is generally higher than with CK-BB, indicating a lower affinity of the muscle isoform for creatine compared to the brain isoform.[9] This highlights the need for similar detailed kinetic studies with cyclocreatine to fully understand its isoform specificity.
Experimental Protocols
A standard method to determine the kinetic parameters of a creatine kinase substrate like cyclocreatine involves a coupled enzyme assay. The production of ATP (or ADP in the reverse reaction) is linked to a change in absorbance of a reporter molecule, typically NADH or NADPH.
General Protocol for Creatine Kinase Activity Assay:
This protocol outlines the general steps for measuring creatine kinase activity, which can be adapted to determine the kinetic constants for cyclocreatine by varying its concentration.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris or Imidazole buffer) at the optimal pH for the CK isoform being studied.
-
Prepare stock solutions of the substrates: cyclocreatine (or creatine as a control), ATP, and the necessary components for the coupling enzyme system (e.g., glucose, hexokinase, NADP+, and glucose-6-phosphate dehydrogenase).
-
Prepare a solution of the purified creatine kinase isoform (CK-BB, CK-MB, or CK-MM).
-
-
Assay Procedure:
-
In a cuvette, combine the reaction buffer, coupling enzyme system components, and a fixed concentration of ATP.
-
Add varying concentrations of cyclocreatine to different cuvettes.
-
Initiate the reaction by adding a specific amount of the purified creatine kinase isoform.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of NADPH production, which is directly linked to the creatine kinase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of cyclocreatine.
-
Plot the initial velocities against the corresponding cyclocreatine concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for cyclocreatine with the specific CK isoform.
-
To determine if cyclocreatine acts as an inhibitor, similar experiments can be performed in the presence of creatine, and the data can be analyzed using Lineweaver-Burk or other kinetic plots to determine the inhibition constant (Ki) and the mechanism of inhibition.
-
Visualizations
Caption: Creatine Kinase reaction with creatine and cyclocreatine.
Caption: Experimental workflow for specificity assessment.
Conclusion
Cyclocreatine serves as a substrate for creatine kinase and can effectively suppress creatine metabolism within cells. While direct comparative kinetic data (Km, Ki, or IC50 values) for cyclocreatine across the CK-BB, CK-MB, and CK-MM isoforms is not extensively documented in the available literature, the existing evidence confirms its interaction with the creatine kinase system. The differential effects of cyclocreatine observed in various cell types and tissues are likely influenced by the predominant CK isoform expressed. To fully elucidate the specificity and therapeutic potential of cyclocreatine, further detailed kinetic studies with purified creatine kinase isoenzymes are warranted. Such studies would provide invaluable data for drug development professionals and researchers investigating the role of creatine metabolism in health and disease.
References
- 1. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclocreatine inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of creatine kinase isoenzymes and substrates on regeneration in livers of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of rate of tumor growth by creatine and cyclocreatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creatine kinase - Wikipedia [en.wikipedia.org]
- 6. redalyc.org [redalyc.org]
- 7. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Comparison of kinetic constants of creatine kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Success: Cyclocreatine's Journey to In Vivo Anticancer and Neuroprotective Models
For Immediate Release
This guide provides a comprehensive comparison of the in vitro findings of cyclocreatine and their validation in in vivo models, with a focus on its applications in oncology and neuroprotection. Cyclocreatine, a synthetic analog of creatine (B1669601), has demonstrated significant therapeutic potential by targeting cellular energy metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of cyclocreatine and its analogs. We will delve into the experimental data supporting its mechanism of action, compare its performance with alternative compounds, and provide detailed experimental protocols for key studies.
Executive Summary
Cyclocreatine has emerged as a promising therapeutic agent, primarily investigated for its anticancer properties. In vitro studies have consistently shown its ability to inhibit the proliferation, colony formation, and motility of various cancer cell lines, particularly in prostate cancer.[1][2] The proposed mechanism centers on the disruption of the creatine kinase (CK)/phosphocreatine (PCr) system, a critical pathway for rapid ATP regeneration in cells with high energy demands.[3][4] By acting as a competitive substrate for creatine kinase, cyclocreatine leads to the accumulation of phosphocyclocreatine, a poor phosphate (B84403) donor, thereby depleting the readily available energy pool required for rapid cell division and movement.[3]
These compelling in vitro findings have been translated into in vivo animal models, where cyclocreatine has demonstrated significant efficacy in reducing tumor growth and metastasis in prostate and colon cancer xenografts, as well as in genetically engineered mouse models.[1][5][6] Beyond its anticancer effects, cyclocreatine has also been explored for its neuroprotective capabilities, showing promise in animal models of Huntington's and Parkinson's diseases by mitigating neuronal damage and improving cognitive function.[7][8][9][10][11] This guide will present the quantitative data from these studies, outline the methodologies employed, and visually represent the underlying biological pathways and experimental workflows.
Performance Comparison: Cyclocreatine vs. Alternatives
Cyclocreatine's performance has been evaluated alongside other creatine analogs, offering insights into its relative potency and potential therapeutic advantages. The following tables summarize the quantitative data from key in vitro and in vivo studies.
In Vitro Anticancer Activity
| Compound | Cell Line | Assay | Key Findings | Reference |
| Cyclocreatine | Human Prostate Cancer (PC3) | Proliferation Assay | Significant inhibition of cell growth. | [1][2] |
| Human Prostate Cancer (PC3) | Colony Formation Assay | Reduced number and size of colonies. | [1][2] | |
| Human Melanoma (A2058-055) | Chemotaxis Assay | 80-90% reduction in cell motility.[12] | [12] | |
| Human Cervical Carcinoma (ME-180) | Cell Cycle Analysis | Inhibition of progression out of all cell cycle phases.[4] | [4] | |
| Homocyclocreatine | Freshly Explanted Human Tumors | Colony Formation Assay | 50% antitumor activity at 7-20 mM concentrations.[13] | [13] |
| Creatine Phosphate | Rat Mammary Carcinoma (13762) | N/A | Showed antitumor activity in vivo. | [14] |
| Beta-guanidinopropionic acid | Rat Mammary Carcinoma (13762) | N/A | Showed antitumor activity in vivo. | [14] |
In Vivo Anticancer Efficacy
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| Cyclocreatine | Xenograft (Human Colon Adenocarcinoma) | Colon | Significant tumor growth inhibition. | |
| Genetically Engineered Mouse Model | Prostate | Significantly decreased tumor cell proliferation (reduced Ki67 staining).[15] | [15] | |
| Xenograft Liver Metastasis Model (PC3M cells) | Prostate | Drastically decreased liver metastatic burden.[15] | [15] | |
| Creatine | Xenograft (Human Colon Adenocarcinoma) | Colon | Significant tumor growth inhibition. | |
| Beta-guanidinopropionic acid | Rat with 13762 Mammary Carcinoma | Mammary | Tumor growth delay of 1.6 days (water) to 6.3 days (sugar water).[14] | [14] |
| Creatine Phosphate | Rat with 13762 Mammary Carcinoma | Mammary | Tumor growth delay of 7.6 days (water) to 12.6 days (sugar water).[14] | [14] |
In Vivo Neuroprotective Effects
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| Cyclocreatine | Rat | Huntington's Disease (malonate-induced lesions) | Significant protection against striatal lesions.[7][8] | [7][8] |
| Mouse | Parkinson's Disease (MPTP-induced) | Significant protection against dopamine (B1211576) depletion.[9] | [9] | |
| Mouse | Creatine Transporter Deficiency | Improved cognitive function.[10][11] | [10][11] | |
| Creatine | Rat | Huntington's Disease (3-NP-induced neurotoxicity) | Significant protection against neurotoxicity.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in this guide.
In Vitro: Human Tumor Colony-Forming Assay
This assay is used to determine the sensitivity of fresh human tumor cells to anticancer agents.
-
Tumor Sample Preparation: Freshly explanted human tumor samples are mechanically and enzymatically dissociated into a single-cell suspension.
-
Cell Culture: Cells are suspended in a soft agar (B569324) medium. This prevents fibroblasts from adhering and growing, while allowing tumor cells to form colonies.
-
Drug Exposure: Cyclocreatine or other analogs are added to the medium at various concentrations (e.g., 0.067 to 20 mM).[13]
-
Incubation: Plates are incubated for approximately 14-21 days to allow for colony formation.
-
Colony Counting: Colonies (aggregates of >30 cells) are counted using an automated image analysis system.
-
Data Analysis: The number of colonies in treated wells is compared to untreated control wells to determine the percentage of tumor growth inhibition.
In Vivo: Xenograft Tumor Growth Study
This model is used to evaluate the efficacy of an anticancer agent on human tumors grown in immunodeficient mice.
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., human colon adenocarcinoma LS174T) is injected subcutaneously into the flank of the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Cyclocreatine can be administered through various routes, including in the diet (e.g., 1% w/w) or via intravenous injections.[14][15]
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth delay, defined as the difference in the time it takes for tumors in the treated and control groups to reach a specific volume, is a key endpoint.
In Vivo: Neuroprotection Study in a Parkinson's Disease Model
This protocol assesses the ability of a compound to protect against dopamine neuron loss.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Neurotoxin Administration: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to induce Parkinsonism-like symptoms and pathology.
-
Treatment: Cyclocreatine is administered orally (e.g., in the diet) for a specified period before and/or after MPTP administration.[9]
-
Behavioral Assessment: Motor function can be assessed using tests like the rotarod or open-field test.
-
Neurochemical Analysis: At the end of the study, brain tissue (specifically the striatum and substantia nigra) is collected. High-performance liquid chromatography (HPLC) is used to quantify dopamine and its metabolites.
-
Histological Analysis: Brain sections are stained to visualize and count dopaminergic neurons in the substantia nigra.
-
Data Analysis: The levels of dopamine and the number of surviving neurons in the treated group are compared to the MPTP-only control group.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
References
- 1. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cell cycle studies of cyclocreatine, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Creatine and cyclocreatine attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumos-pharma.com [lumos-pharma.com]
- 11. Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclocreatine inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of creatine analogues as a new class of anticancer agents using freshly explanted human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor activity of creatine analogs produced by alterations in pancreatic hormones and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cyclocreatine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of cyclocreatine, a compound that requires careful handling due to its potential as a skin and eye irritant.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Cyclocreatine is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment must be worn when handling this compound.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated. |
Cyclocreatine Disposal Protocol
Cyclocreatine should be disposed of as hazardous chemical waste. Do not dispose of this material in standard trash or down the drain.[2][3][4] Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1] The following step-by-step procedure outlines the operational plan for proper disposal.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal.[5][6]
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container specifically for cyclocreatine waste. The container must be in good condition, free of leaks, and have a secure lid.[2][5] The original product container is often a suitable choice.[2]
-
Labeling: The waste container must be accurately and fully labeled. The label should include the chemical name ("Cyclocreatine Waste"), concentration, and appropriate hazard warnings (e.g., "Irritant").[3]
-
Solid Waste Collection: Collect all unused or contaminated solid cyclocreatine in the designated waste container. This includes any residues, contaminated weighing papers, or disposable labware.
-
Contaminated Materials: Any materials, such as pipette tips, wipes, or gloves that are grossly contaminated with cyclocreatine should also be placed in the designated chemical waste container.[2]
Step 2: Storage of Chemical Waste
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]
-
Storage Location: Store the sealed cyclocreatine waste container in your lab's designated SAA.
-
Container Management: Keep the waste container closed except when adding waste.[2][3] Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[7]
Step 3: Arranging for Final Disposal
The final disposal of cyclocreatine must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][8]
-
Request Pickup: Once the waste container is full, or before it has been in storage for one year, contact your institution's EHS office to schedule a waste pickup.[2][5]
-
Documentation: Complete any necessary waste disposal forms or tags as required by your institution.[2][3]
Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation. Avoid breathing any dust.[1]
-
Containment: For a solid spill, carefully sweep up the material and place it into the designated cyclocreatine waste container.[7][9] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.[8] All cleaning materials (e.g., wipes, paper towels) should be disposed of as cyclocreatine waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[8]
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the disposal of laboratory chemicals like cyclocreatine.
Caption: Chemical Waste Disposal Decision Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Operational Guide for Handling Cyclocreatine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Cyclocreatine. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Immediate Precautions
Cyclocreatine is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Ingestion of Cyclocreatine can be harmful.[2] Therefore, all personnel must be trained in laboratory safety procedures and be fully aware of the potential hazards associated with this compound before commencing any work.
Key safety precautions include:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the inhalation of dust or aerosols by using appropriate respiratory protection.[1]
-
Do not eat, drink, or smoke in areas where Cyclocreatine is handled or stored.[2]
-
Ensure that safety showers and eyewash stations are easily accessible.
-
Wash hands thoroughly with soap and water after handling the compound.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against exposure to Cyclocreatine. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Situation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling | Safety glasses with side-shields or goggles. | Chemically resistant gloves (nitrile). | N95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures or when dust is generated.[3] | Standard laboratory coat. |
| Risk of Splashing | Face shield and safety goggles. | Chemically resistant gloves (nitrile). | N95 or higher-rated respirator if aerosols are generated. | Impervious laboratory coat or apron. |
| Accidental Spill Cleanup | Full-face respirator. | Heavy-duty, chemically resistant gloves. | Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3] | Chemical resistant suit and boots. |
Operational Procedures for Safe Handling
A systematic approach to handling Cyclocreatine, from receipt to disposal, is essential to minimize risk.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: For short-term use, Cyclocreatine may be stored at room temperature. However, long-term storage at -20°C is recommended to maintain stability.[4] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]
Preparation and Use
-
Preparation: Before opening, briefly centrifuge the vial to ensure any powder entrapped in the cap is collected at the bottom.[4]
-
Weighing and Transfer: Conduct all weighing and transferring operations within a chemical fume hood to control dust and potential exposure.
-
Solution Preparation: When preparing solutions, add Cyclocreatine to the solvent slowly to avoid splashing.
Experimental Workflow
The following diagram illustrates the standard workflow for handling Cyclocreatine in a laboratory setting.
Disposal Plan
Proper disposal of Cyclocreatine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Cyclocreatine waste is considered chemical waste and must be disposed of through a licensed professional waste disposal service.[5]
-
Solid Waste: Collect unused Cyclocreatine powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing Cyclocreatine should be collected in a designated, labeled container for liquid chemical waste. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with Cyclocreatine, such as pipette tips and wipes, should be placed in the designated chemical waste container.
-
Packaging: Contaminated packaging should be disposed of in the same manner as the chemical itself.[3]
The following diagram outlines the decision-making process for selecting the appropriate level of Personal Protective Equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
